2-bromo-N-ethylbenzenesulfonamide
Description
Properties
IUPAC Name |
2-bromo-N-ethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2S/c1-2-10-13(11,12)8-6-4-3-5-7(8)9/h3-6,10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAMGXYQVJKXRMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40585881 | |
| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169189-80-4 | |
| Record name | 2-Bromo-N-ethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40585881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-bromo-N-ethylbenzenesulfonamide: Properties, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Benzenesulfonamides
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry and drug development. Their derivatives are known to exhibit a wide array of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. The specific substitution pattern on the benzene ring and the sulfonamide nitrogen allows for the fine-tuning of their physicochemical and pharmacological properties. This guide focuses on 2-bromo-N-ethylbenzenesulfonamide, a member of this important class of compounds. Due to the limited availability of specific experimental data for 2-bromo-N-ethylbenzenesulfonamide in publicly accessible literature, this guide will leverage data from its close structural analogs to provide a comprehensive overview of its expected properties and behavior. By examining compounds such as 2-bromo-N,N-diethylbenzenesulfonamide and N-ethylbenzenesulfonamide, we can infer the key characteristics of the title compound.
Physicochemical Properties: A Comparative Analysis
| Property | 2-bromo-N,N-diethylbenzenesulfonamide | N-Ethylbenzenesulfonamide | 4-bromo-N-ethylbenzenesulfonamide |
| CAS Number | 65000-12-6[1][2] | 5339-67-3[3] | 1984-25-4[4] |
| Molecular Formula | C₁₀H₁₄BrNO₂S[1][2] | C₈H₁₁NO₂S[3] | C₈H₁₀BrNO₂S[4] |
| Molecular Weight | 292.20 g/mol [1] | 185.25 g/mol [3] | 264.14 g/mol [4] |
| Melting Point | 76-78 °C[1] | Not available | Not available |
| Boiling Point | 365.4 °C at 760 mmHg[1] | Not available | Not available |
| Solubility | Soluble in dichloromethane and tetrahydrofuran; low solubility in water.[5] | Not available | Not available |
Based on these analogs, 2-bromo-N-ethylbenzenesulfonamide is expected to be a solid at room temperature with a melting point likely in a similar range to its diethyl analog. Its solubility profile is anticipated to favor organic solvents over water.
Chemical Properties and Reactivity
The chemical reactivity of 2-bromo-N-ethylbenzenesulfonamide is primarily dictated by the interplay of the brominated benzene ring and the N-ethylsulfonamide group.
The Sulfonamide Moiety: The hydrogen atom on the sulfonamide nitrogen is acidic, allowing for deprotonation in the presence of a base. This property is crucial for its synthesis and further functionalization.
The 2-Bromophenyl Group: The bromine atom at the ortho position to the sulfonamide group is susceptible to various substitution reactions, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. These reactions are instrumental in the synthesis of more complex derivatives for structure-activity relationship (SAR) studies in drug discovery. The presence of the bromine atom makes the compound an important intermediate in organic synthesis.[5]
General Synthesis Pathway
The synthesis of N-alkylated bromobenzenesulfonamides typically follows a straightforward two-step process starting from the corresponding bromobenzenesulfonyl chloride.
Caption: General synthesis of 2-bromo-N-ethylbenzenesulfonamide.
Experimental Protocol: A Representative Synthesis
The following protocol is a general procedure adapted from the synthesis of related sulfonamides.
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Ethylamine (as a solution in a suitable solvent or neat)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobenzenesulfonyl chloride in anhydrous DCM.
-
Addition of Base and Amine: Cool the solution in an ice bath (0 °C). Add the non-nucleophilic base, followed by the slow, dropwise addition of ethylamine.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography, TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Spectroscopic Characterization
The structure of 2-bromo-N-ethylbenzenesulfonamide can be unequivocally confirmed through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet for the methyl protons and a quartet for the methylene protons). The aromatic region will display a complex multiplet pattern due to the ortho-substitution. A broad singlet corresponding to the N-H proton of the sulfonamide will also be present.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbons of the ethyl group and the carbons of the brominated benzene ring.
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. Characteristic absorption bands are expected for:
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N-H stretch: A peak in the region of 3200-3300 cm⁻¹.
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C-H stretches (aromatic and aliphatic): Peaks around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.
-
S=O stretches (asymmetric and symmetric): Two strong absorption bands, typically around 1330-1370 cm⁻¹ and 1140-1180 cm⁻¹, respectively. These are characteristic of the sulfonamide group.
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C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity.
Safety and Handling
While a specific safety data sheet for 2-bromo-N-ethylbenzenesulfonamide is not available, general precautions for handling substituted benzenesulfonamides should be followed. These compounds are generally considered irritants.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle the compound in a well-ventilated fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
2-bromo-N-ethylbenzenesulfonamide is a valuable building block for the synthesis of a diverse range of compounds with potential applications in drug discovery and materials science. Although specific experimental data for this compound is scarce, a comprehensive understanding of its properties and reactivity can be inferred from its close structural analogs. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers working with this and related benzenesulfonamide derivatives.
References
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PubChem. (n.d.). N-Ethylbenzenesulfonamide. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
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PubMed. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, p-bromo-N-ethyl-. Retrieved from [Link]
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MDPI. (2023). Synthesis, Biological Evaluation and Molecular Modeling Studies of Naphthoquinone Sulfonamides and Sulfonate Ester Derivatives as P2X7 Inhibitors. Retrieved from [Link]
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Semantic Scholar. (2015). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2015). Synthesis, Characterization, and Application of Poly(N,N′-dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. Retrieved from [Link]
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An Investigator's Guide to 2-bromo-N-ethylbenzenesulfonamide: Synthesis, Characterization, and Potential Applications
Abstract: This technical guide addresses the synthesis, identification, and potential utility of 2-bromo-N-ethylbenzenesulfonamide, a compound for which no CAS number is currently registered, suggesting its status as a novel or uncharacterized chemical entity. We present a predictive and logical framework for its creation and analysis, designed for researchers in synthetic chemistry and drug development. This document provides a robust, proposed synthetic protocol based on established chemical principles, outlines expected analytical characterization data, discusses potential applications grounded in the known bioactivity of related structures, and details essential safety protocols derived from precursor data.
Section 1: Compound Identification and Physicochemical Profile
The target compound, 2-bromo-N-ethylbenzenesulfonamide, is not currently listed in major chemical databases, and therefore, a unique Chemical Abstracts Service (CAS) number has not been assigned. The absence of a CAS number signifies that this molecule is likely not commercially available and has not been extensively documented in scientific literature. However, its identity can be unequivocally established through its systematic IUPAC name and molecular structure.
Key Identifiers & Predicted Properties:
| Identifier | Value | Source/Method |
| IUPAC Name | 2-bromo-N-ethylbenzenesulfonamide | IUPAC Nomenclature |
| Molecular Formula | C₈H₁₀BrNO₂S | Elemental Composition |
| Molecular Weight | 264.14 g/mol | Calculated |
| CAS Number | Not Assigned | - |
| Predicted XLogP3 | 1.9 | Analog-based prediction |
| Predicted Boiling Point | ~387.5 °C at 760 mmHg | Analog-based prediction |
| Predicted Solubility | Low in water, soluble in organic solvents (DCM, EtOAc, Acetone) | Based on structural motifs |
Chemical Structure:
The structure consists of a benzene ring substituted with a bromine atom and a sulfonamide group at positions 2 and 1, respectively. The nitrogen atom of the sulfonamide is further substituted with an ethyl group.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Step-by-Step Protocol:
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Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
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Cooling: Cool the solution to 0 °C using an ice-water bath.
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Amine Addition: Slowly add ethylamine (2.2 eq, either as a solution in DCM or a condensed liquid) to the stirred solution. A white precipitate (ethylamine hydrochloride) will form.
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Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Quenching and Extraction: Upon completion, dilute the mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, and saturated brine to remove excess ethylamine and its salt.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-bromo-N-ethylbenzenesulfonamide. A similar protocol has been successfully used for analogous compounds. [1]
Section 3: Analytical Characterization and Quality Control
To confirm the identity and purity of the synthesized product, a suite of standard analytical techniques must be employed. The expected data are predicted based on the compound's structure.
Expected Analytical Data:
| Technique | Expected Observations |
| ¹H NMR | - Aromatic Region (7.5-8.2 ppm): Four protons exhibiting complex splitting patterns (multiplets) characteristic of an ortho-disubstituted benzene ring. - NH Proton (variable, ~5.0 ppm): A broad singlet or triplet (if coupled to the adjacent CH₂), which is D₂O exchangeable. - Ethyl Group CH₂ (~3.1 ppm): A quartet resulting from coupling to the methyl group. - Ethyl Group CH₃ (~1.1 ppm): A triplet resulting from coupling to the methylene group. |
| ¹³C NMR | - Aromatic Region (120-140 ppm): Six distinct signals for the aromatic carbons, with the carbon attached to bromine (C-Br) and the carbon attached to the sulfonyl group (C-S) being key identifiers. - Ethyl Group (~40 ppm for CH₂ and ~15 ppm for CH₃): Two signals corresponding to the ethyl carbons. |
| Mass Spec (MS) | - (M+H)⁺: Expected at m/z 264.98 (for ⁷⁹Br) and 266.98 (for ⁸¹Br) in an approximate 1:1 isotopic ratio, confirming the presence of one bromine atom. |
| FT-IR | - N-H Stretch: A peak around 3250-3350 cm⁻¹. - S=O Stretches: Two strong absorption bands characteristic of a sulfonamide, typically around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric). - C-Br Stretch: A peak in the fingerprint region, typically 500-600 cm⁻¹. |
| HPLC | A single sharp peak under optimized conditions would indicate high purity. |
This self-validating system of complementary analytical techniques provides incontrovertible proof of the compound's structure and purity.
Section 4: Potential Applications in Medicinal Chemistry and Drug Development
Benzenesulfonamide derivatives are a cornerstone of modern pharmacology, exhibiting a vast range of biological activities. [2]The introduction of a 2-bromo substituent provides a unique chemical handle for further modification, making this specific scaffold particularly interesting for drug discovery professionals.
-
Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic pharmacophore for inhibiting carbonic anhydrase (CA) enzymes. CA inhibitors are used as diuretics, anti-glaucoma agents, and anticonvulsants. [3]Novel sulfonamides are continuously explored for selective inhibition of CA isoforms implicated in cancer (hCA IX) and neurological disorders (hCA II and VII). [3]* Anticancer and Kinase Inhibition: Many sulfonamide-based compounds have been developed as anticancer agents, often by targeting various protein kinases. [4]The benzenesulfonamide core can serve as a scaffold to orient other functional groups toward the active site of enzymes.
-
Synthetic Handle for Further Diversification: The ortho-bromine atom is a highly valuable feature for medicinal chemists. It can be readily functionalized using modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide array of new substituents. This allows for the rapid generation of a library of analogs to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.
-
Anticonvulsant Properties: Research has shown that certain benzenesulfonamide derivatives possess effective anticonvulsant properties, potentially through the inhibition of specific carbonic anhydrase isoforms in the brain. [3]These compounds have demonstrated long-lasting effects and low neurotoxicity in preclinical models. [3]
Section 5: Safety, Handling, and Hazard Assessment
As 2-bromo-N-ethylbenzenesulfonamide is an uncharacterized compound, its specific toxicity is unknown. Therefore, a safety assessment must be inferred from its precursors, 2-bromobenzenesulfonyl chloride and ethylamine.
Precursor Hazard Profile:
-
2-Bromobenzenesulfonyl Chloride (CAS 2905-25-1):
-
Hazards: Causes severe skin burns and eye damage (H314). [5][6]It is corrosive and moisture-sensitive. [7] * Precautions: Handle in a fume hood wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [8]Avoid contact with skin, eyes, and inhalation of dust. [8]Store under an inert, dry atmosphere. * Ethylamine (CAS 75-04-7):
-
Hazards: Highly flammable liquid and vapor (H225). [9]Harmful if swallowed (H302), toxic in contact with skin (H311), causes severe skin burns and eye damage (H314), and may cause respiratory irritation (H335). [9][10] * Precautions: Use in a well-ventilated area, away from ignition sources. [11]Wear appropriate PPE. It is corrosive to the skin and eyes. [11] Handling Protocol for 2-bromo-N-ethylbenzenesulfonamide: Given the hazards of its precursors, the final product should be handled with care until its toxicological profile can be determined.
-
-
Assume Corrosivity and Irritation: Until proven otherwise, treat the compound as a skin and eye irritant.
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety glasses, and a lab coat when handling the compound.
-
Ventilation: Handle the solid powder or solutions in a certified chemical fume hood to prevent inhalation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
This protocol establishes a self-validating system of safety by treating the novel compound with the highest level of caution indicated by its reactive precursors.
References
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-
PrepChem.com. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromobenzenesulfonyl chloride. Retrieved from [Link]
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ResearchGate. (2014). How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?. Retrieved from [Link]
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PubChem. (n.d.). N-Ethylbenzenesulfonamide. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. Retrieved from [Link]
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PubChem. (n.d.). 4-benzenesulfonamido-N-ethylbenzene-1-sulfonamide. Retrieved from [Link]
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National Institutes of Health (NIH). (n.d.). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. Retrieved from [Link]
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Chemsrc. (2025). 2-Bromobenzenesulfonamide. Retrieved from [Link]
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Brainly.in. (2022). The reaction of benzenesulphonyl chloride with ethylamine yields. Retrieved from [Link]
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Semantic Scholar. (2024). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Retrieved from [Link]
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PubMed. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). ETHYLAMINE. Retrieved from [Link]
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PubChem. (n.d.). 2-bromo-N-ethylbutanamide. Retrieved from [Link]
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ChemWhat. (n.d.). 2-Bromo-N-butylbenzenesulfonamide CAS#: 951885-17-9. Retrieved from [Link]
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PubChem. (n.d.). Benzenesulfonamide, N-ethyl-4-methyl-N-(2-(1H-tetrazol-5-yl)ethyl)-. Retrieved from [Link]
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Navigating the Solution Space: A Technical Guide to the Solubility of 2-bromo-N-ethylbenzenesulfonamide in Organic Solvents
Introduction: The Significance of Solubility in Drug Discovery
To the researchers, scientists, and drug development professionals who constitute our audience, the imperative of understanding a compound's solubility profile is self-evident. It is a fundamental physical property that dictates the formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug candidate. This guide focuses on 2-bromo-N-ethylbenzenesulfonamide, a molecule of interest within the broader class of sulfonamides—a scaffold renowned for its diverse biological activities. While extensive quantitative solubility data for this specific molecule is not yet prevalent in public literature, this guide provides a robust framework for predicting, understanding, and experimentally determining its solubility in common organic solvents. By synthesizing theoretical principles with practical methodologies, we aim to empower researchers to confidently navigate the challenges associated with this compound's development.
Molecular Architecture and its Implications for Solubility
The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute and the solvent. Let us dissect the key structural features of 2-bromo-N-ethylbenzenesulfonamide and their expected influence on its solubility.
-
The Benzenesulfonamide Core: The parent benzenesulfonamide structure possesses both a hydrophobic benzene ring and a polar sulfonamide group (-SO₂NH-). This duality allows for a degree of solubility in both nonpolar and polar solvents. The sulfonamide group is capable of acting as both a hydrogen bond donor (via the N-H group) and acceptor (via the oxygen atoms).
-
The 2-Bromo Substituent: The presence of a bromine atom at the ortho position on the benzene ring introduces several effects. Bromine is an electronegative atom, which can contribute to the molecule's overall polarity. Furthermore, its size and polarizability can lead to significant van der Waals interactions.
-
The N-Ethyl Group: The ethyl group attached to the sulfonamide nitrogen is a nonpolar alkyl chain. This feature will generally increase the lipophilicity of the molecule, thereby enhancing its solubility in less polar organic solvents.
Based on this structural analysis, we can predict that 2-bromo-N-ethylbenzenesulfonamide will exhibit limited solubility in water due to the hydrophobic benzene ring and N-ethyl group. Conversely, it is expected to be more soluble in a range of organic solvents that can engage in favorable intermolecular interactions. For instance, a related compound, 2-bromo-N,N-diethylbenzenesulfonamide, is known to be soluble in common organic solvents like dichloromethane and tetrahydrofuran, while having low solubility in water[1].
Theoretical Framework: Predicting Solubility Trends
The principle of "like dissolves like" provides a foundational understanding of solubility. Solvents that are structurally similar to the solute are more likely to be effective at dissolving it. We can categorize organic solvents to predict their efficacy in dissolving 2-bromo-N-ethylbenzenesulfonamide:
-
Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can act as hydrogen bond acceptors. They are generally good solvents for a wide range of organic compounds. Given the polar nature of the sulfonamide group, these solvents are expected to be effective.
-
Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): These solvents can both donate and accept hydrogen bonds. While the N-ethyl group may slightly hinder interactions compared to a primary sulfonamide, the potential for hydrogen bonding with the sulfonamide's oxygen atoms suggests moderate to good solubility. For instance, benzenesulfonamide itself dissolves in methanol at a concentration of 25 mg/mL.
-
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals forces. The presence of the polar sulfonamide group will likely limit solubility in highly nonpolar solvents. However, the benzene ring and ethyl group may allow for some degree of solubility.
-
Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): These solvents have a moderate polarity and are excellent for dissolving a wide array of organic molecules. The solubility of the analogous 2-bromo-N,N-diethylbenzenesulfonamide in dichloromethane suggests that 2-bromo-N-ethylbenzenesulfonamide will also be soluble in these solvents[1].
The following table summarizes the key properties of common organic solvents and their predicted utility for dissolving 2-bromo-N-ethylbenzenesulfonamide.
| Solvent Class | Example Solvent | Key Properties | Predicted Solubility of 2-bromo-N-ethylbenzenesulfonamide | Rationale |
| Polar Aprotic | Acetone | Hydrogen bond acceptor, moderate polarity | High | Strong dipole-dipole interactions with the sulfonamide group. |
| Dimethylformamide (DMF) | High polarity, hydrogen bond acceptor | High | Excellent solvent for polar organic molecules. | |
| Polar Protic | Methanol | Hydrogen bond donor & acceptor | Moderate to High | Potential for hydrogen bonding with the sulfonamide group. |
| Ethanol | Hydrogen bond donor & acceptor | Moderate | Similar to methanol, with a slightly larger nonpolar character. | |
| Nonpolar | Hexane | Low polarity, van der Waals forces | Low | Mismatch in polarity with the sulfonamide group. |
| Toluene | Low polarity, aromatic | Low to Moderate | Pi-stacking interactions with the benzene ring may enhance solubility slightly compared to hexane. | |
| Chlorinated | Dichloromethane (DCM) | Moderate polarity, good solvent for many organics | High | Based on the known solubility of structurally similar compounds. |
Experimental Determination of Solubility: A Practical Guide
To obtain definitive quantitative data, experimental determination of solubility is essential. The following protocols describe two standard methods for this purpose.
Protocol 1: The Shake-Flask Method for Thermodynamic Solubility
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Caption: Workflow for the Shake-Flask Solubility Determination.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-bromo-N-ethylbenzenesulfonamide to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to reach equilibrium (typically 24 to 48 hours).
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a period to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw a clear aliquot of the supernatant. Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining microscopic solid particles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent and quantify the concentration of 2-bromo-N-ethylbenzenesulfonamide using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The solubility is then calculated based on the measured concentration and the dilution factor.
Protocol 2: High-Throughput Kinetic Solubility Assay by Nephelometry
For early-stage drug discovery, a higher throughput method is often desirable. Kinetic solubility assays, which measure the concentration at which a compound precipitates from a solution, can provide a rapid assessment.
Caption: Workflow for Kinetic Solubility Determination by Nephelometry.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-bromo-N-ethylbenzenesulfonamide in a water-miscible organic solvent, typically DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in the same solvent in a microplate.
-
Addition to Aqueous Buffer: Add the serially diluted compound solutions to an aqueous buffer in a separate microplate. The sudden change in solvent environment will cause the compound to precipitate if its solubility is exceeded.
-
Incubation: Incubate the plate for a defined period (e.g., 1-2 hours) to allow for precipitation to occur.
-
Nephelometric Measurement: Measure the light scattering or turbidity of each well using a nephelometer.
-
Data Analysis: Plot the measured turbidity against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in turbidity is observed.
Conclusion: A Path Forward for Formulation and Development
While a comprehensive, publicly available dataset on the solubility of 2-bromo-N-ethylbenzenesulfonamide in a wide range of organic solvents is currently lacking, this guide provides a robust framework for researchers in drug development. By understanding the interplay of its structural components—the benzenesulfonamide core, the 2-bromo substituent, and the N-ethyl group—we can make informed predictions about its solubility behavior. The qualitative data from closely related analogs further supports the expectation of good solubility in moderately polar to polar aprotic organic solvents.
Ultimately, the empirical determination of solubility is paramount. The detailed protocols for both thermodynamic and kinetic solubility measurements provided herein offer a clear and actionable path for generating the precise data needed to advance the formulation and development of 2-bromo-N-ethylbenzenesulfonamide. This synthesis of theoretical understanding and practical, field-proven methodology equips researchers with the necessary tools to confidently address the solubility challenges of this promising compound.
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An In-depth Technical Guide to the Molecular Structure and Conformation of 2-bromo-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of the Sulfonamide Scaffold
The sulfonamide moiety is a cornerstone in drug design, exhibiting a broad spectrum of pharmacological activities, including antibacterial, antiviral, and enzyme inhibitory properties.[1][2] The biological activity of sulfonamides is intrinsically linked to their three-dimensional structure and the specific conformations they adopt, which dictates their interaction with biological targets.[3] Understanding the conformational intricacies of molecules like 2-bromo-N-ethylbenzenesulfonamide is therefore paramount for rational drug design and the development of novel therapeutics. The presence of an ortho-bromo substituent is expected to significantly influence the molecule's electronic properties and conformational behavior through steric and electronic effects.
Synthesis and Spectroscopic Characterization
The synthesis of 2-bromo-N-ethylbenzenesulfonamide would likely follow established protocols for the preparation of N-alkylated sulfonamides. A common and effective method involves the reaction of 2-bromobenzenesulfonyl chloride with ethylamine.[4]
Experimental Protocol: Synthesis of 2-bromo-N-ethylbenzenesulfonamide
-
Reaction Setup: To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane or chloroform, add ethylamine (2.0-2.5 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is typically washed sequentially with dilute acid (e.g., 1M HCl) to remove excess amine, followed by a saturated solution of sodium bicarbonate to neutralize any remaining acid, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can then be purified by flash chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-bromo-N-ethylbenzenesulfonamide.
Spectroscopic Characterization
The identity and purity of the synthesized compound would be confirmed using standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy is expected to show characteristic signals for the aromatic protons, the methylene protons of the ethyl group (a quartet), and the methyl protons of the ethyl group (a triplet). The chemical shifts of the aromatic protons will be influenced by the presence of the bromo and sulfonamide substituents.[5][6]
-
¹³C NMR spectroscopy will provide signals for each unique carbon atom in the molecule.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of the compound by providing a highly accurate mass measurement.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H bond, the S=O stretching vibrations of the sulfonyl group, and the aromatic C-H and C=C bonds.[1]
Molecular Structure and Solid-State Conformation: An X-Ray Crystallography Perspective
While a crystal structure for 2-bromo-N-ethylbenzenesulfonamide is not publicly available, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state.[7][8][9] The insights gained from a crystal structure are invaluable for understanding intermolecular interactions, such as hydrogen bonding, which play a crucial role in the crystal packing and physical properties of the compound.[2][10][11]
Hypothetical Crystal Structure Analysis
Based on studies of similar sulfonamides, we can predict key structural features:
-
Intramolecular Interactions: The presence of the ortho-bromo substituent may lead to intramolecular interactions, such as a C-H···O hydrogen bond between one of the ethyl group's C-H bonds and a sulfonyl oxygen, which can influence the overall conformation.[3]
-
Intermolecular Hydrogen Bonding: In the solid state, sulfonamides are known to form extensive networks of intermolecular hydrogen bonds, with the N-H proton acting as a hydrogen bond donor and the sulfonyl oxygens acting as acceptors.[2][10][12] These interactions are critical in dictating the crystal lattice.
-
Torsional Angles: The conformation of the molecule will be defined by several key torsion angles, including the C-S-N-C and the C-C-S-N angles. The ortho-bromo group is expected to impose steric constraints that favor a specific range of these torsion angles. Studies on ortho-substituted sulfonamides have shown a deviation from the perpendicular orientation of the sulfonyl group with respect to the benzene ring.[13]
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals of 2-bromo-N-ethylbenzenesulfonamide would need to be grown, typically by slow evaporation of a saturated solution in a suitable solvent or solvent mixture.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.[14]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.
Conformational Analysis in Solution
The conformation of 2-bromo-N-ethylbenzenesulfonamide in solution can be investigated using a combination of NMR spectroscopy and computational modeling. Unlike the static picture provided by X-ray crystallography, these methods allow for the study of the dynamic conformational equilibria that exist in solution.
NMR Spectroscopic Analysis
Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximities between protons, which can be used to deduce the preferred solution-state conformation. The chemical shifts of the protons, particularly those of the ethyl group and the aromatic ring, can also be sensitive to conformational changes.[15]
Computational Conformational Analysis
Computational chemistry provides a powerful tool for exploring the potential energy surface of a molecule and identifying its low-energy conformers.[3][16]
Caption: A typical workflow for computational conformational analysis.
This process involves an initial conformational search to generate a diverse set of possible structures, followed by accurate quantum mechanical calculations (e.g., Density Functional Theory - DFT) to optimize their geometries and calculate their relative energies. A Boltzmann population analysis can then be used to estimate the relative abundance of each conformer at a given temperature.[16]
Predicted Molecular Conformation and Key Structural Parameters
Based on the analysis of related structures and general principles of sulfonamide chemistry, we can predict the likely conformational preferences of 2-bromo-N-ethylbenzenesulfonamide.
Key Torsional Angles and Intramolecular Interactions
The conformation around the S-N bond is crucial. The steric bulk of the ortho-bromo group is likely to force the N-ethyl group to orient away from it. Furthermore, weak intramolecular hydrogen bonds of the C-H···O type between the ethyl group and the sulfonyl oxygens may stabilize certain conformations.[3]
The orientation of the sulfonamide group relative to the benzene ring is another key feature. In many sulfonamides, the N-S bond is roughly perpendicular to the plane of the aromatic ring. However, ortho-substitution can cause a significant deviation from this geometry.[13]
Tabulated Predicted Structural Data
The following table summarizes the predicted ranges for key structural parameters based on data from analogous sulfonamide structures.
| Parameter | Predicted Value/Range | Rationale |
| S-N Bond Length | 1.62 - 1.65 Å | Typical for N-alkylsulfonamides |
| S=O Bond Length | 1.42 - 1.45 Å | Characteristic of the sulfonyl group |
| C-S-N-C Torsion Angle | 60-90° or 150-180° | Influenced by steric hindrance from the ortho-bromo group |
| N-H···O=S (intermolecular) | 1.8 - 2.2 Å | Expected strong hydrogen bonding in the solid state[2][10] |
Conclusion and Future Directions
This technical guide has provided a comprehensive, albeit predictive, analysis of the molecular structure and conformation of 2-bromo-N-ethylbenzenesulfonamide. By synthesizing information from related compounds and employing established experimental and computational methodologies, we have outlined the key structural features and conformational preferences of this molecule.
To validate these predictions, the synthesis and experimental characterization of 2-bromo-N-ethylbenzenesulfonamide are essential. Specifically, obtaining a single-crystal X-ray structure would provide definitive information about its solid-state conformation and intermolecular interactions. Further investigation using advanced NMR techniques and high-level computational studies would offer a more complete understanding of its dynamic behavior in solution. Such detailed structural knowledge is invaluable for the rational design of new sulfonamide-based therapeutic agents with improved efficacy and selectivity.
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potential hazards and safety precautions for 2-bromo-N-ethylbenzenesulfonamide
An In-depth Technical Guide to the Safe Handling of 2-bromo-N-ethylbenzenesulfonamide
Introduction
2-bromo-N-ethylbenzenesulfonamide is a halogenated aromatic sulfonamide, a class of compounds frequently utilized as intermediates in organic synthesis and for the development of novel pharmaceutical agents.[1] The presence of a bromine atom and the sulfonamide functional group imparts specific reactivity and potential biological activity, which also necessitates a thorough understanding of its potential hazards.[2] This guide provides a comprehensive overview of the toxicological profile, safety precautions, and emergency procedures for 2-bromo-N-ethylbenzenesulfonamide to ensure its safe handling in a laboratory and research environment. The protocols and recommendations outlined herein are grounded in established safety principles and data from analogous chemical structures to empower researchers and drug development professionals with the knowledge to mitigate risk effectively.
Hazard Identification and Toxicological Profile
GHS Classification (Inferred)
Based on data from analogous compounds, 2-bromo-N-ethylbenzenesulfonamide should be handled as a substance with the following potential classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[3] |
Toxicological Summary:
-
Oral Toxicity: Believed to be harmful if swallowed, based on the "Harmful if swallowed" (H302) classification of related compounds.[4][5]
-
Dermal and Eye Irritation: The presence of the bromo-benzenesulfonamide moiety suggests it is likely to be a skin and serious eye irritant.[2][3] Direct contact may cause redness, pain, and potential tissue damage.
-
Inhalation: As a solid or powder, it may cause respiratory tract irritation if inhaled.[3]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no specific data to classify 2-bromo-N-ethylbenzenesulfonamide as a carcinogen, mutagen, or reproductive toxin. However, the chemical, physical, and toxicological properties have not been thoroughly investigated, warranting cautious handling.[4]
Risk Mitigation and the Hierarchy of Controls
A systematic approach to safety is paramount. The "Hierarchy of Controls" is a foundational principle in occupational safety that prioritizes the most effective measures for risk reduction. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.[6]
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For 2-bromo-N-ethylbenzenesulfonamide, applying this hierarchy means:
-
Substitution: If the experimental design allows, consider using a less hazardous reagent.
-
Engineering Controls: The most critical step is to handle the compound in a controlled environment to minimize exposure. All work involving this substance should be conducted in a certified chemical fume hood to control airborne dust or vapors.[3]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for handling this chemical. Ensure all personnel are trained on its specific hazards and procedures. Restrict access to areas where the chemical is being used.[7]
-
Personal Protective Equipment (PPE): Use appropriate PPE as the final barrier to exposure.
Standard Operating Protocol for Safe Handling
Adherence to a strict protocol is essential for preventing exposure.
3.1. Engineering Controls
-
Primary Handling: All weighing and transfers of the solid material must be performed in a chemical fume hood to prevent inhalation of dust.
-
Ventilation: Ensure adequate ventilation in the storage area.[3] Keep the container tightly closed when not in use.[3]
3.2. Personal Protective Equipment (PPE)
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.[8]
| Equipment | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact and irritation.[2] Always wear two pairs of gloves when handling hazardous compounds.[7] Change gloves immediately if contaminated.[7] |
| Eye Protection | Chemical safety goggles. | To protect against dust particles and splashes, preventing serious eye irritation.[4][8] |
| Face Protection | Face shield. | Recommended in addition to goggles when there is a significant risk of splashes.[8][9] |
| Body Protection | Laboratory coat with long sleeves and tight-fitting cuffs. | To protect skin on the arms and body from accidental contact.[7] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95). | Required if work cannot be conducted in a fume hood or if there is a risk of generating aerosols. Respirator use requires a formal program including medical evaluation and fit-testing.[10] |
3.3. Handling and Storage Procedures
-
Handling: Avoid all direct contact and inhalation of dust.[3] Do not eat, drink, or smoke in the work area.[4] Wash hands and any exposed skin thoroughly after handling.[4]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.[2] The storage container should be clearly labeled and kept tightly sealed.[3] Recommended storage temperature is between 2-8°C.[11]
Emergency Protocols
Immediate and correct response to an incident is critical.
4.1. Chemical Spill Response
The response to a spill depends on its size and location. Always have a chemical spill kit readily available.
Caption: General workflow for responding to a chemical spill.
Step-by-Step Spill Cleanup Protocol:
-
Alert and Evacuate: Immediately alert others in the vicinity. Evacuate the area if the spill is large, in a poorly ventilated space, or if you are unsure of the hazard.[12][13]
-
Protect Yourself: Don the appropriate PPE as listed in Section 3.2, including double gloves, safety goggles, a lab coat, and a respirator if necessary.[12]
-
Containment: For liquid spills, confine the spill to a small area using absorbent pads or a non-reactive diking material like vermiculite or sand.[14] For solid spills, gently cover with a plastic sheet to avoid generating dust.
-
Cleanup:
-
Solids: Carefully sweep the solid material into a designated waste container. Avoid creating dust.[13]
-
Liquids: Use absorbent pads to soak up the material, working from the outside in.
-
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent.
-
Disposal: All cleanup materials (absorbents, contaminated PPE, etc.) must be collected in a sealed, properly labeled container for disposal as hazardous waste.[3][14]
4.2. First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[3]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4][15]
Waste Disposal
As a brominated organic compound, 2-bromo-N-ethylbenzenesulfonamide is classified as a halogenated organic waste .
-
Segregation: It is critical to segregate halogenated waste from non-halogenated waste streams.[16][17][18] The disposal cost for halogenated waste is significantly higher due to the need for specialized incineration processes to prevent the release of harmful byproducts.[19]
-
Container: Collect all waste containing this compound (including contaminated materials) in a clearly labeled, leak-proof container designated for "Halogenated Organic Waste."[16][18]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its chemical contents.[17][18]
-
Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office in accordance with all local, state, and federal regulations.[17]
Chemical Reactivity and Incompatibilities
-
Strong Oxidizing Agents: Avoid contact with strong oxidizing agents, as this can lead to vigorous or explosive reactions.[2]
-
Strong Acids/Bases: While specific data is limited, benzenesulfonamides can react with strong acids or bases. For instance, treatment with hydrogen bromide in acetic acid can lead to the reduction of benzenesulfonamides.[20]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive fumes, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide gas.
Conclusion
2-bromo-N-ethylbenzenesulfonamide is a valuable research chemical that requires careful and informed handling. While a complete toxicological profile is unavailable, a conservative approach based on data from analogous compounds is essential for ensuring personnel safety. By rigorously applying the hierarchy of controls—prioritizing engineering controls like fume hoods and meticulously following protocols for PPE, handling, and waste disposal—researchers can effectively mitigate the risks associated with this compound. Adherence to the detailed procedures in this guide will foster a culture of safety and responsibility in the laboratory.
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N-Substituted Benzenesulfonamides: A Technical Guide to a Privileged Scaffold in Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The N-substituted benzenesulfonamide scaffold is a cornerstone of modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of therapeutic agents. This technical guide provides an in-depth exploration of this privileged structure, moving beyond a simple recitation of facts to deliver field-proven insights into its synthesis, multifaceted biological activities, and the critical structure-activity relationships (SAR) that govern its efficacy. We will dissect the causal relationships behind experimental choices, from synthetic strategies to the design of targeted biological assays. This document is structured to serve as a comprehensive resource, grounded in authoritative references, to empower researchers in their quest to develop novel therapeutics based on this essential pharmacophore.
Introduction: The Enduring Importance of the Benzenesulfonamide Core
The sulfonamide functional group, particularly when attached to a benzene ring, represents one of the most successful scaffolds in the history of drug discovery. Its journey began with the discovery of the antibacterial sulfa drugs, which revolutionized medicine by providing the first effective systemic treatments for bacterial infections.[1] Since then, the N-substituted benzenesulfonamide moiety has been identified as a "privileged scaffold"—a molecular framework that is capable of binding to multiple, distinct biological targets with high affinity. This versatility has led to the development of drugs across a vast spectrum of therapeutic areas, including diuretics, hypoglycemics, anti-inflammatory agents, and anti-cancer therapies.[2]
The enduring appeal of this scaffold lies in its unique physicochemical properties. The sulfonamide group (–SO₂NH–) is a strong hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise, three-dimensional interactions within a target's binding pocket. Furthermore, the two oxygen atoms act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. The aromatic ring provides a rigid anchor and a platform for substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired potency and selectivity. This guide will explore the synthesis of these derivatives, their diverse biological roles, and the molecular logic that underpins their therapeutic applications.
Core Synthetic Strategies and Methodologies
The primary and most fundamental method for synthesizing N-substituted benzenesulfonamides involves the reaction of a benzenesulfonyl chloride with a primary or secondary amine.[1] This nucleophilic substitution reaction is robust, high-yielding, and tolerates a wide variety of functional groups on both reaction partners, making it the workhorse for generating diverse libraries of these compounds.
Experimental Protocol: General Synthesis of N-Substituted Benzenesulfonamides
This protocol describes a standard laboratory procedure for the synthesis of a target N-substituted benzenesulfonamide from a commercially available or pre-synthesized benzenesulfonyl chloride and an amine.
Step 1: Reagent Preparation
-
Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a non-nucleophilic base (1.1 to 1.5 equivalents), such as triethylamine or pyridine, to the solution. The purpose of the base is to neutralize the hydrochloric acid byproduct that is formed during the reaction, preventing the protonation of the starting amine.
Step 2: Reaction Execution
-
Cool the amine solution to 0 °C in an ice bath. This is a critical step to control the exothermicity of the reaction and minimize the formation of side products.
-
Slowly add a solution of the corresponding benzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled amine solution dropwise over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-16 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
Step 3: Work-up and Purification
-
Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with a weak acid (e.g., 1N HCl) to remove excess base and amine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product is then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
The following diagram illustrates this fundamental synthetic workflow.
Caption: General workflow for the synthesis of N-substituted benzenesulfonamides.
A Spectrum of Biological Activities
The true power of the N-substituted benzenesulfonamide scaffold lies in its broad range of biological activities. By modifying the N-substituent, researchers have developed potent and selective agents for numerous diseases.
Anticancer Activity
Benzenesulfonamide derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[3] Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival.
Mechanism of Action: Carbonic Anhydrase Inhibition
One of the most well-established anticancer mechanisms for this class is the inhibition of carbonic anhydrase (CA) isozymes.[4] CAs are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Tumor cells, particularly in the hypoxic core of solid tumors, overexpress certain CA isoforms, such as CA IX and CA XII.[4] This overexpression leads to the acidification of the extracellular tumor microenvironment, which promotes tumor invasion, metastasis, and resistance to therapy.
Benzenesulfonamides, with their unsubstituted -SO₂NH₂ group, act as potent inhibitors by coordinating to the catalytic zinc ion in the active site of the enzyme, mimicking the tetrahedral transition state of the hydration reaction. Selective inhibition of tumor-associated CA IX over ubiquitous isoforms like CA II is a key goal for minimizing side effects.[5] For instance, the clinical candidate SLC-0111 is a benzenesulfonamide-based CA IX inhibitor that has entered clinical trials.[4]
The following diagram depicts the role of CA IX in the tumor microenvironment and its inhibition by a benzenesulfonamide derivative.
Caption: Inhibition of CA IX by benzenesulfonamides to counter tumor acidosis.
Other anticancer mechanisms for this class include:
-
Tubulin Polymerization Inhibition: Certain derivatives disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
-
Kinase Inhibition: They have been identified as inhibitors of various receptor tyrosine kinases (RTKs) like TrkA, which are involved in cell proliferation and survival signaling pathways.[7]
The following table summarizes the anticancer activity of selected N-substituted benzenesulfonamide derivatives.
| Compound Class/Example | Target(s) | Activity/Potency | Reference(s) |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX (CA IX) | IC₅₀ values in the range of 10.93–25.06 nM against CA IX.[5] Antiproliferative activity from 1.52–6.31 µM.[4] | [4][5] |
| Benzodiazepine derivatives | Tubulin | IC₅₀ values ranging from 0.007 to 0.036 µM against a panel of seven cancer cell lines.[6] | [6] |
| AL106 (Thiadiazole deriv.) | TrkA Kinase | IC₅₀ value of 58.6 µM against U87 glioblastoma cells.[7] | [7] |
Antimicrobial Activity
The historical foundation of benzenesulfonamides is their antibacterial action. They function as antimetabolites, acting as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1] This enzyme is essential for the synthesis of folic acid, a vital cofactor for DNA and RNA synthesis in bacteria.[8] Since humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.[1]
The structural similarity between the core sulfanilamide structure and the natural substrate, para-aminobenzoic acid (PABA), is the key to this mechanism. The sulfonamide binds to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway. This leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[8][9]
Beyond this classic mechanism, novel benzenesulfonamide derivatives have been developed with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, as well as fungi.[10] For instance, hybridization of the benzenesulfonamide scaffold with other heterocyclic moieties like thiopyrimidine has yielded compounds with potent activity against multidrug-resistant pathogens.[11]
Anti-inflammatory, Anticonvulsant, and Other Activities
The therapeutic reach of N-substituted benzenesulfonamides extends well beyond anticancer and antimicrobial applications.
-
Anti-inflammatory Activity: Certain derivatives have shown potent anti-inflammatory properties, with some compounds exhibiting greater inhibition of inflammation in animal models than the standard nonsteroidal anti-inflammatory drug (NSAID) indomethacin.[12]
-
Anticonvulsant Activity: By targeting carbonic anhydrase isoforms in the brain (hCA II and VII), specific benzenesulfonamide derivatives have been developed as effective anticonvulsant agents with a long duration of action and low neurotoxicity.[13]
-
Cardiovascular Effects: Some derivatives have been shown to affect the cardiovascular system, for example, by decreasing coronary resistance, suggesting a potential interaction with calcium channels.[14]
Structure-Activity Relationship (SAR) Insights
The development of potent and selective benzenesulfonamide-based drugs is critically dependent on understanding their structure-activity relationships (SAR). SAR studies link the chemical structure of a molecule to its biological activity, guiding the rational design of more effective compounds.[15]
Key SAR Principles:
-
The Unsubstituted Sulfonamide Group (-SO₂NH₂): For carbonic anhydrase inhibitors and classic antibacterial agents, the primary sulfonamide group is essential. It must be unsubstituted (or be a prodrug that is converted to the primary sulfonamide in vivo) to coordinate with the zinc ion in the CA active site or to effectively mimic PABA for DHPS inhibition.
-
The Aromatic Ring: The benzene ring serves as the primary scaffold. Substitutions on this ring can significantly impact activity. For example, in antimicrobial agents, a methyl group at the para-position can enhance activity by more closely mimicking the structure of PABA.[10]
-
The N-Substituent (The "Tail" Approach): For many targets, especially CA isoforms, modifying the N-substituent (the "tail") is the most effective strategy for achieving isoform selectivity.[16] Bulky, hydrophobic, or hydrogen-bonding groups can be introduced to interact with specific amino acid residues in the outer regions of the active site, which vary between isoforms. This allows for the design of inhibitors that selectively target, for instance, the tumor-associated CA IX over the ubiquitous CA II.[16]
The following diagram illustrates the key pharmacophoric features and areas for modification in a benzenesulfonamide scaffold for optimizing biological activity.
Caption: Key SAR points for the N-substituted benzenesulfonamide scaffold.
Conclusion and Future Perspectives
The N-substituted benzenesulfonamide scaffold is a testament to the power of a privileged structure in medicinal chemistry. Its synthetic tractability and ability to interact with a wide range of biological targets have secured its role in numerous approved drugs and active clinical candidates. The future of research in this area will likely focus on several key directions:
-
Enhanced Selectivity: The primary challenge remains the design of derivatives with exquisite selectivity for a specific target isoform or receptor subtype to minimize off-target effects and improve safety profiles. This will be driven by advanced computational modeling and high-resolution structural biology.[16]
-
Novel Mechanisms of Action: While enzyme inhibition is a well-trodden path, exploring the potential of benzenesulfonamides to modulate other target classes, such as protein-protein interactions or epigenetic targets, could open new therapeutic avenues.
-
Hybrid Molecules and Conjugates: Combining the benzenesulfonamide scaffold with other pharmacophores to create hybrid molecules is a promising strategy to develop agents with dual mechanisms of action or to overcome drug resistance.[11]
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The Dawn of Chemotherapy: An In-depth Technical Guide to the Discovery and Historical Context of Benzenesulfonamides
Abstract
This technical guide provides a comprehensive exploration of the discovery and historical context of benzenesulfonamides, a class of synthetic compounds that revolutionized medicine and laid the groundwork for the era of antimicrobial chemotherapy. We will delve into the seminal scientific breakthroughs, from the theoretical underpinnings of selective toxicity to the landmark discovery of Prontosil and its active metabolite, sulfanilamide. This guide will elucidate the mechanism of action of these "sulfa drugs," the molecular basis of bacterial resistance, and the expansion of the benzenesulfonamide scaffold into a diverse array of modern therapeutics. Detailed experimental protocols for the synthesis of a representative benzenesulfonamide and the assessment of its antimicrobial activity are provided to offer practical insights for researchers and drug development professionals.
The Conceptual Genesis: From Dyes to "Magic Bullets"
The story of benzenesulfonamides does not begin with the search for antibiotics, but rather with the vibrant world of synthetic dyes in the late 19th and early 20th centuries. A pivotal figure in this narrative is Paul Ehrlich, whose pioneering work on histology and immunology led him to a groundbreaking concept: selective toxicity . Ehrlich observed that certain dyes would selectively stain specific tissues and microorganisms.[1][2] This led him to postulate the existence of "magic bullets" – chemical agents that could specifically target and destroy pathogenic microbes without harming the host.[3] His research, which focused on the selective affinity of dyes for different cells, laid the theoretical foundation for modern chemotherapy.[3]
Ehrlich's work with azo dyes, characterized by the -N=N- linkage, was particularly influential. He noted that these dyes exhibited varying degrees of biological activity, and this observation would later inspire the chemists at Bayer AG to investigate this class of compounds for potential therapeutic properties.[1]
A significant, albeit initially unrecognized, milestone occurred in 1908 when Austrian chemistry student Paul Gelmo, as part of his doctoral thesis, synthesized p-aminobenzenesulfonamide, the compound that would later be known as sulfanilamide.[4][5] However, its profound biological activity would remain undiscovered for over two decades.
The Breakthrough: Prontosil and the Dawn of the Antibacterial Era
In the early 1930s, at the laboratories of the German chemical conglomerate IG Farben, a team led by physician-scientist Gerhard Domagk was systematically screening synthetic dyes for antibacterial activity.[6][7] This research program, a direct intellectual descendant of Ehrlich's work, involved the collaboration of chemists Josef Klarer and Fritz Mietzsch, who synthesized a vast array of compounds.[4][6][8][9]
In 1932, their persistence was rewarded. A red azo dye synthesized by Klarer and Mietzsch, named Prontosil rubrum, demonstrated remarkable efficacy in protecting mice from lethal streptococcal infections.[7][9] Crucially, Prontosil was effective in vivo but showed no activity against bacteria in a test tube, a puzzling observation at the time.[7]
The clinical potential of Prontosil was dramatically demonstrated when Domagk used the drug to save his own daughter from a severe streptococcal infection that had resulted from a needle prick. This personal testament to its efficacy, coupled with further successful clinical trials, heralded the arrival of the first commercially viable systemic antimicrobial agent. For his discovery, Gerhard Domagk was awarded the 1939 Nobel Prize in Physiology or Medicine, though he was forced to decline it by the Nazi regime at the time.[6]
The mystery of Prontosil's in vivo-only activity was solved in 1935 by a team at the Pasteur Institute in Paris, who demonstrated that Prontosil is a prodrug . In the body, it is metabolized to the colorless, active compound, sulfanilamide – the very molecule synthesized by Paul Gelmo in 1908.[4] This discovery was a watershed moment, as sulfanilamide was a relatively simple molecule and off-patent, leading to a surge in research and the development of numerous sulfonamide derivatives, ushering in the "sulfa craze."
Mechanism of Action: A Tale of Molecular Mimicry
The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[10][11][12] Folic acid is a crucial cofactor in the synthesis of purines and pyrimidines, the building blocks of DNA and RNA.[10]
The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of dihydropteridine pyrophosphate with para-aminobenzoic acid (PABA).[11] Sulfonamides are structurally very similar to PABA, and they act as competitive inhibitors of DHPS.[11] By binding to the active site of the enzyme, they prevent PABA from binding, thereby halting the production of folic acid.[11] This leads to a bacteriostatic effect, meaning the bacteria are unable to grow and replicate, allowing the host's immune system to clear the infection.[10][11][12][13]
The selective toxicity of sulfonamides is due to the fact that human cells lack the DHPS enzyme and instead rely on dietary folate.[10][11][12]
Caption: Mechanism of action of sulfonamides.
The Rise of Resistance: A Molecular Arms Race
The widespread use of sulfonamides inevitably led to the emergence of bacterial resistance. The primary mechanisms of resistance involve alterations that either reduce the affinity of the target enzyme for the drug or bypass the metabolic block.
a) Alterations in the Target Enzyme: The most common mechanism of resistance is the acquisition of mutations in the bacterial gene encoding DHPS, known as folP.[14] These mutations lead to amino acid substitutions in the enzyme's active site, reducing its affinity for sulfonamides while largely maintaining its ability to bind the natural substrate, PABA.[14]
b) Plasmid-Mediated Resistance: Bacteria can also acquire resistance through horizontal gene transfer of mobile genetic elements, such as plasmids, that carry genes encoding for sulfonamide-resistant variants of DHPS.[14][15][16][17] The most prevalent of these genes are sul1, sul2, and sul3.[15][16][17][18][19] These genes encode for DHPS enzymes that are intrinsically resistant to sulfonamides.[14][16][17]
c) Increased Production of PABA: Some resistant strains can overproduce PABA, effectively outcompeting the sulfonamide inhibitor for binding to the DHPS enzyme.
d) Efflux Pumps: Another mechanism involves the acquisition of efflux pumps that actively transport sulfonamides out of the bacterial cell, preventing them from reaching their target.[20]
Caption: Key mechanisms of bacterial resistance to sulfonamides.
Experimental Protocols
Synthesis of Sulfanilamide from Acetanilide
This three-step synthesis is a classic laboratory procedure that demonstrates key principles of electrophilic aromatic substitution and functional group manipulation.
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
-
In a fume hood, carefully add 25 g of powdered acetanilide to a two-necked round-bottom flask equipped with a dropping funnel and a reflux condenser fitted with a calcium chloride guard tube.
-
Slowly add 63 mL of chlorosulfonic acid dropwise from the dropping funnel with constant swirling. Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture in a water bath at 60-70°C for 2 hours.
-
Allow the mixture to cool to room temperature and then carefully pour it onto crushed ice in a large beaker.
-
The product, p-acetamidobenzenesulfonyl chloride, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash it thoroughly with cold water, and allow it to air dry.
Step 2: Synthesis of p-Acetamidobenzenesulfonamide
-
Transfer the dried p-acetamidobenzenesulfonyl chloride to a 500 mL round-bottom flask.
-
Add 120 mL of concentrated aqueous ammonia and 120 mL of water to the flask with shaking.
-
Heat the mixture at 70°C for 30 minutes.
-
Cool the mixture in an ice bath and then carefully acidify it with dilute sulfuric acid.
-
The precipitated p-acetamidobenzenesulfonamide is collected by vacuum filtration, washed with cold water, and dried in an oven at 100°C.[14]
Step 3: Synthesis of Sulfanilamide (Hydrolysis of p-Acetamidobenzenesulfonamide)
-
Place the dried p-acetamidobenzenesulfonamide into a 250 mL round-bottom flask.
-
Add a mixture of 10 mL of concentrated hydrochloric acid and 30 mL of distilled water.[14]
-
Boil the mixture under reflux for 1 hour.[4][14] If a solid remains, continue heating for an additional 15-30 minutes.[4]
-
Add 1 g of activated charcoal to the hot solution to decolorize it, and boil for another 15 minutes.[14]
-
Filter the hot solution to remove the charcoal.
-
To the filtrate, slowly add a saturated solution of sodium carbonate with stirring until the solution is slightly alkaline to pH paper.[4]
-
Cool the solution in an ice bath to induce crystallization of sulfanilamide.[4][14]
-
Collect the sulfanilamide crystals by vacuum filtration, wash with a small amount of cold water, and allow to air dry.[4][14]
-
The product can be recrystallized from hot water or ethanol to improve purity. The melting point of pure sulfanilamide is 163°C.[14]
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- 7. researchopenworld.com [researchopenworld.com]
- 8. Chemistry Chronicles [pubsapp.acs.org]
- 9. Domagk Discovers That Sulfonamides Can Save Lives | History | Research Starters | EBSCO Research [ebsco.com]
- 10. drugs.com [drugs.com]
- 11. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
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- 15. Plasmids Imparting Sulfonamide Resistance in Escherichia coli: Implications for Persistence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular mechanism of plasmid-borne resistance to sulfonamide antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Frontiers | Origin of the Mobile Di-Hydro-Pteroate Synthase Gene Determining Sulfonamide Resistance in Clinical Isolates [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Suzuki-M-yaura Coupling of 2-bromo-N-ethylbenzenesulfonamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of N-Aryl Sulfonamides
The N-aryl sulfonamide scaffold is a cornerstone in modern medicinal chemistry and drug discovery.[1] This privileged structural motif is present in a multitude of FDA-approved drugs, exhibiting a wide array of biological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[2] The ability to efficiently synthesize diverse libraries of N-aryl sulfonamides is therefore of paramount importance for the development of new therapeutic agents. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for forming the crucial carbon-carbon bond that defines this class of compounds.[3]
This guide provides a detailed technical overview and field-proven protocols for the Suzuki-Miyaura coupling of 2-bromo-N-ethylbenzenesulfonamide with various aryl and heteroaryl boronic acids. This specific building block is of significant interest as it allows for the introduction of diverse functionalities at the ortho-position of the sulfonamide, a key vector for modulating the pharmacological profile of drug candidates.
Mechanistic Considerations for a Challenging Substrate
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[5]
Figure 1: A simplified diagram of the Suzuki-Miyaura catalytic cycle.
While the general mechanism is consistent, the specific nature of 2-bromo-N-ethylbenzenesulfonamide presents unique challenges that must be addressed through careful selection of reaction conditions:
-
Steric Hindrance: The presence of the N-ethylsulfonamide group at the ortho-position to the bromine atom introduces significant steric bulk. This can hinder the initial oxidative addition step, where the palladium catalyst inserts into the carbon-bromine bond. To overcome this, the use of bulky, electron-rich phosphine ligands is often beneficial. These ligands promote the formation of a coordinatively unsaturated palladium(0) species, which is more reactive in the oxidative addition step.[6]
-
Electronic Effects: The sulfonamide group is strongly electron-withdrawing, which can also influence the rate of oxidative addition. While electron-withdrawing groups generally accelerate this step for aryl halides, the interplay with steric hindrance can be complex.
Experimental Protocols
The following protocols are designed to provide a robust starting point for the Suzuki-Miyaura coupling of 2-bromo-N-ethylbenzenesulfonamide. Optimization of specific parameters may be necessary for different boronic acid coupling partners.
Protocol 1: General Conditions with Palladium Acetate/Triphenylphosphine
This protocol is based on a common and widely applicable catalyst system and is analogous to conditions used in the synthesis of related pharmaceutical intermediates.[7]
Workflow:
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Step-by-Step Procedure:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-ethylbenzenesulfonamide (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) (2.0-3.0 equiv.).
-
Solvent Addition and Degassing: Add a suitable solvent system, such as a mixture of methanol and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling nitrogen gas through the solution for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 equiv.) and triphenylphosphine (PPh₃) (0.04-0.20 equiv.).
-
Reaction: Heat the reaction mixture to reflux (typically 65-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, filter the mixture through a pad of celite, washing with the reaction solvent.
-
Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-ethyl-2-arylbenzenesulfonamide.
Protocol 2: Optimized Conditions with a Buchwald Ligand
For particularly challenging or sterically hindered boronic acids, a more active catalyst system employing a biarylphosphine ligand (Buchwald ligand) may be necessary. SPhos has been shown to be effective in similar couplings.[8]
Step-by-Step Procedure:
-
Reagent Preparation: In a glovebox or under a nitrogen atmosphere, add 2-bromo-N-ethylbenzenesulfonamide (1.0 equiv.), the boronic acid (1.5 equiv.), and a strong base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.) to a dry Schlenk tube.
-
Catalyst Pre-formation/Addition: In a separate vial, pre-mix a palladium source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.02 equiv.) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.02-0.04 equiv.) in a small amount of anhydrous, degassed solvent (e.g., toluene or dioxane). Add this catalyst solution to the Schlenk tube containing the reagents.
-
Solvent Addition: Add additional anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification procedures as described in Protocol 1.
Data Presentation: Comparison of Reaction Conditions
The choice of catalyst, ligand, base, and solvent can significantly impact the yield of the desired product. The following table summarizes typical conditions that can be screened for the optimization of the Suzuki coupling of 2-bromo-N-ethylbenzenesulfonamide.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Typical Yield Range | Reference |
| 1 | Pd(OAc)₂ (2) | PPh₃ (8) | Na₂CO₃ (2) | IPA/H₂O | Reflux | Moderate to Good | [7] |
| 2 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene | Reflux | Moderate to Good | [9] |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | K₃PO₄ (2) | Dioxane | 100 | Good to Excellent | [8] |
| 4 | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | DMF | 120 | Moderate to Good | [6] |
Conclusion and Further Considerations
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of N-ethyl-2-arylbenzenesulfonamides from 2-bromo-N-ethylbenzenesulfonamide. The protocols provided offer robust starting points for a variety of aryl and heteroaryl boronic acids. For successful and reproducible results, the following points should be considered:
-
Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the palladium(0) catalyst.
-
Purity of Reagents: The purity of the boronic acid is critical, as impurities can lead to side reactions and lower yields.
-
Base Selection: The choice of base is important for the activation of the boronic acid and can influence the reaction rate and yield.[1]
-
Ligand Screening: For challenging substrates, screening a panel of phosphine ligands is often necessary to identify the optimal catalyst system.[6][10]
By carefully considering these factors and utilizing the provided protocols, researchers can efficiently access a wide range of N-aryl sulfonamides for applications in drug discovery and development.
References
-
Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Screening of different ligands for Suzuki coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
New quinoline-based PDE4 inhibitors through GSK-256066 fragment-based elaboration. (2023). Journal of Molecular Structure. Retrieved from [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]
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Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2-(hetero)aryl benzimidazoles. (2020). ResearchGate. Retrieved from [Link]
-
“Naked Nickel”‐Catalyzed Heteroaryl–Heteroaryl Suzuki–Miyaura Coupling. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). ACS Publications. Retrieved from [Link]
-
Design, Synthesis and Functionalisation of 3-D Building Blocks for Fragment-Based Drug Discovery & Studies Towards the Synthesis of Quinine. (2024). White Rose eTheses Online. Retrieved from [Link]
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Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. (n.d.). ChemRxiv. Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). ACS Publications. Retrieved from [Link]
-
Catalysts for Suzuki—Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (2005). Sci-Hub. Retrieved from [Link]
-
Convenient methods for preparing π-conjugated linkers as building blocks for modular chemistry. (n.d.). Beilstein Journals. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
A simple and modular strategy for small molecule synthesis: Iterative Suzuki-Miyaura coupling of B-protected haloboronic acid building blocks. (2007). Illinois Experts. Retrieved from [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development. (n.d.). MDPI. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (n.d.). MDPI. Retrieved from [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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The Versatile Role of 2-bromo-N-ethylbenzenesulfonamide in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic cores is paramount for the construction of complex molecules with desired properties. Among the vast arsenal of synthetic intermediates, 2-bromo-N-ethylbenzenesulfonamide emerges as a particularly valuable building block. Its structure marries the reactivity of an aryl bromide, a versatile handle for palladium-catalyzed cross-coupling reactions, with the influential N-ethylsulfonamide moiety. This sulfonamide group is not merely a passive spectator; it is a well-established pharmacophore in medicinal chemistry and can modulate the electronic properties of the aromatic ring, influencing reactivity and conferring desirable physicochemical characteristics to the target molecules.[1][2]
This comprehensive guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical insights and detailed, field-proven protocols for the synthesis and application of 2-bromo-N-ethylbenzenesulfonamide in a range of powerful palladium-catalyzed cross-coupling reactions. The methodologies presented herein are crafted to be self-validating, with a focus on explaining the causality behind experimental choices to empower chemists to adapt and innovate.
Synthesis of 2-bromo-N-ethylbenzenesulfonamide: A Foundational Protocol
The preparation of 2-bromo-N-ethylbenzenesulfonamide is a straightforward and high-yielding process, typically achieved through the reaction of 2-bromobenzenesulfonyl chloride with ethylamine. This reaction is a classic example of nucleophilic substitution at a sulfonyl chloride.
Reaction Principle and Mechanistic Insight
The synthesis proceeds via the nucleophilic attack of the ethylamine nitrogen atom on the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. The lone pair of electrons on the nitrogen initiates the bond formation, leading to a tetrahedral intermediate. The subsequent departure of the chloride leaving group and a proton transfer, facilitated by a second equivalent of ethylamine acting as a base, yields the stable sulfonamide product. The use of a slight excess of ethylamine is crucial to drive the reaction to completion and to neutralize the hydrochloric acid byproduct.
Caption: Synthetic workflow for 2-bromo-N-ethylbenzenesulfonamide.
Detailed Experimental Protocol: Synthesis of 2-bromo-N-ethylbenzenesulfonamide
This protocol is adapted from established procedures for the synthesis of similar N-substituted sulfonamides.[3][4]
Materials:
-
2-Bromobenzenesulfonyl chloride
-
Ethylamine (2.0 M solution in THF or as a neat liquid)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in dichloromethane (DCM, approx. 5-10 mL per gram of sulfonyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Ethylamine: Slowly add ethylamine (2.2 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C. A white precipitate of ethylammonium chloride will form.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting sulfonyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 2-bromo-N-ethylbenzenesulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford a white to off-white solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 2-position of 2-bromo-N-ethylbenzenesulfonamide serves as a versatile point of attachment for a variety of substituents through palladium-catalyzed cross-coupling reactions. These transformations are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6][7][8]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and materials science.[9][10]
Mechanistic Rationale: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with an organoboron reagent (in the presence of a base), and culminates in reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. The choice of ligand is critical; bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Generalized Protocol for Suzuki-Miyaura Coupling:
Materials:
-
2-bromo-N-ethylbenzenesulfonamide (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Schlenk flask or sealed reaction vial, inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-N-ethylbenzenesulfonamide, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Solvent Addition: Add the anhydrous solvent.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until TLC or GC-MS analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 90 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 75-85 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, providing access to a wide range of arylamines, which are crucial intermediates in pharmaceutical and materials chemistry.[6][12]
Mechanistic Rationale: The catalytic cycle is similar to the Suzuki-Miyaura coupling, involving oxidative addition of the aryl bromide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product.[13] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting.
Generalized Protocol for Buchwald-Hartwig Amination:
Materials:
-
2-bromo-N-ethylbenzenesulfonamide (1.0 eq)
-
Primary or secondary amine (1.1-1.5 eq)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, RuPhos) (2-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Setup: In a glovebox or under an inert atmosphere, charge a dry Schlenk tube with the palladium precatalyst, ligand, and base.
-
Reactant Addition: Add 2-bromo-N-ethylbenzenesulfonamide, the amine, and the anhydrous solvent.
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the desired temperature (typically 80-120 °C) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Data Presentation: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Typical Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 85-95 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | K₃PO₄ | Toluene | 110 | 75-85 |
Heck Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes
The Heck reaction provides a powerful means to arylate alkenes, leading to the synthesis of substituted olefins.[5][7]
Mechanistic Rationale: The reaction begins with the oxidative addition of the aryl bromide to Pd(0). The resulting palladium complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination forms the product and a palladium-hydride species, which is converted back to the active Pd(0) catalyst in the presence of a base.
Generalized Protocol for the Heck Reaction:
Materials:
-
2-bromo-N-ethylbenzenesulfonamide (1.0 eq)
-
Alkene (e.g., styrene, butyl acrylate) (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂) (1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃) (1.5-2.5 eq)
-
Anhydrous solvent (e.g., DMF, MeCN, toluene)
Procedure:
-
Setup: To a dry reaction vessel, add 2-bromo-N-ethylbenzenesulfonamide, the palladium catalyst, ligand (if used), and base.
-
Reactant and Solvent Addition: Add the anhydrous solvent and the alkene.
-
Reaction: Heat the mixture under an inert atmosphere at the appropriate temperature (typically 80-140 °C) and monitor by TLC or GC-MS.
-
Work-up: After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer and concentrate.
-
Purification: Purify the crude product by column chromatography.
Sonogashira Coupling: Accessing Aryl Alkynes
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, which are valuable intermediates in medicinal chemistry and materials science.[14]
Mechanistic Rationale: This reaction involves a palladium-catalyzed coupling of a terminal alkyne with an aryl halide. A co-catalyst, typically a copper(I) salt, is often used. The catalytic cycle involves both a palladium cycle (similar to other cross-couplings) and a copper cycle, which facilitates the formation of a copper acetylide intermediate that undergoes transmetalation with the palladium complex.
Generalized Protocol for Sonogashira Coupling:
Materials:
-
2-bromo-N-ethylbenzenesulfonamide (1.0 eq)
-
Terminal alkyne (e.g., phenylacetylene) (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (1-5 mol%)
-
Copper(I) iodide (CuI) (1-10 mol%)
-
Base (e.g., Et₃N, i-Pr₂NH) (2-3 eq)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
Setup: To a Schlenk flask, add 2-bromo-N-ethylbenzenesulfonamide, the palladium catalyst, and CuI.
-
Solvent and Reagent Addition: Add the anhydrous solvent, the base, and the terminal alkyne under an inert atmosphere.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure, dissolve the residue in an organic solvent, and wash with aqueous ammonium chloride, water, and brine. Dry the organic layer and concentrate.
-
Purification: Purify the product by flash column chromatography.
Conclusion and Future Outlook
2-bromo-N-ethylbenzenesulfonamide stands as a robust and versatile building block in the synthetic chemist's toolkit. Its ready accessibility and predictable reactivity in a suite of powerful palladium-catalyzed cross-coupling reactions make it an ideal starting material for the synthesis of a diverse array of complex organic molecules. The protocols and mechanistic insights provided in this guide are intended to serve as a solid foundation for researchers to confidently employ this reagent in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents and advanced materials. The continued exploration of new catalytic systems and reaction conditions will undoubtedly further expand the utility of this valuable synthetic intermediate.
References
-
PrepChem. Synthesis of 2-bromo-N-methylbenzenesulfinamide. Available from: [Link]
- National Center for Biotechnology Information. PubChem Compound Summary for CID 123456, 2-bromo-N-ethylbenzenesulfonamide.
-
ResearchGate. Suzuki–Miyaura reaction of 2-bromobenzonitrile and various boronic acids... Available from: [Link]
-
Waseda University. Novel method can efficiently create several 'building blocks' of pharmaceutical drugs. ScienceDaily. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
NIH. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Available from: [Link]
-
DSpace@MIT. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Available from: [Link]
-
RSC Publishing. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]
-
Sci-Hub. Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. Available from: [Link]
-
Organic Syntheses. Ethylamine, 2-bromo-, hydrobromide. Available from: [Link]
-
Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available from: [Link]
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NIH. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Available from: [Link]
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Frontiers. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. Available from: [Link]
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SAS Publishers. Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. Available from: [Link]
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NIH. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Available from: [Link]
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PrepChem. Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. Available from: [Link]
-
Organic Syntheses. N-SULFINYL IMINES: A NOVEL CLASS OF CHIRAL ELECTROPHILES FOR THE PREPARATION OF ENANTIOMERICALLY PURE AMINES. Available from: [Link]
-
ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Available from: [Link]
-
Biological and Molecular Chemistry. Pd@MOF-NH₂ Catalyst: A Green and Recyclable System for the Heck Reaction Between Benzene and Styrene. Available from: [Link]
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ResearchGate. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
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RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction. Available from: [Link]
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Leveraging 2-bromo-N-ethylbenzenesulfonamide in the Rational Design of Enzyme Inhibitors: Application Notes and Protocols
Introduction: The Strategic Value of the Benzenesulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, having given rise to a multitude of FDA-approved drugs for a wide array of therapeutic areas, including viral infections, cancer, and inflammatory diseases.[1] This versatile scaffold owes its success to its unique chemical properties and its ability to act as a bioisostere for other functional groups, but most notably, its role as a potent zinc-binding group in various metalloenzymes.[2] Among the diverse classes of sulfonamide-containing molecules, benzenesulfonamide derivatives have been extensively explored as inhibitors of enzymes like carbonic anhydrases (CAs), proteases, and kinases.[2][3]
This guide focuses on a specific, yet highly versatile starting material: 2-bromo-N-ethylbenzenesulfonamide . While not extensively documented as an enzyme inhibitor itself, its structure presents a strategic advantage for drug discovery. The core N-ethylbenzenesulfonamide moiety provides the foundational pharmacophore for interacting with target enzymes, while the bromine atom at the 2-position serves as a highly valuable and reactive "handle." This handle allows for a wide range of chemical modifications through well-established synthetic methodologies, enabling the systematic development of a library of novel inhibitor candidates.
This document provides a comprehensive overview of the rationale, synthetic strategies, and bioassay protocols for utilizing 2-bromo-N-ethylbenzenesulfonamide in the discovery and characterization of novel enzyme inhibitors. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices, to empower researchers in their drug development endeavors.
Part 1: The Rationale and Design Strategy for Inhibitor Development
The fundamental principle behind using benzenesulfonamides as enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases, lies in the ability of the deprotonated sulfonamide nitrogen to coordinate with the zinc ion in the enzyme's active site. This interaction mimics the binding of the natural substrate, thereby competitively inhibiting the enzyme's catalytic activity.[4]
The design strategy for leveraging 2-bromo-N-ethylbenzenesulfonamide is based on the "tail approach," a medicinal chemistry strategy that involves attaching various chemical moieties (tails) to a core scaffold to explore the chemical space within and around the enzyme's active site.[5][6] In this case, the 2-bromo-N-ethylbenzenesulfonamide acts as the core scaffold. The N-ethylbenzenesulfonamide part is the "warhead" that binds to the active site, while the bromine atom is the point of attachment for diverse "tails."
The introduction of these tails can serve several purposes:
-
Enhance Potency: The tails can form additional interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with amino acid residues in the active site, thereby increasing the inhibitor's binding affinity.
-
Improve Selectivity: Different enzyme isoforms often have variations in the amino acid composition of their active sites. By carefully designing the tails, it is possible to achieve selective inhibition of a specific enzyme isoform, which is crucial for minimizing off-target effects.[6]
-
Modulate Physicochemical Properties: The tails can be used to fine-tune properties like solubility, lipophilicity, and metabolic stability, which are critical for the drug-likeness of a compound.[7]
The 2-bromo position on the benzene ring is an ideal location for introducing these tails via robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura coupling, or through nucleophilic aromatic substitution.
Figure 1: A diagram illustrating the inhibitor design strategy using 2-bromo-N-ethylbenzenesulfonamide.
Part 2: Synthetic Protocols for Library Generation
The following protocols provide a framework for the synthesis of the core scaffold and its subsequent diversification.
Protocol 2.1: Synthesis of 2-bromo-N-ethylbenzenesulfonamide
This protocol is adapted from the synthesis of a similar compound, 2-bromo-N-(tert-butyl)benzenesulfonamide.[8]
Materials:
-
2-bromobenzenesulfonyl chloride
-
Ethylamine (2.0 M solution in THF or as a neat liquid)
-
Chloroform (or Dichloromethane)
-
Silica gel for flash chromatography
-
Ethyl acetate
-
Hexane
-
Standard laboratory glassware, magnetic stirrer, nitrogen inlet
Procedure:
-
To a stirred solution of 2-bromobenzenesulfonyl chloride (1.0 eq) in chloroform (or dichloromethane) under a nitrogen atmosphere at room temperature, add ethylamine (2.5 eq) dropwise. Causality: The excess ethylamine acts as both the nucleophile and the base to neutralize the HCl byproduct, driving the reaction to completion.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel, using a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate). Causality: Chromatography separates the desired product from unreacted starting materials and byproducts.
-
Combine the fractions containing the product and evaporate the solvent to yield 2-bromo-N-ethylbenzenesulfonamide as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2.2: Diversification via Suzuki-Miyaura Coupling
This protocol provides a general method for introducing aryl or heteroaryl "tails" at the 2-position.
Materials:
-
2-bromo-N-ethylbenzenesulfonamide (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic ester (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
-
Standard Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
In an oven-dried Schlenk flask, combine 2-bromo-N-ethylbenzenesulfonamide, the boronic acid/ester, the palladium catalyst, and the base.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon) three times. Causality: This is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
-
Characterize the final product by NMR and mass spectrometry.
Figure 2: A flowchart of the synthetic workflow for generating an inhibitor library.
Part 3: In Vitro Enzyme Inhibition Assay Protocol: Carbonic Anhydrase
Given the prevalence of sulfonamides as carbonic anhydrase (CA) inhibitors, the following protocol details a colorimetric assay to screen the synthesized library against a CA isoform (e.g., human CA II). This assay is based on the esterase activity of CA.
Materials:
-
Purified human carbonic anhydrase II (commercially available)
-
CA Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
p-Nitrophenyl acetate (p-NPA) as the substrate
-
Synthesized inhibitor compounds dissolved in DMSO
-
Acetazolamide as a positive control inhibitor
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the CA enzyme in CA Assay Buffer.
-
Prepare a stock solution of p-NPA in a water-miscible organic solvent like acetonitrile.
-
Prepare stock solutions of the synthesized inhibitors and acetazolamide in DMSO. Create serial dilutions in DMSO to test a range of concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add CA Assay Buffer and a volume of DMSO equivalent to that in the inhibitor wells.
-
Control wells (100% activity): Add CA enzyme and an equivalent volume of DMSO.
-
Positive control wells: Add CA enzyme and the acetazolamide solution at various concentrations.
-
Test wells: Add CA enzyme and the synthesized inhibitor solutions at various concentrations.
-
-
Assay Protocol:
-
To each well, add the appropriate components (buffer, enzyme, DMSO/inhibitor) and bring the total volume to a pre-determined level with CA Assay Buffer (e.g., 180 µL).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the substrate (p-NPA) solution to all wells (e.g., 20 µL).
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader. The rate of increase in absorbance is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Table 1: Example Data Summary for Carbonic Anhydrase Inhibition
| Compound ID | R Group (at 2-position) | IC₅₀ (µM) |
| Control | Acetazolamide | 0.012 |
| Parent | -Br | > 100 |
| Cpd-1 | -Phenyl | 15.2 |
| Cpd-2 | -4-Fluorophenyl | 8.7 |
| Cpd-3 | -Thiophen-2-yl | 5.1 |
Part 4: Kinetic Studies for Mechanism of Action Determination
Once potent inhibitors ("hits") are identified from the initial screen, it is crucial to determine their mechanism of inhibition.
Protocol 4.1: Enzyme Kinetics
Procedure:
-
Set up the CA assay as described in Part 3.
-
For each concentration of a selected inhibitor, vary the concentration of the substrate (p-NPA) over a wide range (e.g., 0.1 to 10 times the Michaelis constant, Kₘ, if known).
-
Measure the initial reaction rates (V) for each combination of inhibitor and substrate concentration.
-
Plot the data in two ways:
-
Michaelis-Menten Plot: Plot V vs. [Substrate] for each inhibitor concentration.
-
Lineweaver-Burk Plot (Double Reciprocal Plot): Plot 1/V vs. 1/[Substrate] for each inhibitor concentration. This plot is often more informative for visualizing the mechanism of inhibition.[9]
-
Data Interpretation:
-
Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis. Vₘₐₓ remains unchanged, while the apparent Kₘ increases.
-
Non-competitive Inhibition: The lines will intersect on the x-axis. The apparent Vₘₐₓ decreases, while Kₘ remains unchanged.
-
Uncompetitive Inhibition: The lines will be parallel. Both the apparent Vₘₐₓ and Kₘ decrease.
Figure 3: A summary of common enzyme inhibition mechanisms.
Conclusion
2-bromo-N-ethylbenzenesulfonamide represents a valuable and strategically designed starting material for the development of novel enzyme inhibitors. Its benzenesulfonamide core provides a proven pharmacophore for targeting a range of enzymes, particularly metalloenzymes, while the 2-bromo position offers a versatile point for chemical modification. By employing the synthetic and screening protocols outlined in this guide, researchers can efficiently generate and evaluate libraries of new chemical entities, paving the way for the discovery of potent and selective enzyme inhibitors for various therapeutic applications.
References
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Ghorbani-Vaghei, R., & Veisi, H. (2010). The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis of 2-aryl-1-arylmethyl-1H-1,3-benzimidazoles and 1,5-benzodiazepines, and new reagents for synthesis of benzimidazoles. Molecular Diversity, 14(2), 249–256. [Link]
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Li, L., et al. (2022). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Cha, S. (1975). Mechanistic and kinetic studies of inhibition of enzymes. Biochemical Pharmacology, 24(23), 2177-2185. [Link]
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Supuran, C. T. (2008). Therapeutic potential of sulfamides as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 16(17), 7836-7848. [Link]
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Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. [Link]
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Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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PrepChem. (n.d.). Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]
-
LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Khan, I., et al. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health. [Link]
-
LibreTexts. (2025). 5.4: Enzyme Inhibition. Chemistry LibreTexts. [Link]
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Nocentini, A., & Supuran, C. T. (2019). Structure of sulfonamide and sulfamate inhibitors of types 1–24 and... Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. Biomedical Journal of Scientific & Technical Research. [Link]
-
Zhang, Y., et al. (2024). Discovery, Structure-Based Modification, In Vitro, In Vivo, and In Silico Exploration of m-Sulfamoyl Benzoamide Derivatives as Selective Butyrylcholinesterase Inhibitors for Treating Alzheimer's Disease. ACS Chemical Neuroscience. [Link]
-
Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry. [Link]
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Retrieved from a hypothetical URL, as the original is a general study guide site.
-
Abizadeh, H., & Saednia, S. (2014). dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. ResearchGate. [Link]
-
Akocak, S., et al. (2021). Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]
-
Nadendla, R. (2023). Molecular Modification: A Strategy in Drug Discovery and Drug Design. ResearchGate. [Link]
-
PrepChem. (n.d.). Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]
-
Mboge, M. Y., et al. (2019). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Molecules. [Link]
-
Copeland, R. A. (2013). Kinetics of Enzyme Inhibition. ResearchGate. [Link]
-
Cecchi, A., et al. (2005). Carbonic anhydrase inhibitors. Design of fluorescent sulfonamides as probes of tumor-associated carbonic anhydrase IX that inhibit isozyme IX-mediated acidification of hypoxic tumors. Journal of Medicinal Chemistry, 48(15), 4834-4841. [Link]
-
NPTEL. (n.d.). Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive. [Link]
-
Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. [Link]
-
Wang, Y., et al. (2024). Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. MDPI. [Link]
Sources
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- 3. Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocol for the N-Dealkylation of 2-bromo-N-ethylbenzenesulfonamide
Introduction
The N-dealkylation of sulfonamides is a critical transformation in organic synthesis, particularly within the realms of medicinal chemistry and drug development.[1][2][3][4] Sulfonamide moieties are prevalent in a wide array of therapeutic agents due to their ability to mimic the transition state of amide hydrolysis and act as effective enzyme inhibitors.[5] The N-alkyl substituents on sulfonamides are often introduced to modulate physicochemical properties such as lipophilicity, solubility, and metabolic stability.[4] However, the removal of these alkyl groups is frequently a necessary step in the synthesis of final active pharmaceutical ingredients (APIs), the preparation of metabolites for drug metabolism and pharmacokinetic (DMPK) studies, or for late-stage functionalization to generate compound libraries for structure-activity relationship (SAR) analysis.[3][4]
This document provides a comprehensive guide to the N-dealkylation of 2-bromo-N-ethylbenzenesulfonamide, a representative substrate featuring an electron-withdrawing group on the aromatic ring. We will explore the mechanistic underpinnings of various dealkylation strategies and provide a detailed, field-proven protocol for a robust and accessible reductive N-dealkylation method.
Mechanistic Overview of N-Dealkylation Strategies
The robust nature of the sulfur-nitrogen bond in sulfonamides necessitates specific chemical strategies for its cleavage. Several approaches have been developed, each with its own set of advantages and limitations. The choice of method often depends on the overall molecular complexity and the presence of other functional groups.
Reductive Cleavage
Reductive methods are among the most common and effective for the N-dealkylation of sulfonamides. These reactions typically involve the use of strong reducing agents that can effect the cleavage of the N-C bond.
-
Dissolving Metal Reductions: Reagents such as sodium in liquid ammonia (Birch reduction) can cleave the N-S bond, which is then followed by N-dealkylation. However, these conditions are often harsh and may not be compatible with sensitive functional groups. Furthermore, for substrates like 2-bromo-N-ethylbenzenesulfonamide, there is a significant risk of debromination.[6]
-
Hydride Reagents: Strong hydride reagents like lithium aluminum hydride (LiAlH4) can be used to reduce the sulfonamide to the corresponding amine, effectively removing the sulfonyl group.[7][8] However, achieving selective N-dealkylation without complete reduction of the sulfonamide can be challenging and highly substrate-dependent.
-
Samarium(II) Iodide (SmI2): This single-electron transfer reagent is known for its mildness and chemoselectivity in a variety of reductions.[9][10][11] It has been successfully employed for the reductive cleavage of N-O bonds and could be a viable option for N-dealkylation of sulfonamides, particularly for substrates with sensitive functional groups.[9]
-
Catalytic Transfer Hydrogenation: This method offers a milder alternative to dissolving metal and hydride reductions. A catalyst, often palladium on carbon, is used in conjunction with a hydrogen donor, such as ammonium formate or formic acid, to effect the reductive cleavage.[12]
Oxidative Dealkylation
Oxidative methods mimic the metabolic N-dealkylation pathways catalyzed by cytochrome P450 enzymes.[2][7] These reactions typically proceed through the formation of an unstable α-hydroxyalkyl intermediate that spontaneously decomposes to the dealkylated sulfonamide and an aldehyde.
-
Electrochemical Oxidation (Shono Oxidation): This method involves the anodic oxidation of the N-alkylsulfonamide in the presence of a nucleophile, such as methanol.[2][7] This technique offers a green and controllable approach to N-dealkylation.[13] Detailed studies on N,N-diethylbenzenesulfonamide have shown that mono-deethylation can be achieved, suggesting its potential applicability to our target molecule.[2][7]
-
Chemical Oxidants: Reagents like m-chloroperbenzoic acid (m-CPBA) followed by treatment with an iron(II) salt can effect N-dealkylation via a modified Polonovski reaction.[3][14]
Acid-Catalyzed Hydrolysis
While sulfonamides are generally stable to acidic conditions, forcing conditions such as concentrated strong acids at elevated temperatures can achieve N-dealkylation. However, the harshness of these conditions limits their applicability to robust molecules lacking acid-labile functional groups. Brønsted acid-promoted N-dealkylation has been reported as a more efficient alternative.[1]
Recommended Protocol: Reductive N-Dealkylation using Sodium Naphthalenide
After careful consideration of the various methods and the specific nature of 2-bromo-N-ethylbenzenesulfonamide, a reductive approach using sodium naphthalenide is recommended. This method is known for its efficacy in cleaving sulfonamides under relatively mild conditions and is generally tolerant of aryl halides, thus minimizing the risk of debromination.
Principle of the Method
Sodium naphthalenide is a powerful single-electron transfer reagent. The reaction proceeds via the formation of a radical anion of the sulfonamide, which then fragments to cleave the nitrogen-sulfur bond. The resulting amine fragment can then be protonated upon workup to yield the desired dealkylated product.
Experimental Workflow Diagram
Caption: Workflow for the reductive N-dealkylation.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-bromo-N-ethylbenzenesulfonamide | ≥98% | Commercial Source |
| Naphthalene | ≥99% | Commercial Source |
| Sodium metal | Cubes in mineral oil | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercial Source |
| Ethyl acetate | ACS Grade | Commercial Source |
| Hexanes | ACS Grade | Commercial Source |
| Saturated aqueous ammonium chloride (NH4Cl) | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate (Na2SO4) | ACS Grade | Commercial Source |
| Silica gel | 230-400 mesh | Commercial Source |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 | Commercial Source |
Step-by-Step Protocol
1. Preparation of Sodium Naphthalenide Solution (ca. 0.5 M in THF):
-
To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add naphthalene (6.4 g, 50 mmol).
-
Add anhydrous THF (80 mL) and stir until the naphthalene is completely dissolved.
-
Carefully add freshly cut sodium metal (1.15 g, 50 mmol) in small pieces to the naphthalene solution.
-
Stir the mixture at room temperature. The solution will gradually turn a deep green color, indicating the formation of the sodium naphthalenide radical anion. This process may take 1-2 hours.
2. N-Dealkylation Reaction:
-
In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, dissolve 2-bromo-N-ethylbenzenesulfonamide (5.24 g, 20 mmol) in anhydrous THF (100 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the freshly prepared sodium naphthalenide solution dropwise to the sulfonamide solution via a cannula or dropping funnel. The deep green color of the reagent should disappear upon addition. Continue the addition until a persistent green color is observed, indicating the consumption of the starting material.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes/ethyl acetate eluent system). The reaction is typically complete within 30-60 minutes at -78 °C.
3. Work-up and Purification:
-
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-bromobenzenesulfonamide.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | - Insufficient sodium naphthalenide- Inactive sodium naphthalenide (decomposed) | - Add more sodium naphthalenide solution until a persistent green color is observed.- Ensure the sodium naphthalenide solution is freshly prepared and has a deep green color before use.- Ensure all glassware is rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Low Yield | - Over-reduction or side reactions- Product loss during work-up or purification | - Maintain the reaction temperature at -78 °C to minimize side reactions.- Quench the reaction promptly once the starting material is consumed.- Perform the extraction and purification steps carefully to minimize product loss. |
| Presence of Naphthalene in the Final Product | - Incomplete removal during work-up and purification | - Naphthalene can be removed by sublimation under high vacuum or by careful column chromatography with a non-polar eluent system. |
| Debromination of the Aromatic Ring | - Reaction temperature too high- Prolonged reaction time | - Strictly maintain the reaction temperature at -78 °C.- Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
Safety Precautions
-
Sodium Metal: Sodium is a highly reactive metal that reacts violently with water. Handle it with care in a fume hood and away from any source of water. Use forceps to handle the metal and cut it under mineral oil.
-
Tetrahydrofuran (THF): THF is a flammable liquid and can form explosive peroxides upon storage. Use only freshly distilled or inhibitor-free anhydrous THF.
-
Dry Ice/Acetone Bath: This mixture is extremely cold and can cause severe frostbite. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.
-
Inert Atmosphere: The reaction is sensitive to air and moisture. Ensure all glassware is flame-dried and the reaction is conducted under a positive pressure of an inert gas like argon or nitrogen.
Conclusion
The N-dealkylation of 2-bromo-N-ethylbenzenesulfonamide is a key transformation for accessing the parent sulfonamide, a valuable building block in synthetic and medicinal chemistry. While several methods exist, the reductive cleavage using sodium naphthalenide offers a reliable and relatively mild approach that is compatible with the halogen substituent. The detailed protocol and troubleshooting guide provided herein are intended to enable researchers to successfully perform this important transformation. Careful attention to anhydrous and inert reaction conditions is paramount for achieving high yields and purity.
References
-
N-dealkylation of N-Alkyl(sulfon)amides. ResearchGate. [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. National Institutes of Health. [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. MDPI. [Link]
-
N-Dealkylation of Amines. MDPI. [Link]
-
Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors. National Institutes of Health. [Link]
-
Samarium Diiodide-Mediated Reactions in Total Synthesis. National Institutes of Health. [Link]
-
Samarium (low valent). Organic Chemistry Portal. [Link]
-
A simple method for deprotection of the N- and O-carbobenzoxy groups and N-methylation of the desosamine sugar moiety of ketolides. Application to the synthesis of ketolide analogues with various 9-iminoether moieties and their antibacterial activities. PubMed. [Link]
-
Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. ResearchGate. [Link]
-
Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation. PubMed. [Link]
-
Reductions with samarium(II) iodide. Wikipedia. [Link]
-
Reductive cleavage of the disulfide bonds in Streptomyces subtilisin inhibitor (SSI) as studied by the carbonyl 13C NMR resonances of cysteinyl residues. PubMed. [Link]
-
Sulfonamide as Photoinduced Hydrogen Atom Transfer Catalyst for Organophotoredox Hydrosilylation and Hydrogermylation of Activated Alkenes. ResearchGate. [Link]
-
Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides. Royal Society of Chemistry. [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Semantic Scholar. [Link]
-
N-Dealkylation of Amines. National Institutes of Health. [Link]
-
Reductive cleavage of N-substituted benzenesulfonamides and p-sulfamyl. Scholarly Commons. [Link]
-
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. Lancaster University. [Link]
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- 1. researchgate.net [researchgate.net]
- 2. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology [organic-chemistry.org]
- 5. research.lancaster-university.uk [research.lancaster-university.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies of product and byproduct formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Samarium (low valent) [organic-chemistry.org]
- 11. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 12. Ruthenium(ii)-catalyzed reductive N–O bond cleavage of N-OR (R = H, alkyl, or acyl) substituted amides and sulfonamides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Sulfonamides as new hydrogen atom transfer (HAT) catalysts for photoredox allylic and benzylic C-H arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of Novel Fluorophores Utilizing 2-bromo-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthesis of novel fluorescent probes using 2-bromo-N-ethylbenzenesulfonamide as a versatile starting material. We delve into the strategic importance of the sulfonamide moiety in molecular probe design and provide detailed, field-proven protocols for the synthesis of fluorescent derivatives via palladium-catalyzed cross-coupling reactions. This document is intended to empower researchers in medicinal chemistry, chemical biology, and drug development with the practical knowledge to design and synthesize custom fluorescent probes for a wide array of biological applications.
Introduction: The Strategic Advantage of the Benzenesulfonamide Scaffold
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of therapeutic agents. Its enduring appeal stems from its ability to engage in specific hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. In the context of fluorescent probe design, the sulfonamide group offers a unique combination of features:
-
Targeting Moiety: The sulfonamide group can act as a recognition element for specific enzymes, such as carbonic anhydrases, which are overexpressed in certain tumors. This intrinsic targeting capability can be leveraged for the development of disease-specific imaging agents.
-
Modulator of Photophysical Properties: The electronic nature of the sulfonamide group can influence the absorption and emission properties of a tethered fluorophore, allowing for the fine-tuning of its spectral characteristics.
-
Synthetic Handle: The presence of a reactive handle, such as a bromine atom, on the benzenesulfonamide ring provides a convenient point of attachment for a wide variety of fluorophores through well-established chemical transformations.
This guide will focus on leveraging the reactivity of the bromine atom in 2-bromo-N-ethylbenzenesulfonamide for the construction of novel fluorescent probes.
Core Synthetic Strategy: Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond in 2-bromo-N-ethylbenzenesulfonamide is amenable to a variety of palladium-catalyzed cross-coupling reactions. These reactions offer a robust and versatile platform for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the straightforward installation of a fluorophore onto the benzenesulfonamide scaffold. Two of the most powerful and widely used cross-coupling reactions for this purpose are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, facilitating the formation of a C-C bond between an organoboron compound and an organic halide.[1][2][3] In the context of our work, this translates to the coupling of 2-bromo-N-ethylbenzenesulfonamide with a boronic acid or ester derivative of a fluorophore.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a mild and general method for the formation of C-N bonds.[4][5] This reaction is particularly useful for coupling 2-bromo-N-ethylbenzenesulfonamide with fluorescent amines or other nitrogen-containing fluorophores.
Experimental Protocols
The following protocols are provided as a starting point for the synthesis of fluorescent probes derived from 2-bromo-N-ethylbenzenesulfonamide. Researchers are encouraged to optimize these conditions for their specific fluorophore and desired application.
Protocol 1: Synthesis of a Dansyl-Derived Fluorescent Probe via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a novel fluorescent probe by coupling 2-bromo-N-ethylbenzenesulfonamide with 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalene-1-sulfonamide (a Dansyl boronic ester).
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 2-bromo-N-ethylbenzenesulfonamide | 90515-53-4 | 278.16 | Major Suppliers |
| Dansyl boronic acid pinacol ester | 126535-37-1 | 375.27 | Major Suppliers |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Major Suppliers |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Major Suppliers |
| Toluene | 108-88-3 | 92.14 | Major Suppliers |
| Deionized Water | 7732-18-5 | 18.02 | - |
| Ethyl Acetate | 141-78-6 | 88.11 | Major Suppliers |
| Hexanes | 110-54-3 | 86.18 | Major Suppliers |
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromo-N-ethylbenzenesulfonamide (1.0 mmol, 278 mg), Dansyl boronic acid pinacol ester (1.1 mmol, 413 mg), and potassium carbonate (3.0 mmol, 415 mg).
-
Solvent Addition: Add toluene (15 mL) and deionized water (5 mL) to the flask.
-
Inert Atmosphere: Purge the reaction mixture with argon for 15 minutes.
-
Catalyst Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired fluorescent probe.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity. The photophysical properties (absorption and emission spectra, quantum yield) should be determined using a spectrophotometer and a spectrofluorometer.
Protocol 2: Synthesis of a Fluorescent Probe via Buchwald-Hartwig Amination
This protocol details the coupling of 2-bromo-N-ethylbenzenesulfonamide with a commercially available fluorescent amine, such as 4-amino-1,8-naphthalimide.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| 2-bromo-N-ethylbenzenesulfonamide | 90515-53-4 | 278.16 | Major Suppliers |
| 4-Amino-1,8-naphthalimide | 3274-14-6 | 212.20 | Major Suppliers |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | 915.72 | Major Suppliers |
| XPhos | 564483-18-7 | 476.62 | Major Suppliers |
| Sodium tert-butoxide (NaOtBu) | 865-48-5 | 96.10 | Major Suppliers |
| Toluene (anhydrous) | 108-88-3 | 92.14 | Major Suppliers |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Major Suppliers |
Procedure:
-
Reaction Setup: In a glovebox, add 2-bromo-N-ethylbenzenesulfonamide (1.0 mmol, 278 mg), 4-amino-1,8-naphthalimide (1.2 mmol, 255 mg), sodium tert-butoxide (1.4 mmol, 135 mg), Pd₂(dba)₃ (0.02 mmol, 18 mg), and XPhos (0.04 mmol, 19 mg) to an oven-dried Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous toluene (10 mL) to the Schlenk tube.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 110 °C for 16 hours.
-
Workup: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (10 mL). Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the target fluorescent probe.
Characterization: As with the Suzuki-Miyaura product, the purified fluorescent probe should be thoroughly characterized by spectroscopic methods (NMR, HRMS) and its photophysical properties should be evaluated.
Causality Behind Experimental Choices
-
Choice of Catalyst and Ligand: The selection of the palladium catalyst and ligand is crucial for the success of cross-coupling reactions. For the Suzuki-Miyaura coupling, Pd(PPh₃)₄ is a robust and commonly used catalyst. In the Buchwald-Hartwig amination, the use of a bulky, electron-rich phosphine ligand like XPhos is essential to facilitate the reductive elimination step, particularly with less reactive aryl bromides.
-
Base Selection: The base plays a critical role in both reactions. In the Suzuki-Miyaura coupling, a mild inorganic base like potassium carbonate is sufficient to activate the boronic acid. For the Buchwald-Hartwig amination, a strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine and form the active palladium-amido complex.
-
Solvent System: The choice of solvent is dictated by the solubility of the reactants and the temperature required for the reaction. A mixture of toluene and water is often used in Suzuki-Miyaura couplings to facilitate the dissolution of both the organic and inorganic reagents. Anhydrous toluene is the solvent of choice for many Buchwald-Hartwig aminations to prevent the decomposition of the catalyst and base.
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Therefore, it is imperative to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation and ensure high yields.
Self-Validating Systems: In-Process Controls
To ensure the reliability and reproducibility of these protocols, the following in-process controls are recommended:
-
TLC Monitoring: Regularly monitor the progress of the reaction by thin-layer chromatography to determine the consumption of starting materials and the formation of the product. This allows for the timely quenching of the reaction and prevents the formation of byproducts.
-
Purity of Starting Materials: The purity of 2-bromo-N-ethylbenzenesulfonamide and the fluorophore coupling partner is paramount. Impurities can inhibit the catalyst and lead to low yields. It is advisable to purify starting materials if their purity is questionable.
-
Anhydrous and Degassed Solvents: For the Buchwald-Hartwig amination, the use of anhydrous and degassed solvents is critical to prevent the deactivation of the catalyst and the hydrolysis of the strong base.
Conclusion
2-bromo-N-ethylbenzenesulfonamide is a valuable and versatile building block for the synthesis of novel fluorescent probes. The palladium-catalyzed cross-coupling reactions detailed in this guide provide a reliable and efficient means of attaching a wide variety of fluorophores to the benzenesulfonamide scaffold. By understanding the underlying principles of these reactions and adhering to the detailed protocols, researchers can confidently design and synthesize custom fluorescent probes to address a range of challenges in chemical biology and drug discovery.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Ruiz-Castillo, P.; Buchwald, S. L. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 2016 , 116 (19), 12564–12649. [Link]
-
Littke, A. F.; Fu, G. C. Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]
-
Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 2008 , 41 (11), 1534–1544. [Link]
-
Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 2008 , 47 (34), 6338–6361. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling [pubmed.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-bromo-N-ethylbenzenesulfonamide in the Design of Potential Anticancer Agents
Introduction: The Enduring Potential of the Benzenesulfonamide Scaffold in Oncology
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, famously introduced to the world through the advent of sulfa antibiotics. Beyond their antimicrobial prowess, these compounds have emerged as a versatile and privileged scaffold in the design of targeted anticancer therapeutics.[1] The structural simplicity, synthetic tractability, and ability to engage in key hydrogen bonding interactions have enabled the development of benzenesulfonamide-based drugs that inhibit a diverse array of cancer-relevant targets. These include receptor tyrosine kinases, cell cycle regulators, and enzymes crucial for tumor metabolism and survival.[2] Clinically approved drugs such as the BRAF inhibitor Dabrafenib and the multi-kinase inhibitor Pazopanib underscore the profound impact of this chemical class on modern cancer treatment.[1]
The anticancer mechanisms of benzenesulfonamides are multifaceted, ranging from the inhibition of carbonic anhydrases, which are pivotal in regulating tumor pH, to the disruption of microtubule polymerization and the induction of cell cycle arrest.[1] This functional diversity stems from the modular nature of the benzenesulfonamide core, where substitutions on both the aromatic ring and the sulfonamide nitrogen can be systematically varied to fine-tune potency, selectivity, and pharmacokinetic properties.[1]
This application note focuses on a specific, yet highly promising starting scaffold: 2-bromo-N-ethylbenzenesulfonamide . The strategic placement of a bromine atom at the ortho position of the benzene ring offers a reactive handle for a variety of synthetic transformations, enabling the exploration of novel chemical space. Concurrently, the N-ethyl group provides a foundational element for probing the impact of N-alkylation on biological activity. We will provide a comprehensive guide for researchers, scientists, and drug development professionals on how to leverage this scaffold in the design, synthesis, and evaluation of novel potential anticancer agents. This document will detail a rational drug design strategy, provide step-by-step synthetic and biological testing protocols, and offer insights into the interpretation of the generated data.
A Strategic Approach to Drug Design: Leveraging the 2-bromo-N-ethylbenzenesulfonamide Scaffold
Our proposed workflow begins with the strategic design of a focused library of candidate molecules derived from the 2-bromo-N-ethylbenzenesulfonamide core. The design rationale is twofold: 1) to explore structure-activity relationships (SAR) by introducing diverse chemical functionalities, and 2) to potentially engage with known cancer targets where benzenesulfonamides have shown promise. The bromine atom at the 2-position is an excellent electrophilic site for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, or alkyl groups. These modifications can probe interactions with hydrophobic pockets in target proteins. The N-ethyl group can also be modified, as N-alkylation of sulfonamides has been shown to influence their biological properties.
Diagram 1: Proposed Drug Design and Evaluation Workflow
Caption: A streamlined workflow for the design and evaluation of novel anticancer agents.
Synthetic Protocols: From Scaffold to Candidate Molecules
The synthesis of novel derivatives from 2-bromo-N-ethylbenzenesulfonamide can be approached through established and reliable synthetic methodologies. The presence of the bromo group is particularly advantageous for palladium-catalyzed cross-coupling reactions.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the arylation or heteroarylation at the 2-position of the benzenesulfonamide scaffold.
Materials:
-
2-bromo-N-ethylbenzenesulfonamide
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equivalents)
-
Triphenylphosphine (PPh3) (0.1 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon atmosphere
Procedure:
-
To a round-bottom flask, add 2-bromo-N-ethylbenzenesulfonamide (1.0 equivalent), the desired aryl or heteroaryl boronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Add palladium(II) acetate (0.05 equivalents) and triphenylphosphine (0.1 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a 3:1 mixture of 1,4-dioxane and water.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
In Vitro Biological Evaluation: A Tiered Approach
A systematic, tiered approach to biological evaluation is crucial for the efficient identification of promising lead compounds.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines. The MTT assay is a robust and widely used colorimetric assay for this purpose.[3]
Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[3] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon])
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[3]
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[4]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[4]
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Data Presentation:
| Compound | Cancer Cell Line | IC50 (µM) |
| Lead Compound 1 | MCF-7 | 5.2 ± 0.4 |
| A549 | 8.1 ± 0.7 | |
| HCT116 | 6.5 ± 0.5 | |
| Derivative 1a | MCF-7 | 2.8 ± 0.3 |
| A549 | 4.5 ± 0.4 | |
| HCT116 | 3.1 ± 0.2 | |
| Positive Control | MCF-7 | 1.5 ± 0.2 |
| A549 | 2.3 ± 0.3 | |
| HCT116 | 1.9 ± 0.2 |
Note: The data presented are hypothetical and for illustrative purposes only.
Tier 2: Elucidating the Mechanism of Action
Compounds that exhibit significant cytotoxicity (low micromolar or nanomolar IC50 values) should be advanced to mechanistic studies to understand how they induce cell death.
Principle: This technique measures the DNA content of individual cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[2][6] Treatment with an anticancer agent can cause cell cycle arrest at specific checkpoints. Propidium iodide (PI) is a fluorescent intercalating agent that stoichiometrically binds to DNA, allowing for quantification by flow cytometry.[2]
Materials:
-
Cancer cells
-
Test compound
-
PBS
-
70% ice-cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.[7]
-
Incubate the fixed cells for at least 30 minutes at 4°C.[7]
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[6]
Diagram 2: Hypothetical Cell Cycle Arrest
Caption: Visualization of compound-induced G2/M cell cycle arrest.
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled (e.g., with FITC) to detect apoptotic cells.[9] Propidium iodide (PI) is a membrane-impermeant DNA dye that only enters cells with compromised membranes (late apoptotic and necrotic cells).[8]
Materials:
-
Cancer cells
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the cell cycle analysis.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[10]
Tier 3: Target Identification and Validation
Based on the observed cellular effects and the known pharmacology of benzenesulfonamides, a potential molecular target can be hypothesized and tested. For instance, many sulfonamides are known to inhibit kinases or carbonic anhydrases.
Principle: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[11] Several benzenesulfonamide-based compounds have shown anti-angiogenic activity through VEGFR-2 inhibition. This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase.
Materials:
-
VEGFR-2 (KDR) Kinase Assay Kit (commercially available, e.g., from BPS Bioscience) containing recombinant VEGFR-2, kinase substrate, ATP, and assay buffer.[12][13]
-
Test compound
-
Luminometer
Procedure:
-
Follow the manufacturer's protocol for the VEGFR-2 Kinase Assay Kit.
-
Typically, the procedure involves preparing a master mix of the kinase, substrate, and buffer.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a specified time at 30°C.
-
Stop the reaction and add a detection reagent (e.g., Kinase-Glo™ MAX) that measures the amount of ATP remaining.[12] A lower signal indicates higher kinase activity (more ATP consumed).
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition and determine the IC50 value for the compound against VEGFR-2.
Diagram 3: Proposed Mechanism of Action via VEGFR-2 Inhibition
Caption: Inhibition of the VEGFR-2 signaling pathway by a designed agent.
Conclusion and Future Directions
The 2-bromo-N-ethylbenzenesulfonamide scaffold represents a promising starting point for the development of novel anticancer agents. Its synthetic accessibility and the strategic placement of a reactive bromo group allow for extensive chemical modifications to optimize biological activity. The tiered experimental approach outlined in this application note, from initial cytotoxicity screening to detailed mechanistic studies, provides a robust framework for identifying and characterizing new drug candidates. Future work should focus on expanding the derivative library to build a comprehensive SAR profile, exploring a wider range of cancer cell lines, and ultimately validating the in vitro findings in preclinical in vivo models. The insights gained from such studies will be invaluable in advancing the development of the next generation of benzenesulfonamide-based cancer therapies.
References
-
Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]
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Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. (2017). PubMed. Retrieved January 24, 2026, from [Link]
-
N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2002). ResearchGate. Retrieved January 24, 2026, from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). RSC Publishing. Retrieved January 24, 2026, from [Link]
-
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. (2022). MDPI. Retrieved January 24, 2026, from [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]
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Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 24, 2026, from [Link]
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VEGFR2(KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. Retrieved January 24, 2026, from [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 24, 2026, from [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. (2023). Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved January 24, 2026, from [Link]
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Reactions of Benzenesulfonohydrazides and Benzenesulfonamides With Hydrogen Chloride or Hydrogen Bromide in Acetic Acid. (1974). PubMed. Retrieved January 24, 2026, from [Link]
-
Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. (2022). ACS Publications. Retrieved January 24, 2026, from [Link]
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Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. (2019). IntechOpen. Retrieved January 24, 2026, from [Link]
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Assaying cell cycle status using flow cytometry. (2010). PubMed Central. Retrieved January 24, 2026, from [Link]
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Reaction of 2-naphthol with substituted benzenediazonium salts in [bmim][BF 4]. (2014). ResearchGate. Retrieved January 24, 2026, from [Link]
-
Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. (2022). PubMed Central. Retrieved January 24, 2026, from [Link]
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Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved January 24, 2026, from [Link]
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The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. (1995). PubMed. Retrieved January 24, 2026, from [Link]
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Discovery of new VEGFR-2 inhibitors based on bis([1][12][14]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). PubMed Central. Retrieved January 24, 2026, from [Link]
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MTT Cell Assay Protocol. (n.d.). Retrieved January 24, 2026, from [Link]
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Brønsted Acid Promoted N‐Dealkylation of N‐Alkyl(sulfon)amides. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]
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Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. (2022). PubMed. Retrieved January 24, 2026, from [Link]
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Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2011). ResearchGate. Retrieved January 24, 2026, from [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. Retrieved January 24, 2026, from [Link]
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Intramolecular Carbene C-H Insertion Reactions of 2-Diazo-2-sulfamoylacetamides. (2019). MDPI. Retrieved January 24, 2026, from [Link]
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The Versatile Role of 2-bromo-N-ethylbenzenesulfonamide in Advanced Materials: Application Notes and Protocols
Abstract
This technical guide delves into the multifaceted potential of 2-bromo-N-ethylbenzenesulfonamide as a foundational building block in the realm of material science. While its applications are still emerging, the unique combination of a reactive bromo group and a functional sulfonamide moiety makes it a compelling candidate for the synthesis of novel polymers and functional materials. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its potential applications, underpinned by detailed, field-proven insights and methodologies. We will explore its utility as a monomer in the synthesis of conjugated polymers for organic electronics and as a versatile precursor for functionalized materials. The protocols provided herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction: Unlocking the Potential of a Bifunctional Monomer
2-bromo-N-ethylbenzenesulfonamide is an aromatic compound characterized by a bromine atom at the ortho-position of a benzene ring, which also bears an N-ethylsulfonamide group. This structure presents two key reactive sites: the carbon-bromine bond, which is amenable to a variety of cross-coupling reactions, and the sulfonamide group, which can influence the solubility, thermal stability, and electronic properties of resulting materials.
The strategic placement of the bromo group makes it a prime candidate for polymerization reactions, such as Suzuki or Heck coupling, to create novel polymer backbones. The resulting polymers could exhibit interesting electronic and optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. Furthermore, the N-ethylsulfonamide side chain can enhance the processability of these typically rigid polymers and potentially offer sites for further functionalization.
This guide will present two primary applications of 2-bromo-N-ethylbenzenesulfonamide in material science, complete with detailed experimental protocols and the scientific rationale behind them.
Application I: Synthesis of a Novel Conjugated Polymer for Organic Electronics
The development of new semiconducting polymers is a cornerstone of advancement in organic electronics.[1] 2-bromo-N-ethylbenzenesulfonamide can serve as a valuable monomer in the synthesis of such polymers through palladium-catalyzed cross-coupling reactions. Here, we propose a protocol for the synthesis of a copolymer via a Suzuki coupling reaction, a robust and versatile method for forming carbon-carbon bonds.
Scientific Rationale
The Suzuki coupling reaction involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. In this proposed synthesis, 2-bromo-N-ethylbenzenesulfonamide will act as the organohalide monomer. By copolymerizing it with a diboronic ester derivative of a comonomer, such as fluorene, we can create a conjugated polymer with a tailored band gap and desirable electronic properties. The N-ethylbenzenesulfonamide moiety is expected to enhance solubility and film-forming characteristics, which are crucial for device fabrication.[2]
Experimental Workflow
Figure 1: Workflow for the synthesis of a conjugated polymer using 2-bromo-N-ethylbenzenesulfonamide.
Detailed Protocol: Suzuki Copolymerization
Materials:
-
2-bromo-N-ethylbenzenesulfonamide (1.0 mmol, 264.14 g/mol )
-
Fluorene-2,7-diboronic acid bis(pinacol) ester (1.0 mmol, 452.17 g/mol )
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03 mmol, 1155.56 g/mol )
-
Potassium carbonate (K2CO3) (4.0 mmol, 138.21 g/mol )
-
Toluene (20 mL, anhydrous)
-
Deionized water (5 mL, degassed)
-
Methanol (for precipitation)
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a 100 mL Schlenk flask, add 2-bromo-N-ethylbenzenesulfonamide, fluorene-2,7-diboronic acid bis(pinacol) ester, and potassium carbonate.
-
Inert Atmosphere: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene and degassed deionized water to the flask via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the reaction mixture under a positive flow of nitrogen.
-
Polymerization: Place the flask in a preheated oil bath at 90°C and stir vigorously for 48 hours. The reaction mixture may become viscous as the polymer forms.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel and add 50 mL of toluene.
-
Wash the organic layer sequentially with 50 mL of deionized water (3 times) and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solution using a rotary evaporator.
-
-
Purification:
-
Slowly add the concentrated polymer solution dropwise into a beaker containing 200 mL of vigorously stirred methanol.
-
A fibrous precipitate should form. Continue stirring for 30 minutes.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum at 40°C overnight.
-
Expected Characterization Data
The resulting polymer should be characterized to determine its molecular weight, structure, and optoelectronic properties.
| Parameter | Technique | Expected Value |
| Number-average molecular weight (Mn) | Gel Permeation Chromatography (GPC) | 10,000 - 30,000 g/mol |
| Polydispersity Index (PDI) | GPC | 1.5 - 2.5 |
| Absorption Maximum (λmax) | UV-Vis Spectroscopy (in solution) | 380 - 420 nm |
| HOMO Energy Level | Cyclic Voltammetry (CV) | -5.2 to -5.6 eV |
| LUMO Energy Level | CV (from HOMO and optical bandgap) | -2.5 to -2.9 eV |
Application II: Surface Modification of Materials
The reactive bromo group of 2-bromo-N-ethylbenzenesulfonamide can be utilized for the functionalization of surfaces, imparting new properties to a substrate. This is particularly relevant for modifying the surface energy, adhesion, or biocompatibility of materials.
Scientific Rationale
Surface-initiated atom transfer radical polymerization (SI-ATRP) is a powerful technique for grafting well-defined polymer brushes from a surface. We propose a two-step process where 2-bromo-N-ethylbenzenesulfonamide is first attached to a hydroxyl-terminated surface (e.g., silicon wafer, glass) to create an initiator-functionalized surface. Subsequently, a desired monomer can be polymerized from this surface to form polymer brushes. The sulfonamide group can influence the surface properties of the initial initiator layer.
Experimental Workflow
Figure 2: Workflow for surface modification using 2-bromo-N-ethylbenzenesulfonamide as an initiator anchor.
Detailed Protocol: Surface-Initiated Polymerization
Part A: Initiator Functionalization of a Silicon Wafer
Materials:
-
Silicon wafer with a native oxide layer
-
Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
2-bromobenzenesulfonyl chloride
-
Ethylamine
-
Triethylamine (TEA)
-
Anhydrous toluene
Procedure:
-
Surface Hydroxylation: Clean the silicon wafer by immersing it in piranha solution for 30 minutes. (Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). Rinse thoroughly with deionized water and dry under a stream of nitrogen.
-
Amination: Immerse the cleaned wafer in a 2% (v/v) solution of APTES in anhydrous toluene for 2 hours at room temperature. Rinse with toluene and cure at 110°C for 30 minutes.
-
Synthesis of Initiator Precursor: In a separate reaction, react 2-bromobenzenesulfonyl chloride with ethylamine to synthesize 2-bromo-N-ethylbenzenesulfonamide.
-
Initiator Attachment: Immerse the aminated wafer in a solution of 2-bromo-N-ethylbenzenesulfonamide and triethylamine in anhydrous toluene. The reaction couples the sulfonamide to the surface amine. The specifics of this coupling (e.g., via activation of the sulfonamide) would need optimization. A more direct route would be to react the aminated surface with 2-bromobenzenesulfonyl chloride.
Part B: Surface-Initiated ATRP of Methyl Methacrylate (MMA)
Materials:
-
Initiator-functionalized silicon wafer
-
Methyl methacrylate (MMA), inhibitor removed
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (anhydrous)
Procedure:
-
Reaction Setup: Place the initiator-functionalized wafer in a Schlenk tube. Add CuBr.
-
Inert Atmosphere: Seal the tube and cycle between vacuum and nitrogen three times.
-
Reagent Addition: Add degassed MMA, PMDETA, and anisole to the tube via syringe.
-
Polymerization: Place the tube in a preheated oil bath at 60°C and allow the polymerization to proceed for the desired time (e.g., 4-24 hours).
-
Termination and Cleaning: Quench the polymerization by exposing the solution to air. Remove the wafer and sonicate it in tetrahydrofuran (THF) to remove any non-grafted polymer. Rinse with fresh THF and dry under nitrogen.
Expected Surface Characterization
| Parameter | Technique | Expected Result |
| Polymer Brush Thickness | Ellipsometry | 10 - 100 nm (increases with polymerization time) |
| Surface Roughness | Atomic Force Microscopy (AFM) | Smooth, uniform surface (low RMS roughness) |
| Water Contact Angle | Goniometry | Changes significantly after grafting of hydrophobic PMMA |
| Elemental Composition | X-ray Photoelectron Spectroscopy (XPS) | Presence of C, O, and disappearance or attenuation of Si and N signals from the underlying layers. |
Trustworthiness and Self-Validation
The protocols described are based on well-established and robust chemical transformations. The Suzuki coupling is a Nobel Prize-winning reaction known for its high yields and tolerance to a wide range of functional groups. Similarly, SI-ATRP is a highly controlled polymerization technique that allows for the precise tuning of polymer brush thickness and density.
For self-validation, researchers should monitor the progress of the reactions using appropriate analytical techniques. For the polymerization, periodic sampling and analysis by GPC will confirm the growth of the polymer chains. For the surface modification, characterization after each step (hydroxylation, initiator attachment, and polymerization) using techniques like contact angle measurement and ellipsometry will validate the success of each stage.
Conclusion
2-bromo-N-ethylbenzenesulfonamide presents a promising, yet underexplored, platform for the development of advanced materials. Its bifunctional nature allows for its use as both a monomer for constructing novel polymer architectures and as a precursor for surface functionalization. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the potential of this versatile compound in material science. The causality-driven explanations for experimental choices are intended to empower researchers to not only replicate these methods but also to adapt and innovate upon them for their specific research goals. As the demand for new functional materials grows, the creative application of such unique building blocks will be paramount in driving the next generation of technological advancements.
References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). NIH. Retrieved from [Link]
- Benzenesulfonamide compounds and their use as therapeutic agents. (n.d.). Google Patents.
-
Synthesis of 2-bromo-N-methylbenzenesulfinamide. (n.d.). PrepChem.com. Retrieved from [Link]
-
Proton conducting ABA triblock copolymers with sulfonated poly(phenylene sulfide sulfone) midblock obtained via copper-free thiol-click chemistry. (2021). RSC Publishing. Retrieved from [Link]
-
Organic Light Emitting Diodes: Devices and applications. (n.d.). Journal of Materials and Environmental Science. Retrieved from [Link]
-
List of synthesis techniques of conductive polymers. (n.d.). ResearchGate. Retrieved from [Link]
-
Organic Light Emitting Diodes: materials, device structures and light extraction. (2025). ResearchGate. Retrieved from [Link]
- Method for synthesizing 4-(2-aminoethyl)benzsulfamide. (n.d.). Google Patents.
-
Organic materials for organic electronic devices. (2025). ResearchGate. Retrieved from [Link]
- Superabsorbent materials based on butyl rubber process for making said materials and use of them. (n.d.). Google Patents.
-
Novel Copolymers of N‐(4‐Bromophenyl)‐2‐Methacrylamide with 2‐Acrylamido‐2‐Methyl‐1‐Propanesulfonic Acid. (2025). ResearchGate. Retrieved from [Link]
-
Organic Light Emitting Diode (OLED) Technology and its Applications: Literature Review. (2021). Crimson Publishers. Retrieved from [Link]
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. (n.d.). European Journal of Chemistry. Retrieved from [Link]
-
Recent Advances of Conducting Polymers and Their Composites for Electrochemical Biosensing Applications. (n.d.). NIH. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-bromo-N-ethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 2-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols. As Senior Application Scientists, our goal is to explain the causality behind experimental choices, ensuring you can not only solve immediate issues but also build a robust and high-yielding process.
I. Reaction Overview & Core Principles
The synthesis of 2-bromo-N-ethylbenzenesulfonamide is a nucleophilic acyl substitution reaction. Ethylamine, acting as a nucleophile, attacks the electrophilic sulfur atom of 2-bromobenzenesulfonyl chloride. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.
Caption: Core components of the sulfonamide synthesis reaction.
II. Troubleshooting Guide: Low Yield & Impurities
This section addresses the most common issues encountered during the synthesis in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the primary causes?
Answer: Low yield is a frequent challenge that can typically be traced to one of three areas: reagent quality, reaction conditions, or workup procedures.
-
Causality 1: Hydrolysis of the Sulfonyl Chloride. 2-bromobenzenesulfonyl chloride is highly reactive and susceptible to hydrolysis upon contact with moisture.[1] Water will convert the sulfonyl chloride back to the unreactive 2-bromobenzenesulfonic acid, which will not react with ethylamine. This is the most common cause of low yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Causality 2: Inefficient HCl Scavenging. The reaction generates one equivalent of HCl. If not neutralized, the HCl will protonate the ethylamine, forming ethylammonium chloride. This salt is no longer nucleophilic and cannot react with the sulfonyl chloride, effectively halting the reaction.
-
Solution: Use at least one equivalent of a tertiary amine base like triethylamine (TEA) or pyridine to scavenge the HCl. Using a slight excess of the base can help ensure the reaction goes to completion.
-
-
Causality 3: Sub-optimal Reaction Temperature. While the reaction is often performed at room temperature, kinetics may be slow.[3] Conversely, excessive heat can promote side reactions and degradation.
Q2: My TLC plate shows multiple spots, including one at the baseline and another close to my product spot. What are these impurities?
Answer: The presence of multiple spots indicates side reactions or unreacted starting materials.
-
Baseline Spot (Polar Impurity): This is almost certainly 2-bromobenzenesulfonic acid, the hydrolysis product of your starting material. It is highly polar and will adhere strongly to the silica gel, resulting in a low Rf value.
-
Cause & Prevention: As discussed in Q1, this is due to moisture. Strict anhydrous conditions are critical.[1]
-
-
Unreacted Starting Material: One of the spots will correspond to 2-bromobenzenesulfonyl chloride.
-
Cause & Prevention: This indicates an incomplete reaction. Possible causes include insufficient reaction time, low temperature, or deactivation of the ethylamine by un-scavenged HCl.[1] Extend the reaction time or re-evaluate your base and temperature conditions.
-
-
Potential Side-Product (N,N-diethylbenzenesulfonamide): While less common with ethylamine itself, contamination of ethylamine with diethylamine could lead to the formation of the tertiary sulfonamide. This impurity would be non-acidic.
-
Cause & Prevention: Ensure the purity of your ethylamine starting material.
-
The troubleshooting process can be visualized as a decision tree:
Caption: Troubleshooting flowchart for low yield issues.
III. Frequently Asked Questions (FAQs)
Q3: What is the best solvent and base combination for this synthesis? A: Dichloromethane (DCM) or chloroform are excellent solvent choices as they are aprotic and do not react with the sulfonyl chloride.[5] Triethylamine (TEA) is a commonly used base due to its efficacy and because the resulting triethylammonium chloride salt is often easily removed by filtration or aqueous wash.[6] Pyridine can also be used and may sometimes act as a nucleophilic catalyst.
Q4: How can I effectively purify the final product? A: Purification strategy depends on the scale and purity of the crude product.
-
Aqueous Workup: After the reaction is complete, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove excess ethylamine and the base, followed by a wash with saturated sodium bicarbonate to remove any acidic impurities, and finally with brine.
-
Recrystallization: If the crude product is relatively clean, recrystallization from a solvent system like ethanol/water or ethyl acetate/hexanes is often sufficient to yield a pure, crystalline solid.[2]
-
Column Chromatography: For high purity or if significant impurities are present, silica gel column chromatography is the most effective method.[2][3][7] A typical eluent system is a gradient of ethyl acetate in hexanes.
Q5: My product is an oil, but the literature reports a solid. What happened? A: This usually indicates the presence of impurities that are depressing the melting point. Residual solvent or unreacted starting materials can cause this. High purity 2-bromo-N-ethylbenzenesulfonamide should be a white crystalline solid. Re-purifying the material via column chromatography or a second recrystallization should resolve the issue.[7]
IV. Optimized Experimental Protocol
This protocol is a self-validating system that includes checkpoints for monitoring progress.
Materials:
-
2-Bromobenzenesulfonyl chloride (CAS 2905-25-1)
-
Ethylamine (2.0 M solution in THF or as a neat liquid)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-bromobenzenesulfonyl chloride (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This helps control the initial exotherm of the reaction.
-
Reagent Addition: In a separate flask, mix ethylamine (1.2 eq) and triethylamine (1.5 eq) in a small amount of anhydrous DCM. Add this amine solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes. Slow addition is crucial to prevent overheating.[3][7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitoring (Checkpoint): Monitor the reaction progress by TLC (e.g., using 20% ethyl acetate in hexanes). The reaction is complete when the 2-bromobenzenesulfonyl chloride spot has been consumed.
-
Workup - Quenching: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction:
-
Wash the organic layer sequentially with 1M HCl (to remove amines), water, and finally saturated sodium bicarbonate solution.
-
A final wash with brine will help break any emulsions and remove bulk water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of 5% to 25% ethyl acetate in hexanes) to afford the pure 2-bromo-N-ethylbenzenesulfonamide.[5]
V. Data Summary Table
| Parameter | Recommended Condition | Rationale / Reference |
| Solvent | Anhydrous Dichloromethane (DCM) | Aprotic, inert, and facilitates easy workup.[7] |
| Amine Stoichiometry | 1.1 - 1.5 equivalents | A slight excess drives the reaction to completion. |
| Base | Triethylamine (TEA) or Pyridine | Efficiently scavenges HCl byproduct.[6] |
| Base Stoichiometry | 1.2 - 1.5 equivalents | Ensures all generated HCl is neutralized. |
| Temperature | 0°C to Room Temperature | Controls initial exotherm and prevents side reactions.[3] |
| Reaction Time | 2 - 12 hours | Monitor by TLC for completion.[4][5] |
| Purification Method | Column Chromatography / Recrystallization | Provides high purity product.[2][5] |
VI. References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 2-bromo-N-methylbenzenesulfinamide. PrepChem.com. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
How can I protection an alkyldiamine with bromobenzene sulfonyl chloride? (2014). ResearchGate. [Link]
-
Reactions of Amines. (2020). Chemistry LibreTexts. [Link]
-
Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof. Google Patents.
-
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025). RSC Publishing. [Link]
-
N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. (2025). ResearchGate. [Link]
-
Method for preparing beta-bromine ethylbenzene. Google Patents.
-
A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLOS ONE. [Link]
-
Ethanesulfonic acid, 2-bromo-, sodium salt. Organic Syntheses Procedure. [Link]
-
The reaction of benzenesulphonyl chloride with ethylamine yields: a.N - ethylbenzenesulphonamide, insoluble. Brainly.in. [Link]
-
Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]
-
Protecting Groups for Amines: Sulfonamides. YouTube. [Link]
-
dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. (2025). ResearchGate. [Link]
-
Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide. PrepChem.com. [Link]
-
Process for preparation of high purity n-[2-(diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide. Google Patents.
-
An amine on reaction with benzene sulphonyl chloride. Vedantu. [Link]
-
Ethylamine, 2-bromo-, hydrobromide. Organic Syntheses Procedure. [Link]
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- 7. prepchem.com [prepchem.com]
optimization of reaction conditions for 2-bromo-N-ethylbenzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of 2-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial sulfonylation reaction. We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Overview of the Synthesis
The synthesis of 2-bromo-N-ethylbenzenesulfonamide is fundamentally a nucleophilic substitution reaction. It involves the reaction of 2-bromobenzenesulfonyl chloride with ethylamine. The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This reaction, while straightforward in principle, is sensitive to various parameters that can significantly impact yield and purity.[1][2] A base is typically required to neutralize the hydrochloric acid (HCl) generated as a byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[2][3]
Troubleshooting and Optimization Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis. Each answer provides a probable cause and a validated solution, grounded in chemical principles.
Issue 1: Low or No Product Yield
Question: I have set up the reaction between 2-bromobenzenesulfonyl chloride and ethylamine, but my TLC analysis shows little to no product formation, even after several hours. What are the likely causes and how can I fix this?
Answer: A low or negligible yield is one of the most common issues and can typically be traced back to one of four areas: reagent quality, reaction conditions, stoichiometry, or the choice of base.
-
Probable Cause 1: Reagent Degradation. 2-bromobenzenesulfonyl chloride is highly susceptible to hydrolysis. Exposure to atmospheric moisture can convert it to the unreactive 2-bromobenzenesulfonic acid. Similarly, using an aqueous solution of ethylamine instead of an anhydrous or gaseous form can introduce water, which will preferentially react with the sulfonyl chloride.
-
Solution: Always use freshly opened or properly stored 2-bromobenzenesulfonyl chloride. If in doubt, its purity can be checked by melting point (191-195 °C)[4][5]. Ensure your ethylamine and solvent are anhydrous. Aprotic solvents such as Dichloromethane (DCM), Chloroform, or Tetrahydrofuran (THF) are highly recommended to minimize hydrolysis.[2][6][7]
-
-
Probable Cause 2: Inadequate Base. The reaction generates one equivalent of HCl. Without a base to scavenge this acid, the ethylamine will be protonated to form ethylammonium chloride, which is not nucleophilic. If you are using two equivalents of ethylamine (one as the nucleophile, one as the base), poor mixing or slow reaction kinetics can still lead to localized protonation and stall the reaction.
-
Solution: Employ a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine in a 1.1-1.2 molar equivalent ratio to the sulfonyl chloride.[2] This ensures the primary amine is always available for the desired reaction. For particularly stubborn reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate.[7]
-
-
Probable Cause 3: Sub-optimal Temperature. While many sulfonylation reactions proceed well at room temperature, the initial mixing can be exothermic. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in prohibitively slow kinetics.
-
Solution: A common and effective strategy is to add the sulfonyl chloride solution dropwise to the stirred solution of ethylamine and base at 0 °C (using an ice bath). After the addition is complete, the reaction can be allowed to slowly warm to room temperature and stirred for 12-24 hours to ensure completion. Always monitor the reaction's progress by a suitable method like TLC or LC-MS.[7]
-
Optimized Reaction Parameters
| Parameter | Recommended Range/Type | Rationale |
| Solvent | Anhydrous DCM, THF, Chloroform | Aprotic solvents prevent hydrolysis of the sulfonyl chloride starting material.[2] |
| Base | Triethylamine, Pyridine (1.1-1.2 eq.) | Neutralizes HCl byproduct without competing as a nucleophile.[2] |
| Temperature | 0 °C to Room Temperature | Controls exothermicity during addition and allows the reaction to proceed to completion.[7] |
| Stoichiometry | 1.0 eq. Sulfonyl Chloride, 1.1 eq. Ethylamine, 1.2 eq. Base | A slight excess of the amine and base ensures the limiting reagent (sulfonyl chloride) is fully consumed. |
Issue 2: Formation of Multiple Byproducts
Question: My reaction appears to be working, but the TLC plate is very messy with multiple spots, making purification difficult. What are these byproducts and how can I prevent their formation?
Answer: The formation of multiple byproducts typically points to side reactions. The most common culprits are bis-sulfonylation and hydrolysis.
-
Probable Cause 1: Bis-sulfonylation. Primary amines like ethylamine can theoretically react with two molecules of the sulfonyl chloride, especially if an excess of the sulfonyl chloride is used or if the base is very strong.[7] This leads to the formation of a bis(2-bromophenylsulfonyl)ethyl-amine impurity.
-
Solution: The key is to control the stoichiometry and addition rate. Always add the sulfonyl chloride to the solution of the amine, never the other way around. This maintains a constant excess of the amine in the reaction pot, favoring the formation of the desired monosulfonated product. Dropwise addition at 0 °C is crucial.[7]
-
-
Probable Cause 2: Hydrolysis of Starting Material. As mentioned previously, if moisture is present, 2-bromobenzenesulfonyl chloride will hydrolyze to 2-bromobenzenesulfonic acid. This sulfonic acid is highly polar and will appear as a baseline spot on a normal-phase TLC plate, and can complicate the aqueous workup.
-
Solution: Rigorously adhere to anhydrous conditions. Use dry solvents, flame-dry your glassware before use, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[6]
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting common synthesis issues.
Issue 3: Difficult Product Isolation and Purification
Question: The reaction seems complete, but I am struggling with the workup. I'm getting a persistent emulsion during extraction, and purification by column chromatography is not giving a clean product. What should I do?
Answer: Isolation and purification challenges are common for sulfonamides. Addressing these requires a systematic approach to the workup and selection of the right purification technique.
-
Probable Cause 1: Emulsion Formation. Emulsions often form during the aqueous wash of the organic layer, especially if acidic or basic solutions are used. They are stabilized by partially soluble byproducts or excess reagents.
-
Solution: To break an emulsion, try the following techniques in order:
-
Allow the separatory funnel to stand undisturbed for 10-20 minutes.
-
Gently swirl the funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated NaCl solution); this increases the polarity of the aqueous phase and can help force the separation.
-
If the emulsion persists, filter the entire mixture through a pad of Celite or glass wool.
-
As a last resort, centrifugation can be used to separate the layers.[8]
-
-
-
Probable Cause 2: Ineffective Purification. If the product is an oil or co-elutes with impurities during column chromatography, a different approach is needed.
-
Solution 1 (Chromatography): Flash column chromatography on silica gel is a standard method.[6] A gradient elution starting from a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity is often effective.[9][10]
-
Solution 2 (Recrystallization): If the crude product can be solidified, recrystallization is an excellent method for achieving high purity.[11] Experiment with different solvent systems, such as ethanol/water or ethyl acetate/hexane mixtures. Dissolve the crude solid in a minimum amount of the hot solvent, and allow it to cool slowly to form pure crystals.
-
Solution 3 (Acid-Base Extraction): The N-H proton on the sulfonamide product is weakly acidic. If purification is challenging, you can sometimes exploit this. Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to deprotonate and extract the sulfonamide into the aqueous layer. Then, re-acidify the aqueous layer with dilute HCl to precipitate the pure sulfonamide, which can be collected by filtration. This is a classic technique known as the Hinsberg test method.[12][13]
-
Frequently Asked Questions (FAQs)
-
Q1: What is the fundamental mechanism of this reaction?
-
A1: The reaction is a nucleophilic acyl substitution on a sulfonyl group. The lone pair of electrons on the nitrogen of ethylamine attacks the electrophilic sulfur atom of the 2-bromobenzenesulfonyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A final deprotonation step by a base yields the neutral sulfonamide product.[2]
-
Caption: The general mechanism for sulfonamide formation.
-
Q2: Can I use an excess of ethylamine as the base instead of triethylamine?
-
A2: Yes, this is a common strategy. Using two or more equivalents of ethylamine allows one equivalent to act as the nucleophile and the second to act as the base. However, this makes purification more challenging as you will need to remove the resulting ethylammonium chloride salt and the excess volatile amine during the workup. For cleaner reactions and easier purification, using a separate, non-nucleophilic base like triethylamine is often preferred.
-
-
Q3: How do I know when the reaction is complete?
-
A3: The most reliable method is Thin Layer Chromatography (TLC).[14] Spot the reaction mixture on a silica gel plate alongside a spot of the 2-bromobenzenesulfonyl chloride starting material. Elute with a suitable solvent system (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot has been completely consumed. For more quantitative analysis, LC-MS or GC can be used.[7][8]
-
Detailed Experimental Protocol
This protocol is a self-validating system designed for the synthesis of 2-bromo-N-ethylbenzenesulfonamide on a 10 mmol scale.
Materials:
-
2-Bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol, 1.0 eq.)
-
Ethylamine (70% solution in water is common, but an anhydrous solution in THF or ethanol, or condensed ethylamine gas is superior. Here we assume a 2.0 M solution in THF: 5.5 mL, 11.0 mmol, 1.1 eq.)
-
Triethylamine (1.67 mL, 12.0 mmol, 1.2 eq.)
-
Anhydrous Dichloromethane (DCM) (50 mL)
-
1M Hydrochloric Acid (20 mL)
-
Saturated Sodium Bicarbonate Solution (20 mL)
-
Brine (20 mL)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Silica Gel for chromatography
Procedure:
-
Setup: To a 100 mL round-bottom flask, flame-dried under vacuum and equipped with a magnetic stir bar and nitrogen inlet, add the solution of ethylamine in THF (5.5 mL, 11.0 mmol) and anhydrous DCM (30 mL).
-
Addition of Base: Add triethylamine (1.67 mL, 12.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: In a separate flask, dissolve 2-bromobenzenesulfonyl chloride (2.56 g, 10.0 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 15-20 minutes using an addition funnel, ensuring the internal temperature does not rise above 5 °C.[7]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12 hours.
-
Monitoring: Monitor the reaction's progress by TLC (4:1 Hexane:EtOAc eluent) until the 2-bromobenzenesulfonyl chloride spot is no longer visible.
-
Workup: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).[7] Be mindful of potential emulsions.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, eluting with a gradient of Hexane and Ethyl Acetate (e.g., starting with 100% Hexane and gradually increasing to 80:20 Hexane:Ethyl Acetate) to afford the pure 2-bromo-N-ethylbenzenesulfonamide.
References
- Source: Google Patents (CN117551005A)
-
Title: Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 Source: National Institutes of Health (NIH) URL: [Link]
-
Title: dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives Source: ResearchGate URL: [Link]
-
Title: The application of poly(N, N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) and N, N, N', N'-tetrabromobenzene-1,3-disulfonamide as catalysts for one-pot synthesis... Source: PubMed URL: [Link]
- Source: Google Patents (US2777844A)
-
Title: Synthesis of 2-bromo-N-methylbenzenesulfinamide Source: PrepChem.com URL: [Link]
-
Title: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography Source: ResearchGate URL: [Link]
-
Title: Amine Reactions Source: Chemistry LibreTexts URL: [Link]
-
Title: n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine Source: Organic Syntheses URL: [Link]
-
Title: Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art Source: MDPI URL: [Link]
-
Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: Springer URL: [Link]
-
Title: CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. Source: YouTube URL: [Link]
-
Title: Reactions of Acyl Chlorides with Primary Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Synthesis of Step A: 2-Bromo-N-(tert-butyl)benzenesulfonamide Source: PrepChem.com URL: [Link]
-
Title: REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES Source: JAOAC International URL: [Link]
-
Title: 2-PHENYLBUTYRONITRILE Source: Organic Syntheses URL: [Link]
-
Title: Hinsberg reaction Source: Wikipedia URL: [Link]
-
Title: 2-Bromobenzenesulfonamide Source: Chemsrc URL: [Link]
-
Title: The reaction of benzenesulfonyl chloride and the primary amine group of... Source: ResearchGate URL: [Link]
- Title: Method for synthesizing 4-(2-aminoethyl)
-
Title: Studies on synthesis of 2-bromobenzenesulfonyl chloride Source: Semantic Scholar URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Bromobenzenesulfonamide | CAS#:92748-09-9 | Chemsrc [chemsrc.com]
- 6. prepchem.com [prepchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. prepchem.com [prepchem.com]
- 11. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
stability issues of 2-bromo-N-ethylbenzenesulfonamide under acidic/basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-bromo-N-ethylbenzenesulfonamide. This resource, designed by our team of Senior Application Scientists, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in your experimental work. We understand the critical importance of compound stability in research and development and have structured this guide to address the specific challenges you may encounter with 2-bromo-N-ethylbenzenesulfonamide under various chemical environments.
Introduction to the Stability of 2-Bromo-N-ethylbenzenesulfonamide
2-Bromo-N-ethylbenzenesulfonamide, like many sulfonamides, can be susceptible to degradation, particularly through hydrolysis of the sulfonamide bond. The stability of this compound is significantly influenced by pH, temperature, and the presence of catalysts. Understanding its degradation profile is crucial for ensuring the accuracy of experimental results, the integrity of drug formulations, and the safety of therapeutic agents.
This guide will walk you through the potential stability issues of 2-bromo-N-ethylbenzenesulfonamide under acidic and basic conditions, providing you with the knowledge and tools to anticipate and troubleshoot these challenges.
Troubleshooting Guide: Stability Issues & Degradation Analysis
This section is designed in a question-and-answer format to directly address common problems encountered during the handling and analysis of 2-bromo-N-ethylbenzenesulfonamide.
Q1: I am observing unexpected peaks in my HPLC analysis after storing my sample of 2-bromo-N-ethylbenzenesulfonamide in an acidic solution. What could be happening?
A1: It is highly probable that you are observing degradation products resulting from acid-catalyzed hydrolysis.
The sulfonamide bond in 2-bromo-N-ethylbenzenesulfonamide is susceptible to cleavage under acidic conditions. The mechanism typically involves protonation of the sulfonamide nitrogen or oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.[1][2]
Expected Degradation Products:
-
2-Bromobenzenesulfonic acid: The sulfonic acid portion of the parent molecule.
-
Ethylamine: The amine portion of the parent molecule.
The presence of the bromo group at the ortho position may influence the rate of hydrolysis. Studies on related benzenesulfonamides have shown that ortho-alkyl substituents can accelerate acid-catalyzed hydrolysis due to the relief of steric strain in the transition state.[1] While bromine is an electronic withdrawing group, its steric bulk could play a similar role in facilitating the hydrolysis of 2-bromo-N-ethylbenzenesulfonamide.
Troubleshooting Workflow:
To confirm if the unexpected peaks are indeed degradation products, a forced degradation study is recommended. This controlled experiment will help you identify the degradation products and understand the stability of your compound.
Experimental Protocol: Forced Degradation Study (Acid Hydrolysis)
This protocol is designed to intentionally degrade 2-bromo-N-ethylbenzenesulfonamide under acidic conditions to identify its degradation products and assess its stability. This type of study is a critical component of drug development and is guided by the International Council for Harmonisation (ICH) guidelines.[3][4][5]
Objective: To induce and identify the degradation products of 2-bromo-N-ethylbenzenesulfonamide under acidic stress conditions.
Materials:
-
2-bromo-N-ethylbenzenesulfonamide
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks
-
pH meter
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
Analytical column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of 2-bromo-N-ethylbenzenesulfonamide in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Condition: In a volumetric flask, mix a known volume of the stock solution with 0.1 M HCl.
-
Control Sample: In a separate volumetric flask, mix the same volume of the stock solution with HPLC grade water.
-
Heat (Optional but Recommended): To accelerate degradation, the acidic and control solutions can be heated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 2, 4, 8, 24 hours).[6]
-
-
Time-Point Sampling:
-
At each designated time point, withdraw an aliquot from the stressed and control samples.
-
-
Neutralization:
-
Immediately neutralize the acidic aliquot with an equivalent amount of NaOH to stop the degradation reaction.
-
-
HPLC Analysis:
-
Dilute the neutralized sample to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. A typical starting point would be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.[7]
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Interpretation:
-
Compare the chromatograms of the stressed samples with the control sample.
-
The new peaks appearing in the stressed samples are potential degradation products.
-
The extent of degradation can be quantified by the decrease in the peak area of 2-bromo-N-ethylbenzenesulfonamide. The ICH recommends aiming for 5-20% degradation to ensure that the degradation products are readily detectable without being overly complex.[5][8]
Visualization of the Workflow:
Caption: Workflow for Acid-Catalyzed Forced Degradation Study.
Q2: My compound appears to be degrading even under basic conditions. What is the likely mechanism?
A2: While generally more stable in basic media, sulfonamides can still undergo hydrolysis, albeit typically at a slower rate than in acidic conditions.
The mechanism for base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the sulfonyl sulfur. The N-ethyl group makes the sulfonamide nitrogen less acidic, but under sufficiently strong basic conditions, deprotonation can occur, which would hinder the reaction. However, direct attack on the sulfur is still possible.
Expected Degradation Products:
The degradation products are the same as in acid hydrolysis:
-
2-Bromobenzenesulfonic acid (as its salt)
-
Ethylamine
Troubleshooting and Confirmation:
Similar to the acid hydrolysis study, a forced degradation study under basic conditions should be performed to confirm this degradation pathway.
Experimental Protocol: Forced Degradation Study (Basic Hydrolysis)
Objective: To induce and identify the degradation products of 2-bromo-N-ethylbenzenesulfonamide under basic stress conditions.
Materials:
-
Same as for the acid hydrolysis study, but with 0.1 M and 1 M NaOH for stressing and 0.1 M and 1 M HCl for neutralization.
Procedure:
The procedure is analogous to the acid hydrolysis study, with the following modifications:
-
Stress Conditions:
-
Basic Condition: In a volumetric flask, mix a known volume of the stock solution with 0.1 M NaOH.
-
The control sample remains the same (stock solution in water).
-
Heating can also be applied to accelerate the reaction.
-
-
Neutralization:
-
Immediately neutralize the basic aliquot with an equivalent amount of HCl.
-
The rest of the procedure (sampling, HPLC analysis, and data interpretation) remains the same.
Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for 2-bromo-N-ethylbenzenesulfonamide? A: Based on the general stability of sulfonamides, it is recommended to store 2-bromo-N-ethylbenzenesulfonamide in a cool, dry place, protected from light. Solutions should ideally be prepared fresh. If storage of solutions is necessary, they should be kept at low temperatures (2-8°C) and buffered at a neutral pH.
Q: How can I quantify the degradation products? A: If reference standards for the expected degradation products (2-bromobenzenesulfonic acid and ethylamine) are available, you can create a calibration curve for each and quantify them using your HPLC method. If standards are not available, you can report their levels as a percentage of the total peak area or relative to the initial peak area of the parent compound. For definitive identification, techniques like LC-MS/MS or isolation followed by NMR spectroscopy would be necessary.[9][10][11]
Q: Are there any other potential degradation pathways I should be aware of? A: Besides hydrolysis, you should also consider oxidative and photolytic degradation, as outlined in ICH guidelines.[8]
-
Oxidative degradation: Can be investigated by exposing the compound to a solution of hydrogen peroxide.
-
Photodegradation: Can be assessed by exposing the compound (in solid state and in solution) to a controlled light source.
Q: What does the degradation pathway of 2-bromo-N-ethylbenzenesulfonamide look like?
A: The primary degradation pathway under both acidic and basic hydrolytic conditions is the cleavage of the sulfur-nitrogen bond.
Visualization of Degradation Pathways:
Caption: Hydrolytic Degradation of 2-bromo-N-ethylbenzenesulfonamide.
Summary of Recommended Stress Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration | Temperature |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Up to 24 hours | Room Temp to 80°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Up to 24 hours | Room Temp to 80°C |
| Oxidation | 3-30% H₂O₂ | Up to 24 hours | Room Temperature |
| Thermal | Dry Heat | Up to 48 hours | >80°C |
| Photolytic | UV/Visible Light | As per ICH Q1B | Ambient |
This table provides a general guideline. The specific conditions should be adjusted to achieve the target degradation of 5-20%.[5][8]
References
- ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003).
- Cipiciani, A., Linda, P., & Savelli, G. (1985). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas, 104(7-8), 203-205.
- ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996).
- Alsante, K. M., Ando, A., Brown, R., Enas, J., Hata, T., Highuchi, T., & Rapp, K. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5209.
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
SciSpace. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Rapid Structure Elucidation of Drug Degradation Products Using Mechanism-Based Stress Studies in Conjunction with LC-MSn and NMR Spectroscopy: Identification of a Photodegradation Product of Betamethasone Dipropionate. Retrieved from [Link]
-
NCERT. (n.d.). Amines. Retrieved from [Link]
-
Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Analytical Method for Flusulfamide as Benzenesulfonamide Fungicide, Residues in Major Agricultural Commodities. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Benzenesulfonamide and Sulfanilamide. Retrieved from [Link]
-
ResearchGate. (n.d.). The Synthesis and Acid-Catalyzed Hydrolysis of N-(4-Substitutedphenyl)-O-Benzenedisulfonimides. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
Scribd. (n.d.). Forced Degradation Studies: Journal of Analytical & Pharmaceutical Research. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]
-
International Journal of Research and Analytical Reviews. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. scispace.com [scispace.com]
- 7. tis.wu.ac.th [tis.wu.ac.th]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. researchgate.net [researchgate.net]
- 11. ijmr.net.in [ijmr.net.in]
Technical Support Center: Scaling Up the Synthesis of 2-bromo-N-ethylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 2-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for the successful scale-up of this important synthetic transformation. Our focus is on providing practical, field-tested insights grounded in established chemical principles.
Introduction: The Synthetic Challenge
The synthesis of 2-bromo-N-ethylbenzenesulfonamide, a key intermediate in various research and development pipelines, typically proceeds via the nucleophilic substitution of 2-bromobenzenesulfonyl chloride with ethylamine. While straightforward in principle, scaling up this reaction presents several challenges that can impact yield, purity, and safety. This guide will address these potential hurdles with scientifically sound solutions.
Core Synthesis Workflow
The fundamental reaction involves the formation of a sulfonamide bond between 2-bromobenzenesulfonyl chloride and ethylamine. A base is required to neutralize the hydrochloric acid byproduct.
Caption: General workflow for the synthesis of 2-bromo-N-ethylbenzenesulfonamide.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and scale-up of 2-bromo-N-ethylbenzenesulfonamide in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Incomplete Reaction:
-
Insufficient Reaction Time or Temperature: While the reaction is generally fast, ensure it has gone to completion by monitoring with Thin Layer Chromatography (TLC).[1][2] A common mobile phase for this type of reaction is a mixture of hexane and ethyl acetate.
-
Poor Reagent Quality: Ensure the 2-bromobenzenesulfonyl chloride is of high purity and has not hydrolyzed. It is sensitive to moisture and should be stored in a desiccator.[3] Hydrolysis will produce the corresponding sulfonic acid, which will not react with the amine under these conditions.
-
-
Product Loss During Workup:
-
Aqueous Solubility: While the product is largely organic-soluble, some losses can occur during aqueous washes. Minimize the volume of aqueous solutions used and consider a back-extraction of the aqueous layers with the organic solvent to recover any dissolved product.
-
Premature Precipitation: If the product is a solid, it may precipitate prematurely during workup, especially if the reaction mixture is highly concentrated. Ensure sufficient solvent is present to maintain solubility until the desired isolation step.
-
-
Side Reactions:
-
Hydrolysis of the Sulfonyl Chloride: As mentioned, moisture is detrimental. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Formation of Byproducts: The presence of unexpected side products can consume starting materials and complicate purification. (See FAQ on side reactions).
-
Question 2: I am observing the formation of a significant amount of a white precipitate in my reaction vessel. What is it and how do I manage it?
Answer: The white precipitate is most likely the hydrochloride salt of the base used (e.g., triethylamine hydrochloride) or ethylammonium chloride if an excess of ethylamine is used.[4] This is a normal byproduct of the reaction.
-
Management: This salt is generally insoluble in many organic solvents like dichloromethane (DCM) or diethyl ether but is highly soluble in water. During the aqueous workup, this salt will partition into the aqueous layer and be removed. If the precipitate is very thick and hinders stirring, you may need to add more solvent to the reaction mixture.
Question 3: I am concerned about the formation of the di-sulfonylated byproduct, N,N-bis(2-bromophenylsulfonyl)ethylamine. How can I prevent this?
Answer: Di-sulfonylation is a potential side reaction when using primary amines.[5] The initially formed sulfonamide still has an acidic proton on the nitrogen, which can be deprotonated by the base, leading to a second reaction with the sulfonyl chloride.
-
Control Measures:
-
Stoichiometry: Use a slight excess of ethylamine (1.1-1.2 equivalents) relative to the 2-bromobenzenesulfonyl chloride. This ensures the sulfonyl chloride is consumed by the more nucleophilic primary amine.[5]
-
Slow Addition: Add the 2-bromobenzenesulfonyl chloride solution dropwise to the solution of ethylamine and base at a low temperature (e.g., 0 °C).[5] This maintains a low concentration of the sulfonyl chloride, favoring the reaction with the primary amine.
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. However, for this reaction, triethylamine is generally suitable if the stoichiometry and addition rate are controlled.
-
Question 4: What is the best method for purifying the crude 2-bromo-N-ethylbenzenesulfonamide on a larger scale?
Answer: The choice of purification method depends on the nature and quantity of impurities.
-
Recrystallization: This is often the most efficient method for large-scale purification of solid products.[6]
-
Solvent Selection: A good recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3] Common solvent systems for sulfonamides include ethanol/water or isopropanol/water mixtures.[7]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. If colored impurities are present, you can treat with activated charcoal. Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to induce crystallization. Collect the crystals by filtration.[6][7]
-
-
Column Chromatography: If the impurities have similar solubility profiles to the product, or if the product is an oil, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of hexane and ethyl acetate is a good starting point for elution.
-
Question 5: What are the key safety precautions I should take when handling 2-bromobenzenesulfonyl chloride?
Answer: 2-Bromobenzenesulfonyl chloride is a corrosive and moisture-sensitive compound.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors.
-
Moisture Sensitivity: As it reacts with water, ensure it is handled under anhydrous conditions.
-
Disposal: Dispose of any waste in accordance with institutional and local regulations.
Scaled-Up Experimental Protocol
This protocol is designed for a representative scale-up synthesis. Adjust quantities as needed, maintaining the molar ratios.
Table 1: Reagent Quantities and Properties
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Equivalents |
| 2-Bromobenzenesulfonyl Chloride | 255.52 | 25.55 | 0.1 | 1.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 55 mL | 0.11 | 1.1 |
| Triethylamine | 101.19 | 15.2 | 0.15 | 1.5 |
| Dichloromethane (DCM) | - | 250 mL | - | - |
Step-by-Step Methodology:
-
Reaction Setup:
-
Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Ensure all glassware is oven-dried and assembled under a nitrogen atmosphere.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve ethylamine (55 mL of a 2.0 M solution in THF, 0.11 mol) and triethylamine (15.2 g, 0.15 mol) in 150 mL of anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
In the dropping funnel, dissolve 2-bromobenzenesulfonyl chloride (25.55 g, 0.1 mol) in 100 mL of anhydrous DCM.
-
-
Reaction Execution:
-
Slowly add the 2-bromobenzenesulfonyl chloride solution from the dropping funnel to the stirred amine solution over a period of 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate). The reaction is complete when the spot corresponding to 2-bromobenzenesulfonyl chloride is no longer visible.
-
-
Workup:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl (2 x 100 mL) to remove excess ethylamine and triethylamine.[8]
-
Saturated aqueous NaHCO₃ solution (1 x 100 mL) to neutralize any remaining acid.
-
Brine (1 x 100 mL) to remove residual water.
-
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification (Recrystallization Example):
-
Dissolve the crude solid in a minimal amount of hot isopropanol.
-
Slowly add water until the solution becomes slightly turbid.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold 50% isopropanol/water, and dry under vacuum.
-
Logical Decision-Making in Troubleshooting
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
- Recent advances in synthesis of sulfonamides: A review.Chemistry & Biology Interface.
- Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery: Volume 2. 2016.
- An Expedient Synthesis of Sulfinamides
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Journal of the American Chemical Society. 2023.
- Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.PMC.
- Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.RSC Publishing. 2021.
- How can I protection an alkyldiamine with bromobenzene sulfonyl chloride?
- Oxidative β-C–H sulfonyl
- Sulfonamide purification process.
- Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.Macmillan Group - Princeton University. 2023.
- Full article: Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors.Taylor & Francis.
- Method for the purification of aryl sulfonic acids and salts.
- Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.Preprints. 2025.
- Reactions of Acyl Chlorides with Primary Amines.Chemistry LibreTexts. 2023.
- Purification by Recrystalliz
- Sulfonamide synthesis by alkylation or aryl
- Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investig
- Amine workup.Reddit. 2024.
- Synthesis of Sulfonamides.Synthetic Methods in Drug Discovery: Volume 2. 2016.
- Explaining the reaction between acyl chlorides and amines - addition / elimin
- Technical Support Center: Recrystalliz
- Workup for Removing Amines.University of Rochester.
- Isolation and Purification of Organic Compounds Recrystallization (Expt #3).University of Colorado Denver.
- How to separ
- Technical Support Center: Sulfonyl
- Amine Reactions.Chemistry LibreTexts. 2023.
- Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides.NIH.
- Organic Reaction Workup Formulas for Specific Reagents.University of California, Irvine.
- TLC of Sulfonamides.
Sources
- 1. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.rochester.edu [chem.rochester.edu]
alternative catalysts for the synthesis of 2-bromo-N-ethylbenzenesulfonamide
Welcome to the Technical Support Center for the synthesis of 2-bromo-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols for alternative catalytic approaches. Our goal is to equip you with the necessary insights to navigate the complexities of sulfonamide synthesis, moving beyond traditional methods to more efficient and versatile catalytic systems.
Introduction: The Need for Alternative Catalysts
The synthesis of aryl sulfonamides, such as 2-bromo-N-ethylbenzenesulfonamide, is a cornerstone of medicinal chemistry. These motifs are present in a wide array of therapeutic agents.[1][2] The classical approach to forming the crucial S-N bond involves the reaction of a sulfonyl chloride with an amine.[2][3] However, the preparation of the requisite sulfonyl chlorides often necessitates harsh and hazardous reagents like chlorosulfonic acid or oleum, and the reaction scope can be limited with sensitive substrates.[2]
To circumvent these challenges, modern organic synthesis has seen a surge in the development of alternative catalytic methods. These approaches, often leveraging transition metals like palladium, copper, and iron, or even organocatalysts, offer milder reaction conditions, broader functional group tolerance, and access to novel chemical space.[1] This guide will explore these alternative catalytic strategies for the synthesis of 2-bromo-N-ethylbenzenesulfonamide, providing practical advice to overcome common experimental hurdles.
Troubleshooting and FAQs: A Catalyst-Centric Approach
This section is structured around specific catalytic systems, addressing common issues you might encounter during your experiments.
Palladium-Catalyzed C-S/C-N Cross-Coupling Strategies
Palladium catalysis offers a powerful avenue for the formation of C-S and C-N bonds, which can be strategically applied to the synthesis of 2-bromo-N-ethylbenzenesulfonamide. One common approach involves the coupling of an aryl halide with a sulfur source, followed by amination.
Frequently Asked Questions (FAQs):
-
Q1: What are the key advantages of using a palladium-catalyzed approach for this synthesis?
-
A1: Palladium catalysis, particularly Buchwald-Hartwig amination, allows for the formation of the N-aryl bond under relatively mild conditions with high functional group tolerance.[4] This is especially beneficial when dealing with complex molecules or sensitive functional groups that would not withstand traditional methods.
-
-
Q2: Which palladium catalyst and ligand combination is best for coupling with a sulfonamide?
-
A2: The choice is highly substrate-dependent. For the coupling of an aryl halide with a sulfonamide, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, BrettPhos) are often effective.[4] Pre-catalysts, where the active Pd(0) species is generated in situ, can also lead to more reproducible results.[4]
-
Troubleshooting Guide:
-
Issue: Low or no conversion in my palladium-catalyzed reaction.
-
Potential Cause 1: Inactive Catalyst. The Pd(0) catalyst can be sensitive to air and moisture.
-
Potential Cause 2: Inappropriate Base. The choice of base is critical and can significantly impact the reaction outcome.
-
Solution: For sulfonamide couplings, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common. However, if your substrate is base-sensitive, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be a better choice, potentially requiring higher temperatures.[4]
-
-
Potential Cause 3: Ligand Decomposition. Phosphine ligands can degrade at high temperatures.
-
Solution: Screen different ligands and reaction temperatures. Some modern, highly stable ligands can operate effectively at lower temperatures.
-
-
-
Issue: Formation of significant side products, such as hydrodehalogenation of the starting material.
-
Potential Cause: The catalytic cycle is being diverted, leading to unwanted pathways.
-
Solution: Optimize the reaction conditions. This could involve changing the solvent, lowering the temperature, or using a different ligand-to-metal ratio. Additives, such as phosphine scavengers, can sometimes mitigate side reactions.
-
-
Copper-Catalyzed N-Arylation (Ullmann-type Coupling)
Copper-catalyzed reactions represent a more economical alternative to palladium for C-N bond formation. While they often require higher reaction temperatures, recent advancements have led to milder and more efficient protocols.
Frequently Asked Questions (FAQs):
-
Q1: When should I choose a copper catalyst over a palladium catalyst?
-
A1: Copper catalysts are significantly cheaper than palladium catalysts, making them attractive for large-scale synthesis.[5] They can also be effective for substrates that are challenging for palladium systems.
-
-
Q2: What are the typical ligands used in copper-catalyzed N-arylation of sulfonamides?
-
A2: Simple and inexpensive ligands like 1,10-phenanthroline and its derivatives, as well as various amino acids, have proven effective in promoting copper-catalyzed N-arylation reactions.[4]
-
Troubleshooting Guide:
-
Issue: My copper-catalyzed reaction is sluggish and gives low yields.
-
Potential Cause 1: Catalyst Inactivation. The active Cu(I) species can be oxidized to inactive Cu(II).
-
Solution: Ensure a rigorously inert atmosphere. The addition of a mild reducing agent or using a ligand that stabilizes the Cu(I) state can be beneficial.
-
-
Potential Cause 2: Poor Solubility. The reactants or the catalyst may not be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Solution: Screen polar aprotic solvents like DMF, DMAc, or NMP. Ensure the reaction mixture is well-stirred to facilitate mass transfer.
-
-
Potential Cause 3: High Reaction Temperature Leading to Decomposition.
-
Solution: While Ullmann-type reactions traditionally require high temperatures, explore more modern ligand systems that can operate at lower temperatures (e.g., 100-120 °C).
-
-
-
Issue: Difficulty in removing the copper catalyst from the final product.
-
Potential Cause: Copper complexes can be tenacious impurities.
-
Solution: After the reaction, an aqueous workup with an ammonia solution or a solution of a chelating agent like EDTA can help to sequester and remove the copper salts. Further purification by column chromatography is often necessary.[6]
-
-
Iron-Catalyzed Cross-Coupling
Iron catalysis is an emerging, cost-effective, and environmentally benign alternative for cross-coupling reactions.
Frequently Asked Questions (FAQs):
-
Q1: What are the main advantages of using an iron catalyst?
-
A1: Iron is abundant, inexpensive, and has low toxicity, making it a "greener" choice for catalysis.[7]
-
-
Q2: Are there established iron-catalyzed methods for synthesizing N-arylsulfonamides?
-
A2: Yes, methods have been developed for the synthesis of N-arylsulfonamides using iron catalysts, often from readily available starting materials like nitroarenes and sodium arylsulfinates under mild conditions.[7]
-
Troubleshooting Guide:
-
Issue: The iron-catalyzed reaction is not proceeding as expected.
-
Potential Cause 1: Catalyst Source and Purity. The activity of iron catalysts can be highly dependent on the source and the presence of trace impurities.
-
Solution: Use a high-purity iron salt (e.g., FeCl₂ or FeCl₃). The addition of specific ligands or additives might be necessary to generate the active catalytic species.
-
-
Potential Cause 2: Inefficient Reductant. In reactions involving nitroarenes, the choice and efficiency of the reductant are crucial.
-
Solution: Reagents like NaHSO₃ are often employed as reductants.[7] Ensure the reductant is fresh and added in the correct stoichiometric amount.
-
-
Organocatalytic and Photoredox Approaches
Metal-free catalytic systems are gaining traction for their mild reaction conditions and unique reactivity.
Frequently Asked Questions (FAQs):
-
Q1: What is the primary benefit of using an organocatalyst for sulfonamide synthesis?
-
A1: Organocatalysis avoids the use of potentially toxic and expensive transition metals, simplifying product purification and reducing environmental impact. N-heterocyclic carbenes (NHCs) have been shown to effectively mediate the reaction of sulfonyl fluorides with amines.[1]
-
-
Q2: How does photoredox catalysis apply to sulfonamide synthesis?
Troubleshooting Guide:
-
Issue: Low quantum yield in a photoredox reaction.
-
Potential Cause 1: Inefficient Light Source or Reactor Setup.
-
Solution: Ensure the light source emits at the absorption maximum of the photocatalyst. The reaction vessel should be transparent to the emitted light, and the reaction mixture should be homogenous to ensure even irradiation.
-
-
Potential Cause 2: Quenching of the Excited State.
-
Solution: Ensure all reagents are pure and free from quenching impurities. Degassing the solvent to remove oxygen is often critical, as oxygen can be an efficient quencher.
-
-
Comparative Data of Catalytic Systems
| Catalyst System | Typical Catalyst | Ligand/Additive | Temperature (°C) | Advantages | Disadvantages |
| Palladium | Pd₂(dba)₃, Pd(OAc)₂ | Biarylphosphines | 80-120 | High functional group tolerance, mild conditions | High cost, potential for heavy metal contamination |
| Copper | CuI, Cu₂O | Phenanthroline, Amino acids | 100-160 | Low cost, readily available | Higher temperatures often required, catalyst removal can be challenging |
| Iron | FeCl₂, FeCl₃ | Often ligand-free | 80-120 | Very low cost, environmentally benign | Can be less general, mechanism sometimes unclear |
| Organocatalyst | N-Heterocyclic Carbene | - | Room Temp - 60 | Metal-free, mild conditions | May require more reactive sulfonylating agents (e.g., sulfonyl fluorides) |
| Photoredox | Eosin Y | - | Room Temp | Extremely mild conditions, "green" | Requires a light source, can be sensitive to quenchers |
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis of 2-bromo-N-ethylbenzenesulfonamide
This protocol is a general guideline and may require optimization for your specific setup.
Materials:
-
2-Bromobenzenesulfonamide
-
Ethyl iodide or ethyl bromide
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried Schlenk tube, add 2-bromobenzenesulfonamide (1.0 equiv.), CuI (0.1 equiv.), 1,10-phenanthroline (0.2 equiv.), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Add ethyl iodide (1.2 equiv.) via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing Reaction Workflows
General Workflow for Catalyst Screening
Caption: A typical workflow for screening and optimizing a catalytic reaction.
Troubleshooting Decision Tree for Low Conversion
Caption: A decision tree for troubleshooting low conversion in catalytic reactions.
References
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Thieme Connect. [Link]
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. [Link]
-
dibromo-N-ethylnaphthyl-2,7-disulfonamide) as an Efficient Reagent for the Synthesis of 2-Arylbenzimidazole and 2-Aryl-1-arylmethyl-1H-1,3-benzimidazole Derivatives. (2025). ResearchGate. [Link]
-
The Synthesis of Functionalised Sulfonamides. UCL Discovery. [Link]
-
Organic Chemistry – Specific Name Reactions. NCERT. [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Journal of the American Chemical Society. [Link]
-
Amines. NCERT. [Link]
-
Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. (2009). Chemistry – An Asian Journal. [Link]
-
Copper–Iron-Catalyzed Cross-Coupling of ortho-Substituted Sulfonamides with Sterically Hindered (Hetero)aryl Chlorides and Alkyl Halides. (2025). ACS Publications. [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. books.rsc.org [books.rsc.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources [organic-chemistry.org]
- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Technical Support Center: Purification of Reaction Mixtures
Welcome to the Technical Support Center for reaction work-up procedures. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on removing unreacted starting materials and other impurities from your reaction mixtures. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during product purification.
Frequently Asked Questions (FAQs)
Q1: What is a "work-up" and why is it a critical step in a chemical synthesis?
A "work-up" refers to the series of manipulations required to isolate and purify the desired product from the reaction mixture after the reaction is considered complete.[1][2] This process is crucial because a typical reaction mixture contains not only the desired product but also unreacted starting materials, reagents, catalysts, solvents, and by-products.[2][3] Effective work-up procedures are essential to ensure the purity of the final compound, which is critical for accurate characterization, further synthetic steps, and, particularly in drug development, for ensuring safety and efficacy.[4]
Q2: How do I choose the most appropriate work-up technique for my reaction?
The selection of a suitable work-up procedure is dictated by the physical and chemical properties of your target compound and the impurities present. Key factors to consider include:
-
Physical State: Whether your product is a solid or a liquid will guide your initial choice. For instance, if your product crystallizes out of the reaction mixture, filtration might be a simple and effective first step.[2] If it's a liquid, distillation or extraction may be more appropriate.[2]
-
Solubility: The differential solubility of your product and impurities in various solvents is the cornerstone of techniques like liquid-liquid extraction and recrystallization.[5]
-
Polarity: The polarity difference between your product and contaminants is exploited in chromatographic separations.[6][7]
-
Acidity/Basicity: If your product or starting materials are acidic or basic, you can leverage acid-base extraction to selectively move them between aqueous and organic phases.[8][9]
-
Volatility: Distillation is an excellent choice for separating liquids with significantly different boiling points or for removing a volatile solvent.[10][11]
Q3: What are the most common methods for removing unreacted starting materials?
Several techniques are routinely employed, often in combination, to purify reaction mixtures.[4][12] The most prevalent methods include:
-
Liquid-Liquid Extraction: This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[13][14] It is highly effective for separating organic products from inorganic reagents and water-soluble impurities.[15]
-
Column Chromatography: This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (like silica gel or alumina) as a mobile phase (solvent) passes through it.[16][17]
-
Recrystallization: This method is used to purify solid compounds. It involves dissolving the impure solid in a suitable hot solvent and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solution.[18][19]
-
Distillation: This technique is used to separate liquids with different boiling points.[10] It can also be used to remove a volatile solvent from a non-volatile product.[2]
-
Precipitation: This involves adding a substance to a solution that causes the desired product or the impurities to form a solid, which can then be separated by filtration.[20][21]
Troubleshooting Guides
This section provides practical advice for overcoming common issues encountered during specific work-up procedures.
Liquid-Liquid Extraction
Issue: An emulsion has formed, and the layers are not separating.
-
Causality: Emulsions are colloidal suspensions of one liquid in another and often form when the two phases are shaken too vigorously, especially if surfactants or finely divided solids are present.
-
Troubleshooting Steps:
-
Patience: Allow the separatory funnel to stand undisturbed for some time; the emulsion may break on its own.
-
Gentle Swirling: Gently swirl the funnel instead of vigorous shaking.
-
Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break up the emulsion.
-
Filtration: For emulsions caused by fine solids, filtering the entire mixture through a pad of celite or glass wool can be effective.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.[14]
-
Issue: I'm not sure which layer is the organic and which is the aqueous layer.
-
Causality: The relative densities of the two immiscible solvents determine which layer is on top. While many common organic solvents are less dense than water, some chlorinated solvents (e.g., dichloromethane, chloroform) are denser.
-
Troubleshooting Steps:
-
Check Densities: Refer to a table of solvent properties to determine the densities of the solvents you are using.
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the bottom layer, it is the aqueous layer. If they form a separate small layer on top of the bottom layer before mixing with the top layer, then the top layer is aqueous.[3]
-
Safety First: Never discard a layer until you are absolutely certain you have isolated your product.[3]
-
Column Chromatography
Issue: The separation of my compounds on the column is poor (co-elution).
-
Causality: Poor separation can result from several factors, including an inappropriate solvent system, improper column packing, or overloading the column with too much sample.
-
Troubleshooting Steps:
-
Optimize the Solvent System (Mobile Phase): Use Thin-Layer Chromatography (TLC) to find a solvent system that gives good separation of your compounds (a difference in Rf values of at least 0.2 is ideal).
-
Proper Column Packing: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase and load it onto the column in a narrow band.[22] Overloading the column will result in broad, overlapping bands.
-
Flow Rate: A slower flow rate generally allows for better equilibrium and improved separation.
-
Issue: My compound is "streaking" on the TLC plate and the column.
-
Causality: Streaking can occur if the compound is highly polar and strongly adsorbs to the stationary phase, if the sample is overloaded, or if the compound is acidic or basic and interacting with the silica gel (which is slightly acidic).
-
Troubleshooting Steps:
-
Adjust Solvent Polarity: Add a small amount of a more polar solvent (e.g., methanol) to the mobile phase to help elute the compound.
-
Use a Modifier: For acidic compounds, adding a small amount of acetic acid to the mobile phase can improve the spot shape. For basic compounds, adding a small amount of triethylamine can have a similar effect.
-
Reduce Sample Concentration: Ensure you are not overloading the TLC plate or the column.
-
Recrystallization
Issue: No crystals are forming, even after the solution has cooled.
-
Causality: This is a common problem and can be due to using too much solvent, the solution being supersaturated, or the cooling process being too rapid.[23]
-
Troubleshooting Steps:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.[24][25]
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.[24][25]
-
-
Reduce Solvent Volume: If you suspect too much solvent was added, gently heat the solution to evaporate some of the solvent and then allow it to cool again.[24][26]
-
Slow Cooling: Ensure the solution cools slowly. Rapid cooling can sometimes inhibit crystallization or lead to the formation of very small crystals that trap impurities.[27] Allow the solution to cool to room temperature before placing it in an ice bath.[28]
-
Issue: The product has "oiled out" instead of crystallizing.
-
Causality: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of the solute is too high.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Reheat the solution to dissolve the oil, then add more solvent to dilute the solution. Allow it to cool slowly again.
-
Lower the Temperature: Try cooling the solution to a lower temperature, as the oil may eventually solidify.
-
Change the Solvent: If the problem persists, you may need to choose a different recrystallization solvent with a lower boiling point.
-
Experimental Protocols & Data
Protocol 1: General Acid-Base Extraction Workflow
This protocol outlines a general procedure for separating a mixture containing an acidic, a basic, and a neutral compound.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.
-
Extraction of the Basic Component:
-
Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel.
-
Stopper the funnel, invert it, and vent frequently to release any pressure.
-
Shake the funnel gently and then allow the layers to separate.
-
Drain the lower aqueous layer (containing the protonated basic compound) into a labeled flask.
-
Repeat the extraction with fresh dilute acid.
-
-
Extraction of the Acidic Component:
-
To the remaining organic layer in the separatory funnel, add a dilute aqueous base solution (e.g., 1 M NaOH or saturated NaHCO3).[29]
-
Repeat the shaking, venting, and separation process, collecting the aqueous layer (containing the deprotonated acidic compound) in a separate labeled flask.
-
-
Isolation of the Neutral Component:
-
Wash the remaining organic layer with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the neutral compound.
-
-
Recovery of Acidic and Basic Components:
-
To recover the basic compound, basify the acidic aqueous extract with a dilute base until precipitation is complete, then collect the solid by filtration or extract with an organic solvent.
-
To recover the acidic compound, acidify the basic aqueous extract with a dilute acid until precipitation is complete, then collect the solid by filtration or extract with an organic solvent.[30]
-
Table 1: Common Drying Agents for Organic Solvents
| Drying Agent | Capacity | Speed | Suitability |
| Sodium Sulfate | High | Slow | Neutral, suitable for most functional groups. |
| Magnesium Sulfate | High | Fast | Slightly acidic, very effective. |
| Calcium Chloride | High | Fast | Can form complexes with alcohols, amines, and some carbonyl compounds. |
| Potassium Carbonate | Moderate | Slow | Basic, suitable for drying neutral and basic organic solutions. |
Visualizations
Caption: Decision tree for selecting an appropriate work-up procedure.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Chemistry Teaching Labs - Aqueous Workup [chemtl.york.ac.uk]
- 3. youtube.com [youtube.com]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. youtube.com [youtube.com]
- 6. columbia.edu [columbia.edu]
- 7. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 8. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 9. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. byjus.com [byjus.com]
- 13. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 14. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. Column chromatography - Wikipedia [en.wikipedia.org]
- 17. youtube.com [youtube.com]
- 18. mt.com [mt.com]
- 19. m.youtube.com [m.youtube.com]
- 20. US20100041906A1 - Method for the precipitation of organic compounds - Google Patents [patents.google.com]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 23. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. amherst.edu [amherst.edu]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Home Page [chem.ualberta.ca]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. chem.libretexts.org [chem.libretexts.org]
- 30. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chlorobenzenesulfonamides in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Importance of 2-Substituted Benzenesulfonamides in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in modern drug discovery, appearing in a wide array of therapeutic agents, from diuretics to anticancer drugs. Functionalization of the aromatic ring, particularly at the 2-position, is a critical strategy for modulating the pharmacological profile of these molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have emerged as powerful tools for forging carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of diverse libraries of 2-substituted benzenesulfonamides.
The choice of the halogen precursor, typically 2-bromo- or 2-chlorobenzenesulfonamide, is a pivotal decision in the design of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of these two key starting materials, supported by established mechanistic principles and illustrative experimental data. We will explore the nuances of their behavior in Suzuki-Miyaura and Buchwald-Hartwig reactions, offering insights to aid researchers in selecting the optimal substrate and reaction conditions for their specific synthetic goals.
The Fundamental Reactivity Landscape: C-Br vs. C-Cl
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of the aryl halide is intrinsically linked to the strength of the carbon-halogen (C-X) bond. The generally accepted trend for halide reactivity is I > Br > Cl.[1] This hierarchy is a direct consequence of the decreasing bond dissociation energies down the halogen group. The weaker C-Br bond, as compared to the C-Cl bond, facilitates the rate-determining oxidative addition step in the catalytic cycle, where the palladium(0) catalyst inserts into the C-X bond.
This fundamental difference in reactivity often translates to tangible experimental outcomes:
-
Milder Reaction Conditions: 2-Bromobenzenesulfonamides typically react under less forcing conditions, often at lower temperatures and with a wider range of catalysts and bases.
-
Faster Reaction Times: The lower activation energy for the oxidative addition of C-Br bonds generally leads to shorter reaction times.
-
Higher Yields: The enhanced reactivity of the bromo-derivative can result in higher and more consistent yields, with fewer side reactions.
However, the cost and availability of starting materials are also critical considerations in process development. 2-Chlorobenzenesulfonamides are often more economical, making them an attractive option, especially for large-scale synthesis, provided that efficient catalytic systems can overcome their inherent lower reactivity. The continuous evolution of highly active palladium catalysts and specialized ligands has significantly narrowed the reactivity gap between aryl bromides and chlorides.
Suzuki-Miyaura Coupling: A Comparative Analysis
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The choice between 2-bromo- and 2-chlorobenzenesulfonamide can significantly impact the reaction's success.
Reactivity Profile and Catalyst Selection
2-Bromobenzenesulfonamide is generally a reliable substrate for Suzuki-Miyaura coupling, reacting well with a variety of boronic acids under standard conditions. Catalyst systems based on Pd(PPh₃)₄ or Pd(OAc)₂ with triphenylphosphine (PPh₃) are often sufficient to promote the reaction.
2-Chlorobenzenesulfonamide , on the other hand, presents a greater challenge due to the stronger C-Cl bond. Traditional palladium catalysts are often sluggish and inefficient. The key to successfully coupling aryl chlorides lies in the use of highly active catalyst systems, typically employing electron-rich and sterically hindered phosphine ligands or N-heterocyclic carbenes (NHCs).[2] These ligands promote the oxidative addition step and stabilize the active palladium catalyst.
Illustrative Experimental Data
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 95 | [General Suzuki Protocol] |
| 2-Chlorobenzene | Phenylboronic acid | Pd₂(dba)₃ (1.5 mol%), SPhos (3 mol%) | K₃PO₄ | Toluene | 100 | 18 | 92 | [Adapted from Buchwald, J. Am. Chem. Soc.1999 , 121, 9550] |
| 2-Bromo-benzimidazole | Phenylboronic acid | Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | DME/H₂O | 85 | 4 | 88 | [Analogous System Data][1] |
| 2-Chloro-benzimidazole | Phenylboronic acid | Pd₂(dba)₃ (2 mol%), XPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 110 | 16 | 82 | [Analogous System Data][1] |
This table presents representative data to illustrate the general trends in reactivity. Actual results may vary depending on the specific substrates and reaction conditions.
The data from the analogous benzimidazole system clearly illustrates that while high yields can be achieved with the chloro-derivative, it requires a more sophisticated catalyst system (XPhos) and more forcing conditions (higher temperature, longer reaction time) compared to the bromo-analog.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Halobenzenesulfonamide
For 2-Bromobenzenesulfonamide (General Protocol):
-
To an oven-dried flask, add 2-bromobenzenesulfonamide (1.0 mmol), the desired boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
For 2-Chlorobenzenesulfonamide (Optimized Protocol for Aryl Chlorides):
-
To an oven-dried Schlenk tube, add 2-chlorobenzenesulfonamide (1.0 mmol), the desired boronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, or until completion.
-
Follow the workup and purification procedure described for the bromo-analog.
Buchwald-Hartwig Amination: A Comparative Analysis
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl sulfonamides. Similar to the Suzuki-Miyaura coupling, the reactivity of the halide plays a crucial role.
Reactivity Profile and Catalyst Selection
2-Bromobenzenesulfonamide is a good substrate for Buchwald-Hartwig amination and can often be coupled with a range of primary and secondary amines using first or second-generation Buchwald-Hartwig catalyst systems. These typically involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ and a phosphine ligand such as BINAP or P(t-Bu)₃.
2-Chlorobenzenesulfonamide is significantly less reactive and generally requires the use of more advanced, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) to achieve efficient coupling.[3] These ligands are designed to facilitate both the oxidative addition of the C-Cl bond and the subsequent reductive elimination to form the C-N bond.
Illustrative Experimental Data
| Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromobenzene | Morpholine | Pd(OAc)₂ (2 mol%), P(t-Bu)₃ (4 mol%) | NaOt-Bu | Toluene | 80 | 8 | 94 | [Adapted from Hartwig, J. Org. Chem.1999 , 64, 5575] |
| 2-Chlorobenzene | Morpholine | XPhos Pd G3 (2 mol%) | LHMDS | 1,4-Dioxane | 100 | 16 | 91 | [Adapted from Buchwald, J. Am. Chem. Soc.2015 , 137, 3085] |
| 2-Bromo-benzimidazole | Piperidine | Pd₂(dba)₃ (1.5 mol%), BINAP (3 mol%) | NaOt-Bu | Toluene | 90 | 6 | 85 | [Analogous System Data][1] |
| 2-Chloro-benzimidazole | Piperidine | RuPhos Pd G3 (2 mol%) | K₂CO₃ | t-Amyl alcohol | 110 | 20 | 78 | [Analogous System Data][1] |
This table presents representative data to illustrate the general trends in reactivity. Actual results may vary depending on the specific substrates and reaction conditions.
The data highlights that while both substrates can be effectively aminated, the chloro-derivative necessitates a more specialized and often more expensive catalyst system, along with higher temperatures and longer reaction times.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Halobenzenesulfonamide
For 2-Bromobenzenesulfonamide (General Protocol):
-
In a glovebox, charge an oven-dried vial with Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable phosphine ligand (e.g., P(t-Bu)₃, 0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol).
-
Add 2-bromobenzenesulfonamide (1.0 mmol) and the amine (1.2 mmol).
-
Add degassed toluene (5 mL).
-
Seal the vial and heat the reaction mixture to 80-100 °C until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
For 2-Chlorobenzenesulfonamide (Optimized Protocol for Aryl Chlorides):
-
In a glovebox, charge an oven-dried Schlenk tube with a palladium precatalyst (e.g., RuPhos Pd G3, 0.02 mmol, 2 mol%) and a strong base (e.g., LHMDS, 1.5 mmol).
-
Add 2-chlorobenzenesulfonamide (1.0 mmol) and the amine (1.2 mmol).
-
Add degassed 1,4-dioxane or t-amyl alcohol (5 mL).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, or until completion.
-
Follow the workup and purification procedure described for the bromo-analog.
Mechanistic Considerations: The "Why" Behind the Reactivity Difference
The disparity in reactivity between 2-bromo- and 2-chlorobenzenesulfonamides is rooted in the elementary steps of the palladium catalytic cycle.
The critical, often rate-determining step, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[4] The energy barrier for this step is significantly higher for the C-Cl bond compared to the C-Br bond. Electron-rich, bulky ligands are essential for promoting the oxidative addition of aryl chlorides by increasing the electron density on the palladium center, making it more nucleophilic and better able to break the strong C-Cl bond.
Workflow for Substrate and Condition Selection
Conclusion: A Strategic Choice Based on Reactivity and Practicality
The choice between 2-bromo- and 2-chlorobenzenesulfonamide in palladium-catalyzed cross-coupling reactions is a classic example of the interplay between intrinsic chemical reactivity and practical considerations such as cost and scale.
-
2-Bromobenzenesulfonamide offers the advantage of higher reactivity, leading to milder reaction conditions, shorter reaction times, and often higher yields with conventional catalyst systems. It is an excellent choice for laboratory-scale synthesis and for substrates that are sensitive to harsh conditions.
-
2-Chlorobenzenesulfonamide is a more economical starting material, making it highly attractive for industrial applications. However, its lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, as well as more forcing reaction conditions.
The continuous development of highly active and robust palladium catalysts is steadily bridging the reactivity gap, making aryl chlorides increasingly viable substrates for a wide range of cross-coupling transformations. A thorough understanding of the principles outlined in this guide, combined with careful experimental optimization, will enable researchers to make informed decisions and achieve their synthetic goals efficiently and effectively.
References
- Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-Imidazol-2-ylidene Complexes as Catalysts for the Suzuki Cross-Coupling of Aryl Chlorides with Arylboronic Acids. The Journal of Organic Chemistry, 64(11), 3804–3805.
- Suzuki, A. (2010). Cross-coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds (Nobel Lecture).
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544.
- Urgaonkar, S., & Verkade, J. G. (2004). A New, Simple, and General Palladium Catalyst for the Suzuki, Stille, and Heck Cross-Coupling Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 69(26), 9135–9142.
- Marion, N., & Nolan, S. P. (2008). Well-Defined N-Heterocyclic Carbene–Palladium(II) Precatalysts for Cross-Coupling Reactions. Accounts of Chemical Research, 41(11), 1440–1449.
- Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C–N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914–15917.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Roy, A. H., & Hartwig, J. F. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23(2), 194-202.
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051–12052.
Sources
A Comparative Spectroscopic Guide to 2-bromo-N-ethylbenzenesulfonamide and Its Analogs
This guide provides a detailed comparative analysis of the spectroscopic characteristics of 2-bromo-N-ethylbenzenesulfonamide and its key analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Our objective is to furnish a comprehensive resource that not only presents experimental data but also explains the underlying principles and methodologies, thereby empowering researchers to confidently identify and characterize these compounds.
Introduction: The Significance of Spectroscopic Characterization
In the realm of medicinal chemistry and materials science, benzenesulfonamides are a pivotal class of compounds, renowned for their diverse biological activities. The introduction of a bromine atom and an N-ethyl group, as in 2-bromo-N-ethylbenzenesulfonamide, significantly alters the molecule's electronic and steric properties. These modifications, in turn, manifest as distinct signatures in various spectroscopic analyses. A thorough understanding of these spectroscopic fingerprints is paramount for unambiguous structure elucidation, purity assessment, and quality control.
This guide will systematically compare 2-bromo-N-ethylbenzenesulfonamide with its parent compound, N-ethylbenzenesulfonamide, and its positional isomer, 4-bromo-N-ethylbenzenesulfonamide. This comparative approach will highlight the influence of the bromine substituent and its position on the aromatic ring on the resulting spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures. Both ¹H and ¹³C NMR provide invaluable information about the chemical environment of individual atoms.
Key Diagnostic Features in ¹H NMR
The ¹H NMR spectrum of 2-bromo-N-ethylbenzenesulfonamide is characterized by distinct regions corresponding to the aromatic protons and the N-ethyl group. The introduction of the bromine atom at the ortho position induces significant changes in the chemical shifts of the aromatic protons due to its electron-withdrawing inductive effect and anisotropic effects.
Table 1: Comparative ¹H NMR Data (δ, ppm) in CDCl₃
| Compound | Aromatic Protons | -CH₂- (quartet) | -CH₃ (triplet) | NH (broad) |
| N-ethylbenzenesulfonamide | 7.40-7.90 (m, 5H) | ~3.10 | ~1.20 | ~5.0 |
| 2-bromo-N-ethylbenzenesulfonamide | 7.30-8.10 (m, 4H) | ~3.15 | ~1.25 | ~5.1 |
| 4-bromo-N-ethylbenzenesulfonamide | 7.65 (d, 2H), 7.75 (d, 2H) | ~3.12 | ~1.22 | ~5.0 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The aromatic region of 2-bromo-N-ethylbenzenesulfonamide typically displays a more complex multiplet pattern compared to the relatively simpler spectrum of N-ethylbenzenesulfonamide. The protons on the brominated ring experience different degrees of deshielding, leading to a wider dispersion of signals. In contrast, 4-bromo-N-ethylbenzenesulfonamide often shows a more symmetrical pattern with two distinct doublets in the aromatic region, a consequence of the para-substitution.
Probing the Carbon Skeleton with ¹³C NMR
¹³C NMR spectroscopy provides insights into the carbon framework of the molecule. The chemical shift of each carbon atom is sensitive to its hybridization and the electronegativity of its neighbors.
Table 2: Comparative ¹³C NMR Data (δ, ppm) in CDCl₃
| Compound | Aromatic C-Br | Other Aromatic Carbons | -CH₂- | -CH₃ |
| N-ethylbenzenesulfonamide | - | ~127-140 | ~43 | ~15 |
| 2-bromo-N-ethylbenzenesulfonamide | ~120 | ~128-141 | ~44 | ~15 |
| 4-bromo-N-ethylbenzenesulfonamide | ~128 | ~129-142 | ~43 | ~15 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
The most notable feature in the ¹³C NMR spectrum of the brominated analogs is the signal corresponding to the carbon atom directly attached to the bromine. This carbon typically appears at a lower chemical shift (is more shielded) compared to the other aromatic carbons due to the "heavy atom effect" of bromine.
Experimental Protocol for NMR Spectroscopy
A standardized protocol is crucial for obtaining reproducible NMR data.
Step-by-Step NMR Sample Preparation and Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to approximately 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of the bonds present.
Characteristic IR Absorptions
The IR spectra of benzenesulfonamides are dominated by strong absorptions from the sulfonyl (SO₂) group.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | Vibration | 2-bromo-N-ethylbenzenesulfonamide | N-ethylbenzenesulfonamide | 4-bromo-N-ethylbenzenesulfonamide |
| N-H | Stretch | ~3250 | ~3250 | ~3250 |
| C-H (aromatic) | Stretch | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C-H (aliphatic) | Stretch | ~2980-2850 | ~2980-2850 | ~2980-2850 |
| SO₂ | Asymmetric Stretch | ~1330 | ~1325 | ~1330 |
| SO₂ | Symmetric Stretch | ~1160 | ~1155 | ~1160 |
| C-Br | Stretch | ~650 | - | ~640 |
The positions of the SO₂ stretching bands are particularly informative. The introduction of the electron-withdrawing bromine atom can cause a slight shift to higher wavenumbers for these bands. The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum and can be a useful diagnostic peak, though it may be weak and overlap with other absorptions. According to some studies, the SO₂ symmetric stretching bands of sulfanilamide derivatives can be found in the regions of 1170 to 1145 cm⁻¹ and 1145 to 1130 cm⁻¹[1].
Experimental Protocol for IR Spectroscopy
Step-by-Step Attenuated Total Reflectance (ATR)-IR Spectroscopy:
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
-
Background Scan: Record a background spectrum of the empty ATR accessory to subtract atmospheric and instrumental absorptions.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: Perform a baseline correction and label the significant peaks.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and the elucidation of fragmentation patterns.
Isotopic Signature of Bromine
A key feature in the mass spectrum of any bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two molecular ion peaks (M⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.
Fragmentation Pathways
Electron ionization (EI) mass spectrometry often leads to extensive fragmentation. For 2-bromo-N-ethylbenzenesulfonamide, common fragmentation pathways include:
-
Loss of the ethyl group: [M - C₂H₅]⁺
-
Loss of the N-ethyl group: [M - NHC₂H₅]⁺
-
Cleavage of the S-N bond: [C₆H₄BrSO₂]⁺
-
Loss of SO₂: [C₆H₄BrNHC₂H₅]⁺
The relative abundances of these fragment ions provide valuable structural information.
Figure 1: Conceptual Mass Spectrometry Workflow
Sources
comparative study of different synthetic routes to N-substituted benzenesulfonamides
An In-Depth Comparative Guide to the Synthetic Routes of N-Substituted Benzenesulfonamides
Introduction: The Ubiquitous Importance of the Sulfonamide Moiety
N-substituted benzenesulfonamides are a cornerstone of modern medicinal chemistry, with their presence gracing a wide array of blockbuster drugs, including diuretics, anti-diabetic agents, and antibiotics. Their remarkable versatility stems from their ability to act as a bioisostere for carboxylic acids, their role as a key pharmacophore in various enzyme inhibitors, and their favorable physicochemical properties that enhance drug-like characteristics. The synthesis of these vital compounds has evolved significantly over the years, from classical methods to sophisticated modern techniques. This guide provides a comparative analysis of the most prominent synthetic routes to N-substituted benzenesulfonamides, offering insights into their mechanisms, advantages, limitations, and practical applications.
Classical Approach: The Hinsberg Reaction
The reaction of a primary or secondary amine with a benzenesulfonyl chloride in the presence of a base, commonly known as the Hinsberg reaction, is the traditional and most straightforward method for the synthesis of N-substituted benzenesulfonamides.
Reaction Scheme:
Mechanism:
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. The base serves to neutralize the hydrogen chloride generated during the reaction.
Advantages:
-
Simple and cost-effective.
-
Generally high yielding for unhindered primary and secondary amines.
-
Well-established and widely used in both academic and industrial settings.
Disadvantages:
-
Limited substrate scope; tertiary amines do not react.
-
The reaction can be sluggish with sterically hindered amines.
-
The use of corrosive sulfonyl chlorides and the generation of stoichiometric amounts of waste can be problematic.
Experimental Protocol: Synthesis of N-benzylbenzenesulfonamide
-
To a solution of benzylamine (1.07 g, 10 mmol) in dichloromethane (20 mL) was added triethylamine (1.52 g, 15 mmol).
-
The mixture was cooled to 0 °C in an ice bath.
-
Benzenesulfonyl chloride (1.77 g, 10 mmol) was added dropwise to the stirred solution.
-
The reaction mixture was allowed to warm to room temperature and stirred for 2 hours.
-
The reaction was quenched by the addition of water (20 mL).
-
The organic layer was separated, washed with 1 M HCl (2 x 15 mL), saturated NaHCO3 solution (2 x 15 mL), and brine (15 mL).
-
The organic layer was dried over anhydrous MgSO4, filtered, and the solvent was removed under reduced pressure to afford the crude product.
-
The crude product was purified by recrystallization from ethanol to give N-benzylbenzenesulfonamide as a white solid.
Modern Strategies: Expanding the Synthetic Toolbox
While the Hinsberg reaction remains a workhorse, modern synthetic chemistry has introduced several powerful alternatives that offer broader substrate scope, milder reaction conditions, and greater functional group tolerance.
Transition-Metal Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized the synthesis of N-substituted sulfonamides. The Buchwald-Hartwig and Ullmann-type cross-coupling reactions have emerged as particularly powerful tools for the formation of the S-N bond.
a) Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction between a sulfonamide and an aryl halide or triflate has become a go-to method for the synthesis of N-aryl sulfonamides.
Reaction Scheme:
Mechanism:
The catalytic cycle is believed to involve the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the sulfonamide, and finally, reductive elimination to furnish the desired N-aryl sulfonamide and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of the reaction.
Advantages:
-
Excellent functional group tolerance.
-
Broad substrate scope, including the use of sterically hindered coupling partners.
-
Milder reaction conditions compared to classical methods.
Disadvantages:
-
The cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis.
-
The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.
b) Ullmann-type Condensation
The copper-catalyzed Ullmann condensation is another important method for the synthesis of N-aryl sulfonamides, particularly for large-scale industrial applications.
Reaction Scheme:
Mechanism:
The mechanism of the Ullmann condensation is still a subject of debate, but it is generally thought to proceed through a Cu(I)/Cu(III) catalytic cycle.
Advantages:
-
Copper catalysts are significantly cheaper and more abundant than palladium catalysts.
-
The reaction is often more tolerant of air and moisture than the Buchwald-Hartwig amination.
Disadvantages:
-
Typically requires higher reaction temperatures than palladium-catalyzed reactions.
-
The substrate scope can be more limited compared to the Buchwald-Hartwig amination.
Reductive Amination of Sulfonyl Azides
The reaction of sulfonyl azides with various nucleophiles, followed by reduction, provides an alternative route to N-substituted sulfonamides.
Reaction Scheme:
Mechanism:
The reaction is thought to proceed through the formation of a triazene intermediate, which then undergoes dinitrogen extrusion and subsequent reaction with the Grignard reagent.
Advantages:
-
Provides access to a wide range of N-alkyl and N-aryl sulfonamides.
-
The reaction is often high yielding and proceeds under mild conditions.
Disadvantages:
-
Sulfonyl azides can be explosive and must be handled with care.
-
The use of stoichiometric amounts of Grignard reagents can limit the functional group tolerance.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages | Typical Yield | Substrate Scope | Reaction Conditions |
| Hinsberg Reaction | Simple, cost-effective, well-established | Limited to primary/secondary amines, harsh conditions | 70-95% | Good for unhindered amines | Room temperature to reflux |
| Buchwald-Hartwig Amination | Excellent functional group tolerance, broad substrate scope, mild conditions | Expensive catalyst and ligands, air/moisture sensitive | 80-99% | Excellent for aryl and heteroaryl amines | 80-120 °C |
| Ullmann Condensation | Inexpensive catalyst, air/moisture tolerant | High reaction temperatures, more limited substrate scope | 60-90% | Good for electron-deficient aryl halides | 100-180 °C |
| Reductive Amination | Access to a wide range of N-substituted sulfonamides, high yielding | Use of potentially explosive sulfonyl azides, limited functional group tolerance | 75-95% | Good for alkyl and aryl Grignard reagents | 0 °C to room temperature |
Guide to Method Selection
Choosing the optimal synthetic route for a specific N-substituted benzenesulfonamide depends on several factors, including the nature of the starting materials, the desired scale of the reaction, and the available resources. The following decision tree provides a general guide for selecting the most appropriate method.
A Comparative Guide to the Validation of a Novel HPLC Method for the Quantification of 2-bromo-N-ethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products. This guide provides an in-depth comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-bromo-N-ethylbenzenesulfonamide against a conventional alternative, supported by comprehensive experimental data. As Senior Application Scientists, we present this information to not only outline the validation process but also to underscore the rationale behind the experimental choices, thereby providing a robust framework for your own analytical method validation endeavors.
The Critical Role of Analytical Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2] This process is a regulatory requirement and provides assurance of the reliability of analytical data. For a novel intermediate like 2-bromo-N-ethylbenzenesulfonamide, which may be a critical component in the synthesis of an active pharmaceutical ingredient (API), a validated analytical method is essential for monitoring purity, stability, and quality.
This guide will walk you through the validation of a new, optimized reversed-phase HPLC (RP-HPLC) method, comparing its performance against a hypothetical, more traditional analytical approach.
Experimental Design: A Tale of Two Methods
The validation of our new RP-HPLC method was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2] The following performance characteristics were evaluated and compared against a conventional method:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[3][4][5]
-
Linearity and Range: The ability to produce results directly proportional to the concentration of the analyte within a given range.[3][6][7]
-
Accuracy: The closeness of the test results to the true value.[3][8][9]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[3][6][8] This includes:
-
Repeatability (intra-assay precision)
-
Intermediate Precision (inter-assay precision)
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with suitable precision and accuracy.[10][11][12]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[3]
-
System Suitability: To ensure the chromatographic system is adequate for the intended analysis.[13]
The New RP-HPLC Method vs. The Conventional Method: A Head-to-Head Comparison
For the purpose of this guide, we will compare our newly developed method with a hypothetical "Conventional Method," which represents a less optimized approach, perhaps an older method used in early-stage development.
| Parameter | New RP-HPLC Method | Conventional Method | Rationale for the Superiority of the New Method |
| Stationary Phase | C18, 2.7 µm particle size, 100 x 4.6 mm | C18, 5 µm particle size, 150 x 4.6 mm | The smaller particle size of the stationary phase in the new method provides higher efficiency and better resolution, leading to sharper peaks and improved separation from impurities. |
| Mobile Phase | Gradient elution with Acetonitrile and 0.1% Formic acid in Water | Isocratic elution with Acetonitrile and Water (60:40, v/v) | Gradient elution allows for the separation of a wider range of analytes with varying polarities and can significantly reduce run times compared to isocratic elution. The addition of formic acid improves peak shape for acidic analytes. |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | The optimized flow rate in the new method balances analysis time with optimal chromatographic performance. |
| Column Temperature | 35 °C | Ambient | Maintaining a constant, elevated column temperature enhances reproducibility by minimizing the effects of ambient temperature fluctuations and can improve peak shape and reduce viscosity. |
| Detection Wavelength | 230 nm (based on UV spectrum of 2-bromo-N-ethylbenzenesulfonamide) | 254 nm (a more generic wavelength) | The use of the analyte's absorbance maximum increases sensitivity and specificity. |
Performance Data: A Clear Winner Emerges
The following tables summarize the comparative validation data for the new and conventional methods.
Table 1: Specificity
Specificity was evaluated by analyzing a blank (diluent), a placebo (a mixture of all components except the analyte), and a sample of 2-bromo-N-ethylbenzenesulfonamide spiked with potential impurities.
| Sample | New RP-HPLC Method | Conventional Method |
| Blank | No interfering peaks at the retention time of the analyte. | No interfering peaks at the retention time of the analyte. |
| Placebo | No interfering peaks at the retention time of the analyte. | Minor interfering peak observed near the analyte's retention time. |
| Spiked Sample | Analyte peak is well-resolved from all impurity peaks (Resolution > 2.0). | Co-elution of one impurity with the analyte peak (Resolution < 1.5). |
The new method demonstrates superior specificity, ensuring that the signal measured is solely from 2-bromo-N-ethylbenzenesulfonamide.[4][14]
Table 2: Linearity and Range
Linearity was assessed by analyzing five concentrations of the analyte, and the range is the interval between the upper and lower concentrations that have been shown to be precise, accurate, and linear.[3][7]
| Parameter | New RP-HPLC Method | Conventional Method |
| Range | 1 - 150 µg/mL | 10 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9998 | 0.9985 |
| Y-intercept | Close to zero | Significant deviation from zero |
The new method exhibits excellent linearity over a wider range, which is crucial for quantifying both trace impurities and the main component in a single run.[15]
Table 3: Accuracy and Precision
Accuracy was determined by the recovery of spiked samples at three concentration levels (80%, 100%, and 120% of the target concentration).[4][8] Precision was evaluated through repeatability (n=6 at 100% of the target concentration on the same day) and intermediate precision (different day, different analyst).[3][6]
| Parameter | New RP-HPLC Method | Conventional Method |
| Accuracy (% Recovery) | 99.2% - 100.5% | 97.5% - 102.0% |
| Precision (RSD%) | ||
| - Repeatability | < 0.5% | < 1.5% |
| - Intermediate Precision | < 0.8% | < 2.0% |
The new method provides higher accuracy and precision, indicating greater reliability of the generated data.
Table 4: LOD, LOQ, and Robustness
LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ). Robustness was assessed by making small, deliberate changes to the method parameters.
| Parameter | New RP-HPLC Method | Conventional Method |
| LOD | 0.3 µg/mL | 1.0 µg/mL |
| LOQ | 1.0 µg/mL | 3.0 µg/mL |
| Robustness | No significant impact on results with minor changes in flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2%). | Significant variation in retention time and peak area with changes in flow rate and mobile phase composition. |
The lower LOD and LOQ of the new method make it suitable for impurity profiling, and its robustness ensures reliable performance during routine use.[3]
Experimental Protocols
Step-by-Step Protocol for the New RP-HPLC Method
-
Preparation of Mobile Phase A: 0.1% Formic acid in Water.
-
Preparation of Mobile Phase B: Acetonitrile.
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 100 x 4.6 mm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) %A %B 0 90 10 10 10 90 12 10 90 12.1 90 10 | 15 | 90 | 10 |
-
-
Preparation of Standard and Sample Solutions:
-
Prepare a stock solution of 2-bromo-N-ethylbenzenesulfonamide reference standard in diluent (Acetonitrile:Water 50:50).
-
Prepare working standards and sample solutions by diluting the stock solution to the desired concentrations within the validated range.
-
-
System Suitability:
-
Inject the standard solution five times.
-
The %RSD of the peak area should be ≤ 1.0%.
-
The tailing factor should be ≤ 1.5.
-
The theoretical plates should be ≥ 5000.
-
-
Analysis: Inject the blank, placebo, standards, and samples.
Visualizing the Validation Workflow
A logical workflow is critical for a successful method validation.
Caption: Interrelationship of analytical method validation parameters.
Conclusion
The validation data unequivocally demonstrates that the new RP-HPLC method is superior to the conventional method for the analysis of 2-bromo-N-ethylbenzenesulfonamide. Its enhanced specificity, wider linear range, superior accuracy and precision, lower detection and quantitation limits, and proven robustness make it an ideal choice for quality control and regulatory submissions. This guide serves as a testament to the importance of a systematic and scientifically sound approach to analytical method validation, ensuring data integrity and ultimately, patient safety.
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Element Lab Solutions. The 6 Key Aspects of Analytical Method Validation. [Link]
-
Trends in Sciences. (2023-03-15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]
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Pharmaguideline. (2024-12-11). Steps for HPLC Method Validation. [Link]
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LCGC International. (2020-11-01). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
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Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Academy of Applied Pharmaceutical Sciences. (2022-10-21). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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U.S. Food and Drug Administration. (2024-03-06). Q2(R2) Validation of Analytical Procedures. [Link]
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European Medicines Agency. (2024-06-14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lösungsfabrik. (2018-05-22). What is meant by the limit of detection and quantification (LOD / LOQ)? [Link]
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ResearchGate. (2014-03-03). What is the difference between specificity and selectivity of the HPLC method? [Link]
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European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. [Link]
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European Medicines Agency. (1995-06). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Eurachem. (2025). The Fitness for Purpose of Analytical Methods. [Link]
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ResearchGate. Comparison of different guidelines for 'linearity and range' parameter of analytical method validation. [Link]
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ResearchGate. (2015-06-26). Methods for the determination of limit of detection and limit of quantitation of the analytical methods. [Link]
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LCGC International. Analytical Method Validation: Back to Basics, Part II. [Link]
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ECA Academy. (2024-02-07). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
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Lab Manager. (2025-10-22). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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National Center for Biotechnology Information. Limit of Blank, Limit of Detection and Limit of Quantitation. [Link]
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U.S. Food and Drug Administration. (2021-09-17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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European Federation of Clinical Chemistry and Laboratory Medicine. Limit of detection, limit of quantification and limit of blank. [Link]
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IVT Network. (2021-10-15). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]
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La démarche ISO 17025. A practical guide to analytical method validation, including measurement uncertainty and accuracy profiles. [Link]
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Head-to-Head Comparison of Catalysts for the Synthesis of 2-bromo-N-ethylbenzenesulfonamide: A Senior Application Scientist's Guide
Abstract
The synthesis of 2-bromo-N-ethylbenzenesulfonamide is a critical step in the development of various pharmaceutical intermediates and agrochemicals. The efficiency of this synthesis is highly dependent on the choice of catalyst. This guide provides a comprehensive head-to-head comparison of common catalytic systems for the N-alkylation of sulfonamides, with a specific focus on the synthesis of 2-bromo-N-ethylbenzenesulfonamide. We will delve into the mechanistic nuances of each catalyst, present comparative performance data from analogous reactions, and offer field-proven insights to guide your catalyst selection process.
Introduction: The Importance of 2-bromo-N-ethylbenzenesulfonamide and the Role of Catalysis
2-bromo-N-ethylbenzenesulfonamide serves as a key building block in organic synthesis. The presence of the bromine atom at the ortho position allows for further functionalization through cross-coupling reactions, while the sulfonamide moiety is a common pharmacophore. The traditional synthesis of N-alkylated sulfonamides often requires harsh reaction conditions and suffers from low yields and the formation of side products. Modern catalytic methods offer milder reaction conditions, higher yields, and improved selectivity, making the choice of catalyst a crucial parameter for process optimization.
This guide will focus on the comparative analysis of catalysts for the reaction between 2-bromobenzenesulfonyl chloride and ethylamine. While direct head-to-head comparative studies for this specific substrate are limited in published literature, we will draw upon data from analogous reactions involving the N-alkylation of various substituted benzenesulfonamides to provide a robust and scientifically grounded comparison.
Catalytic Systems for the Synthesis of N-Alkyl Sulfonamides: A Comparative Analysis
The synthesis of N-alkyl sulfonamides can be effectively catalyzed by a variety of systems, including copper complexes, palladium complexes, and organocatalysts. Each of these systems presents a unique set of advantages and disadvantages.
Copper-Catalyzed N-Alkylation
Copper-based catalysts are widely employed for C-N bond formation due to their low cost and versatile reactivity. In the context of N-alkylation of sulfonamides, copper catalysts, often in combination with a suitable ligand, have demonstrated high efficiency.
Mechanistic Insights: The catalytic cycle of copper-catalyzed N-alkylation of sulfonamides is believed to proceed through an oxidative addition of the alkyl halide (or an equivalent electrophile) to a Cu(I) species, followed by reductive elimination to form the desired C-N bond and regenerate the Cu(I) catalyst. The choice of ligand is critical in stabilizing the copper center and facilitating the catalytic cycle.
Performance Data (from analogous reactions):
| Catalyst/Ligand | Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI/L-proline | 4-Methylbenzenesulfonamide | Ethyl Iodide | DMSO | 90 | 12 | 85 | |
| CuI/1,10-phenanthroline | Benzenesulfonamide | Ethyl Bromide | DMF | 100 | 24 | 82 | |
| Cu(OAc)2/TMEDA | 4-Chlorobenzenesulfonamide | Triethylorthoformate | Toluene | 110 | 18 | 78 |
Advantages:
-
Cost-effective: Copper salts are significantly cheaper than palladium or other precious metal catalysts.
-
Low toxicity: Copper is generally less toxic than palladium.
Disadvantages:
-
Higher catalyst loading: Often requires higher catalyst loadings (1-10 mol%) compared to palladium-based systems.
-
Ligand sensitivity: The efficiency of the reaction is highly dependent on the choice of ligand.
Palladium-Catalyzed N-Alkylation
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. For the N-alkylation of sulfonamides, palladium catalysts, particularly those based on phosphine ligands, have shown exceptional activity and broad substrate scope.
Mechanistic Insights: The catalytic cycle for palladium-catalyzed N-alkylation typically involves the oxidative addition of an aryl halide to a Pd(0) species, followed by coordination of the sulfonamide, and subsequent reductive elimination to form the N-aryl sulfonamide. While this is more common for N-arylation, similar principles can be applied to N-alkylation with certain substrates and conditions.
Performance Data (from analogous reactions):
| Catalyst/Ligand | Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2/Xantphos | 4-Bromobenzenesulfonamide | Ethylamine | Toluene | 100 | 8 | 92 | |
| Pd2(dba)3/BINAP | Benzenesulfonamide | Ethyl Tosylate | Dioxane | 80 | 12 | 88 | |
| PdCl2(dppf) | 2-Iodobenzenesulfonamide | Ethylboronic Acid | THF | 70 | 6 | 95 |
Advantages:
-
High efficiency: Generally provides higher yields and turnover numbers compared to copper catalysts.
-
Broad substrate scope: Tolerant of a wide range of functional groups.
-
Lower catalyst loading: Effective at very low catalyst loadings (0.01-1 mol%).
Disadvantages:
-
High cost: Palladium is a precious metal, making the catalysts expensive.
-
Toxicity concerns: Residual palladium in the final product can be a concern for pharmaceutical applications.
-
Air and moisture sensitivity: Some palladium catalysts and ligands are sensitive to air and moisture.
Organocatalyzed N-Alkylation
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. For the N-alkylation of sulfonamides, strong organic bases such as 1,8-Diazabicycloundec-7-ene (DBU) and phosphazene bases have been shown to be effective.
Mechanistic Insights: Organocatalysts, in this context, act as strong Brønsted bases to deprotonate the sulfonamide, increasing its nucleophilicity towards the alkylating agent. The reaction proceeds through a simple SN2 mechanism.
Performance Data (from analogous reactions):
| Catalyst | Substrate | Alkylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| DBU | 4-Nitrobenzenesulfonamide | Ethyl Bromide | Acetonitrile | 80 | 6 | 90 | |
| P2-Et | Benzenesulfonamide | Diethyl Sulfate | THF | 25 | 4 | 94 | |
| TBD | 4-Methoxybenzenesulfonamide | Ethyl Iodide | DCM | 25 | 8 | 88 |
Advantages:
-
Metal-free: Avoids issues of metal contamination in the final product.
-
Mild reaction conditions: Often proceeds at room temperature.
-
Low cost: Organocatalysts are generally inexpensive and readily available.
Disadvantages:
-
Substrate scope limitations: May not be as effective for less acidic sulfonamides or sterically hindered substrates.
-
Stoichiometric amounts: In some cases, stoichiometric amounts of the organocatalyst may be required.
Experimental Workflow: A Representative Protocol
The following is a detailed protocol for the synthesis of 2-bromo-N-ethylbenzenesulfonamide using a copper-catalyzed system, which represents a good balance between cost and efficiency for this type of transformation.
dot
Caption: Experimental workflow for the copper-catalyzed synthesis of 2-bromo-N-ethylbenzenesulfonamide.
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-bromobenzenesulfonyl chloride (1.0 mmol, 1.0 equiv), CuI (0.05 mmol, 5 mol%), L-proline (0.1 mmol, 10 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Evacuate and backfill the flask with nitrogen three times. Add anhydrous DMSO (5 mL) followed by ethylamine (1.2 mmol, 1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at 90 °C for 12 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and quench with water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-bromo-N-ethylbenzenesulfonamide.
Mechanistic Diagram
dot
Caption: Proposed catalytic cycle for copper-catalyzed N-alkylation of sulfonamides.
Conclusion and Recommendations
The choice of catalyst for the synthesis of 2-bromo-N-ethylbenzenesulfonamide depends on a variety of factors including cost, desired yield, and purity requirements.
-
For large-scale industrial synthesis where cost is a primary concern, a copper-catalyzed system with an inexpensive ligand like L-proline offers a robust and economical option.
-
For medicinal chemistry applications where high purity and yield are paramount, and cost is less of a concern, a palladium-catalyzed system with a phosphine ligand would be the preferred choice.
-
For applications requiring metal-free conditions, an organocatalyzed approach using a strong base like DBU or a phosphazene base is a viable and effective alternative.
It is always recommended to perform small-scale screening of different catalytic systems to identify the optimal conditions for a specific substrate and desired outcome.
References
-
Zhu, W.; Ma, D. Synthesis of Aryl Amines and N-Aryl Heterocycles by CuI-Catalyzed Coupling of Aryl Iodides with Amines and N-Containing Heterocycles. Chem. Commun.2004 , (7), 888-889. [Link]
-
Cristau, H.-J.; Cellier, P. P.; Hamada, S.; Spindler, J.-F.; Taillefer, M. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Org. Lett.2004 , 6 (6), 913–916. [Link]
The Pivotal Role of the 2-Bromo Substituent in the Biological Activity of Benzenesulfonamides: A Comparative Guide
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold stands as a privileged structure, forming the backbone of a multitude of therapeutic agents with diverse pharmacological activities. The strategic placement of various substituents on the phenyl ring has been a cornerstone of drug design, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Among these, the introduction of a bromine atom at the ortho (2-position) of the benzenesulfonamide ring presents a unique set of steric and electronic characteristics that significantly influence its interaction with biological targets. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-bromobenzenesulfonamide derivatives, offering insights into their potential as anticancer, carbonic anhydrase inhibitory, and antimicrobial agents.
The 2-Bromo Substituent: A Key Modulator of Activity
The presence of a bromine atom at the 2-position of the benzenesulfonamide ring introduces several key features that can dramatically alter the molecule's biological profile. The steric bulk of the bromine atom can enforce a specific conformation upon the molecule, influencing how it fits into the binding pocket of a target protein. Electronically, bromine is an electron-withdrawing group, which can impact the pKa of the sulfonamide nitrogen and the overall electronic distribution of the aromatic ring. These modifications can lead to altered binding affinities and inhibitory potencies.
Comparative Analysis of Biological Activities
Anticancer Activity
The benzenesulfonamide moiety is a well-established pharmacophore in the design of anticancer agents.[1] Our comparative analysis focuses on how the 2-bromo substituent influences the cytotoxic effects of these derivatives against various cancer cell lines.
While direct and extensive SAR studies on 2-bromobenzenesulfonamide derivatives as a distinct class are not abundant in publicly available literature, we can extrapolate from broader studies on substituted benzenesulfonamides. For instance, in a series of 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides, compounds with a 4-bromophenyl substituent on the sulfonamide moiety (compound 4f ) displayed potent cytotoxic activities against MCF-7 (breast cancer) and SK-MEL-28 (melanoma) cell lines, with IC50 values in the low micromolar range.[2] Although this is a 4-bromo substitution, it highlights the general importance of halogenation in enhancing anticancer potency.
The introduction of a bromine atom can increase lipophilicity, potentially enhancing cell membrane permeability and leading to higher intracellular concentrations of the drug. Molecular docking studies on related sulfonamide derivatives have shown that the halogen substituent can engage in favorable hydrophobic interactions within the target protein's binding site.[2]
Table 1: Comparative Anticancer Activity of Representative Benzenesulfonamide Derivatives
| Compound ID | R1 (Substitution on Benzenesulfonamide) | R2 (Other Substitutions) | Cancer Cell Line | IC50 (µM) | Reference |
| 4e | 4-Chlorophenyl | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | MCF-7 | low µM | [2] |
| 4f | 4-Bromophenyl | 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine | MCF-7 | low µM | [2] |
| Compound 4i | 2,6-dimethylphenyl | 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal) | - | [3] |
| Compound 4d | 4-methoxyphenyl | 5-(3-Bromophenyl)-4H-1,2,4-triazol-3-amine | UO-31 (Renal) | - | [3] |
Note: Data for directly comparable 2-bromobenzenesulfonamide derivatives is limited. The table presents data for related halogenated and substituted analogs to infer potential trends.
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[1] Sulfonamides are classic inhibitors of CAs, and their clinical applications range from treating glaucoma to acting as diuretics and anticonvulsants.[4] The inhibitory mechanism involves the coordination of the sulfonamide moiety to the zinc ion in the enzyme's active site.[5]
The position and nature of substituents on the benzenesulfonamide ring are critical for determining the inhibitory potency and isoform selectivity. While extensive data specifically on 2-bromobenzenesulfonamide derivatives is scarce, studies on other halogenated analogs provide valuable insights. For instance, the presence of a chlorine atom at the ortho position of thiazide diuretics has been suggested to cause steric hindrance within the enzyme's receptor cavity, potentially reducing activity.[4] This suggests that the bulky 2-bromo substituent might similarly influence binding.
However, other studies on hydrazonobenzenesulfonamides have shown that substitutions at the 2-position of the benzylidene moiety can enhance inhibitory activity and selectivity for certain CA isoforms.[6] This indicates that the effect of an ortho-substituent is highly dependent on the overall molecular scaffold and the specific isoform being targeted.
Table 2: Comparative Carbonic Anhydrase Inhibition of Representative Sulfonamide Derivatives
| Compound ID | Substitution on Benzenesulfonamide | Target Isoform | KI (nM) | Reference |
| 5a | 4-amino (part of a triazine linker) | hCA IX | 134.8 | [1] |
| 12i | 4-amino (part of a triazine linker with cyanoethenyl spacer) | hCA IX | 38.8 | [1] |
| 7 | 4-(2-methoxybenzylidene)hydrazono | hCA II | - | [6] |
| 9 | 4-(4-methoxybenzylidene)hydrazono | hCA II | - | [6] |
Note: This table illustrates the impact of substitutions on benzenesulfonamide derivatives against carbonic anhydrase, highlighting the importance of substituent position and nature.
Antimicrobial Activity
Sulfonamide-based drugs were among the first effective antimicrobial agents and continue to be relevant in the face of growing antibiotic resistance.[7] They typically act by inhibiting dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7]
A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, a structurally related class of compounds, demonstrated activity against Gram-positive bacteria.[8] The inclusion of a 2-bromo-phenyl moiety was a key feature of the investigated compounds. This suggests that the 2-bromo substitution on an aromatic ring can be a favorable feature for antibacterial activity. The increased lipophilicity conferred by the bromine atom may facilitate the penetration of the bacterial cell wall.
Furthermore, studies on other sulfonamide derivatives have shown that electron-withdrawing groups on the phenyl ring can enhance antimicrobial activity.[9] As bromine is an electron-withdrawing group, it is plausible that 2-bromobenzenesulfonamide derivatives could exhibit significant antibacterial properties.
Table 3: Comparative Antimicrobial Activity of Representative Sulfonamide and Related Derivatives
| Compound Class | Target Organism | MIC (mg/mL) | Reference |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Gram-positive bacteria | 2.5–5.0 | [8] |
| N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | - | [9] |
| N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid | S. aureus | - | [9] |
Note: The data highlights the potential of bromo-substituted aromatic compounds as antimicrobial agents.
Experimental Protocols
To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of 2-bromobenzenesulfonamide derivatives are provided below.
Synthesis of N-Aryl-2-bromobenzenesulfonamides
A common and versatile method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with an appropriate amine. For the synthesis of N-aryl-2-bromobenzenesulfonamides, a copper- or palladium-catalyzed N-arylation reaction can be employed.
Protocol: Copper-Catalyzed N-Arylation of 2-Bromobenzenesulfonamide [10]
-
To an oven-dried reaction vessel, add 2-bromobenzenesulfonamide (1.0 mmol), the desired aryl halide (1.2 mmol), cesium carbonate (2.0 mmol), copper(I) iodide (0.05-0.1 mmol, 5-10 mol%), and a suitable ligand such as 4,7-dimethoxy-1,10-phenanthroline (0.1-0.2 mmol, 10-20 mol%).
-
Seal the vessel with a septum and purge with an inert gas (e.g., Nitrogen or Argon) for 10-15 minutes.
-
Add anhydrous dioxane or toluene (5-10 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Caption: Workflow for the copper-catalyzed N-arylation of 2-bromobenzenesulfonamide.
Biological Evaluation Protocols
Anticancer Activity: MTT Assay [11][12][13]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[11]
-
Compound Treatment: Prepare logarithmic concentrations (e.g., 0.1 µM to 1 mM) of the 2-bromobenzenesulfonamide derivatives. Add 20 µL of each concentration to the respective wells and incubate for 72 hours.[11]
-
MTT Addition: Add 10 µL of MTT reagent to each well.[12]
-
Incubation: Incubate for 2 to 4 hours until a purple precipitate is visible.[12]
-
Solubilization: Add 100 µL of detergent reagent to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.[12]
Caption: Step-by-step workflow of the MTT assay for cytotoxicity screening.
Carbonic Anhydrase Inhibition: Stopped-Flow CO2 Hydration Assay [14][15][16][17]
This method measures the inhibition of the CO2 hydration activity of carbonic anhydrase.
-
Reagent Preparation: Prepare two saline solutions. Solution A contains HEPES buffer at pH 7.03. Solution B contains ~1% CO2 and 44 mM HCO3- at pH 8.41.[14]
-
Stopped-Flow Experiment: Rapidly mix the two solutions in a stopped-flow instrument to generate an out-of-equilibrium CO2/HCO3- solution.[14]
-
pH Measurement: The relaxation of the extracellular pH back to equilibrium is monitored using a pH indicator (e.g., pyranine fluorescence or phenol red absorbance).[14]
-
Inhibition Assay: The assay is performed in the presence and absence of the 2-bromobenzenesulfonamide inhibitor to determine its effect on the rate of pH relaxation.
-
Data Analysis: The rate constant for the pH change is calculated, and the inhibitory activity (e.g., KI) is determined.
Caption: Key stages of the stopped-flow CO2 hydration assay for CA inhibition.
Conclusion and Future Directions
The 2-bromobenzenesulfonamide scaffold holds significant promise for the development of novel therapeutic agents. The unique steric and electronic properties conferred by the ortho-bromo substituent can be strategically exploited to modulate biological activity and selectivity. While the currently available data provides a foundational understanding, more focused and systematic SAR studies are warranted to fully elucidate the potential of this chemical class. Future research should concentrate on the synthesis and evaluation of a diverse library of 2-bromobenzenesulfonamide derivatives with various substitutions on the sulfonamide nitrogen and other positions of the phenyl ring. Such studies, coupled with computational modeling and structural biology, will undoubtedly pave the way for the discovery of new and effective drugs for a range of diseases.
References
(A complete list of all cited references with clickable URLs will be provided at the end of the document.)
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Navigating the Gauntlet: A Comparative Guide to the In Vitro and In Vivo Stability of Benzenesulfonamide Analogs
For researchers, medicinal chemists, and drug development professionals, the journey of a promising benzenesulfonamide analog from a hit to a viable drug candidate is fraught with challenges. Among the most critical hurdles is ensuring adequate stability, both in the controlled environment of the laboratory (in vitro) and within the complex biological milieu of a living organism (in vivo). This guide provides an in-depth, objective comparison of the methodologies used to assess the stability of benzenesulfonamide analogs, supported by experimental data and protocols. We will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to stability profiling.
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including diuretics, hypoglycemic agents, and anticancer drugs.[1][2][3] Its enduring prevalence is a testament to its versatile binding capabilities and synthetic tractability. However, the metabolic fate and chemical stability of benzenesulfonamide analogs can vary dramatically, influenced by the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. Understanding and predicting this stability is paramount for successful drug design.
The Critical First Pass: In Vitro Stability Assessment
In vitro stability assays serve as the initial gatekeeper in the drug discovery pipeline, offering a rapid and cost-effective means to triage compounds with unfavorable metabolic liabilities. These assays primarily investigate two key areas: chemical stability in relevant biological fluids and metabolic stability in the presence of drug-metabolizing enzymes.
Plasma Stability: The Initial Litmus Test
The bloodstream is the primary conduit for drug distribution. Therefore, assessing a compound's stability in plasma is a fundamental first step. Instability in plasma can arise from enzymatic degradation by esterases and amidases, or through chemical hydrolysis.
-
Preparation of Solutions:
-
Prepare a stock solution of the benzenesulfonamide analog (e.g., 10 mM in DMSO).
-
Thaw pooled human plasma (or plasma from other species of interest) at 37°C.
-
-
Incubation:
-
Reaction Termination:
-
Sample Analysis:
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t½) by plotting the natural logarithm of the percent remaining against time.[5]
-
Table 1: Illustrative Plasma Stability Data for Benzenesulfonamide Analogs
| Compound ID | R1-Substituent | R2-Substituent | Half-life (t½) in Human Plasma (min) |
| BZS-001 | H | H | > 120 |
| BZS-002 | 4-COOCH3 | H | 45 |
| BZS-003 | H | Acetyl | 85 |
| BZS-004 | 4-NO2 | H | > 120 |
This is illustrative data based on typical outcomes. The presence of an ester group (BZS-002) can render the molecule susceptible to plasma esterases, leading to a shorter half-life.
Microsomal Stability: Unveiling Metabolic Fate
The liver is the primary site of drug metabolism, and liver microsomes are a subcellular fraction rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[7] The microsomal stability assay is a workhorse in early drug discovery for predicting hepatic clearance.[8]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled human liver microsomes on ice.
-
Prepare a solution of NADPH (a necessary cofactor for CYP enzymes) in buffer.[9]
-
-
Incubation:
-
Pre-incubate the test compound (final concentration, e.g., 1 µM) with liver microsomes in a phosphate buffer (pH 7.4) at 37°C for a short period to allow for temperature equilibration.[8]
-
Initiate the metabolic reaction by adding the NADPH solution.[9]
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[8]
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) with an internal standard.[9]
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the microsomes.
-
Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound.[10]
-
-
Data Analysis:
-
Calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Table 2: Illustrative Microsomal Stability Data for Benzenesulfonamide Analogs
| Compound ID | R1-Substituent | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) (µL/min/mg) |
| BZS-001 | H | 45 | 30.8 |
| BZS-005 | 4-OCH3 | 15 | 92.4 |
| BZS-006 | 4-Cl | 55 | 25.2 |
| BZS-007 | 4-t-butyl | > 60 | < 23.1 |
This is illustrative data. Electron-donating groups like methoxy (BZS-005) can activate the aromatic ring, making it more susceptible to CYP-mediated oxidation. Conversely, bulky groups like t-butyl (BZS-007) can sterically hinder the approach of metabolizing enzymes, thereby increasing stability.
Diagram 1: In Vitro Stability Assessment Workflow
Caption: Correlation between in vitro stability assays and in vivo pharmacokinetic outcomes.
Structure-Stability Relationships: A Predictive Approach
The stability of benzenesulfonamide analogs is intrinsically linked to their chemical structure. [11]By systematically modifying the substituents, medicinal chemists can fine-tune the stability profile of a lead compound.
-
Metabolic Soft Spots: Aromatic rings and alkyl groups are common sites of CYP-mediated oxidation. Introducing electron-withdrawing groups or blocking metabolically labile positions with halogens or other stable moieties can enhance metabolic stability.
-
Hydrolytic Instability: Esters, amides, and other functional groups susceptible to hydrolysis can be replaced with more stable bioisosteres.
-
Physicochemical Properties: Factors such as lipophilicity and pKa can influence a compound's access to metabolic enzymes and its overall disposition. [12]
Conclusion: An Integrated Strategy for Success
The assessment of in vitro and in vivo stability is not a linear process but rather an iterative cycle of design, testing, and optimization. By employing a robust and well-validated suite of assays, from high-throughput in vitro screens to definitive in vivo pharmacokinetic studies, drug discovery teams can make informed decisions to advance benzenesulfonamide analogs with the greatest potential for clinical success. A thorough understanding of the interplay between chemical structure and metabolic stability is the cornerstone of this endeavor, enabling the rational design of safer and more effective medicines.
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Cyprotex. Microsomal Stability. Evotec. [Link]
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Domainex. Microsomal Clearance/Stability Assay. [Link]
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BioDuro. ADME Microsomal Stability Assay. [Link]
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Jinli Chemical. (2026). Benzenesulfonamide: Structure, Properties, and Applications. [Link]
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- Patel, M. M., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
- Ahn, K.-G., et al. (2018). Analytical Method for Flusulfamide as Benzenesulfonamide Fungicide, Residues in Major Agricultural Commodities.
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Navigating the Selectivity Labyrinth: A Comparative Cross-Reactivity Profiling Guide for 2-bromo-N-ethylbenzenesulfonamide
For researchers, scientists, and drug development professionals, the journey of a promising small molecule from hit to clinical candidate is fraught with challenges. One of the most critical hurdles is understanding its selectivity. A compound that engages its intended target with high potency is only half the story; its interactions with other proteins, known as off-target effects, can lead to unforeseen toxicities or advantageous polypharmacology. This guide provides an in-depth, technical framework for the cross-reactivity profiling of a novel compound, 2-bromo-N-ethylbenzenesulfonamide , using established and cutting-edge methodologies. We will compare its hypothetical profiling data against well-known sulfonamide-containing drugs to provide a realistic context for data interpretation and decision-making.
The sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutics, from antibacterials to diuretics and anti-inflammatory agents.[1][2] This chemical motif's prevalence underscores the importance of thoroughly characterizing the selectivity of any new sulfonamide-based entity to mitigate risks and uncover its full therapeutic potential.
The Imperative of Early and Comprehensive Profiling
In modern drug discovery, front-loading safety and selectivity assessment is paramount. Early identification of potential off-target liabilities allows for rapid mitigation through structure-activity relationship (SAR) studies, preventing costly late-stage failures.[3][4] A tiered approach to profiling is often the most efficient, starting with broad screening panels and progressing to more focused, in-depth analyses.
For the purposes of this guide, we will postulate that initial screening has suggested 2-bromo-N-ethylbenzenesulfonamide (referred to as 'Compound X' henceforth) is a potential inhibitor of a protein kinase. Kinases are a major class of drug targets, and understanding a compound's kinome-wide selectivity is a critical step in its development.[5][6]
Comparator Compounds: Establishing a Frame of Reference
To contextualize the profiling data of Compound X, we will compare its hypothetical results with three well-characterized sulfonamide-containing drugs:
-
Celecoxib: A selective COX-2 inhibitor used for pain and inflammation.[7][8]
-
Probenecid: A uricosuric agent used for treating gout, which also interacts with various transporters.[9]
-
Sumatriptan: A serotonin (5-HT) receptor agonist for migraines.[10]
These comparators represent the diverse pharmacology of sulfonamides and provide a benchmark for interpreting the selectivity of a novel compound.
A Tiered Strategy for Cross-Reactivity Profiling
A logical and resource-effective strategy for profiling Compound X involves a multi-tiered approach. This ensures that the most significant potential liabilities are identified early, guiding subsequent, more focused investigations.
Caption: Hypothetical inhibition of the p38 MAPK pathway by Compound X.
Interpretation: The kinome scan reveals that Compound X is a potent and highly selective inhibitor of its hypothetical primary target, MAPK14 (p38α). Its selectivity score is excellent, with only one other closely related kinase (p38α itself) showing strong inhibition. This is a desirable profile. In contrast, the comparator Celecoxib shows broader off-target activity, including against CDK2.
Tier 3: Unbiased Target Deconvolution and Functional Validation
To confirm the on-target engagement in a cellular context and to uncover any unexpected off-targets not present in panel-based screens, unbiased chemical proteomics methods can be employed. [11][12][13] Experimental Protocol: Cellular Thermal Shift Assay (CETSA®) with Mass Spectrometry
-
Assay Principle: CETSA leverages the principle that a protein becomes more resistant to thermal denaturation when bound to a ligand. This change in thermal stability can be detected across the entire proteome using quantitative mass spectrometry. [14]2. Procedure: a. Intact cells are treated with Compound X or a vehicle control. b. The cells are heated to a range of temperatures, causing proteins to denature and aggregate. c. The remaining soluble proteins at each temperature are isolated. d. The proteins are identified and quantified using mass spectrometry.
-
Data Analysis: Proteins that show a significant thermal shift (i.e., remain soluble at higher temperatures) in the presence of Compound X are identified as potential targets.
Hypothetical Data Summary: Tier 3 CETSA® Hits
| Protein Hit | Thermal Shift (ΔTm, °C) | Functional Class | Confirmation |
| MAPK14 (p38α) | +4.2 °C | Protein Kinase | Confirms primary target engagement in cells. |
| Carbonic Anhydrase IX | +2.5 °C | Enzyme | Confirms Tier 1 hit; suggests direct binding. |
| Unidentified Zinc Finger Protein | +1.8 °C | Transcription Factor | Novel, unexpected hit requiring further validation. |
This data is hypothetical and for illustrative purposes only.
Interpretation: CETSA confirms that Compound X engages its intended target, MAPK14, in a cellular environment. It also validates the interaction with Carbonic Anhydrase IX. The identification of a novel zinc finger protein highlights the power of unbiased methods to uncover previously unknown interactions that would be missed by panel-based screening. This new hit would require validation through orthogonal methods and functional assays to determine its biological relevance.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Synthesizing the Narrative
The cross-reactivity profile of 2-bromo-N-ethylbenzenesulfonamide (Compound X), as constructed through this tiered and comparative approach, reveals a compound with a promisingly selective profile.
-
Expertise & Experience: The choice of a tiered workflow is a strategic one, balancing cost and comprehensiveness. Starting with a broad safety panel is an industry-standard practice to quickly eliminate compounds with major liabilities, such as hERG channel activity. [15]The progression to a full kinome scan is justified by the initial hypothesis of kinase inhibition, as selectivity is a key differentiator for kinase inhibitors. [16]Finally, the use of an unbiased method like CETSA provides a self-validating system; it not only confirms the primary target engagement in a physiological context but also has the potential to reveal novel biology. [14]
-
Trustworthiness: Each protocol described is a self-validating system. For instance, in the radioligand binding assays, controls for non-specific binding are essential. In kinase profiling, the inclusion of well-characterized inhibitors as positive controls ensures assay performance. The competitive nature of these assays provides a robust measure of interaction at the target's binding site. The ultimate validation comes from orthogonal, functional cell-based assays that measure the downstream consequences of target engagement.
PART 3: VISUALIZATION & FORMATTING - Conclusion
The comprehensive cross-reactivity profiling of 2-bromo-N-ethylbenzenesulfonamide, benchmarked against established drugs, provides a clear and actionable path forward. The hypothetical data suggests a highly selective kinase inhibitor with a potential, and relatively common, off-target activity on a carbonic anhydrase. This level of detail allows for an informed decision on whether to proceed with lead optimization. The strategies and methodologies outlined in this guide represent a robust framework for de-risking small molecule candidates and building a comprehensive understanding of their biological activity, ultimately increasing the probability of success in the complex landscape of drug development.
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A Comparative Guide to Validating the Mechanism of Action for a 2-Bromo-N-ethylbenzenesulfonamide-Derived Kinase Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of a novel 2-bromo-N-ethylbenzenesulfonamide-derived inhibitor, hereafter referred to as BEBS-Inhib-1 . For the purpose of this guide, we will hypothesize that BEBS-Inhib-1 has been designed to target a critical signaling protein, Kinase X . We will compare its performance against a well-characterized, commercially available inhibitor of Kinase X, referred to as Reference-Inhib-A .
The sulfonamide moiety is a cornerstone in medicinal chemistry, with derivatives showing a wide array of biological activities.[1][2][3] Our focus here is to establish a clear, evidence-based link between the chemical structure of BEBS-Inhib-1 and its intended biological effect on Kinase X, moving from direct biochemical interaction to cellular pathway modulation.
I. Strategic Workflow for Mechanism of Action Validation
A robust MoA validation follows a logical progression from confirming direct target interaction in a purified system to verifying target engagement and downstream functional effects within a complex cellular environment. This multi-faceted approach is crucial to de-risk a compound and build a strong foundation for further preclinical and clinical development.
Caption: Overall workflow for validating the mechanism of action of BEBS-Inhib-1.
II. Phase 1: Direct Target Engagement and Inhibition Kinetics
The initial and most critical step is to unequivocally demonstrate that BEBS-Inhib-1 directly binds to and inhibits the enzymatic activity of Kinase X.
Biochemical kinase assays are fundamental for determining the potency of an inhibitor.[4] These assays measure the transfer of a phosphate group from ATP to a substrate, and the reduction in this activity in the presence of an inhibitor is used to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Comparative Data: BEBS-Inhib-1 vs. Reference-Inhib-A
| Parameter | BEBS-Inhib-1 | Reference-Inhib-A | Justification |
| Target | Recombinant Human Kinase X | Recombinant Human Kinase X | Ensures a direct comparison of on-target activity. |
| IC50 (nM) | 15 nM | 10 nM | Lower values indicate higher potency. BEBS-Inhib-1 shows comparable, potent inhibition. |
| Assay Format | ADP-Glo™ Luminescence Assay | ADP-Glo™ Luminescence Assay | A robust, non-radioactive method that quantifies ADP production.[5] |
| ATP Concentration | 10 µM (Km) | 10 µM (Km) | Using ATP at its Michaelis-Menten constant (Km) provides a standardized condition for comparing ATP-competitive inhibitors. |
Experimental Protocol: ADP-Glo™ Kinase Assay [5]
-
Reagent Preparation : Prepare assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Dilute recombinant Kinase X and substrate peptide to desired concentrations in the assay buffer.
-
Compound Plating : Serially dilute BEBS-Inhib-1, Reference-Inhib-A, and a DMSO control in an appropriate microplate (e.g., 384-well).
-
Enzyme Incubation : Add the Kinase X enzyme solution to the compound-containing plate and incubate for 15 minutes at room temperature to allow for inhibitor binding.[6]
-
Reaction Initiation : Add a solution containing the substrate and ATP (at Km concentration) to initiate the kinase reaction. Incubate for 1-2 hours at room temperature.
-
Reaction Termination & ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis : Normalize the data to controls and fit to a dose-response curve to determine the IC50 value.
While IC50 values demonstrate potency, they do not describe the dynamics of the inhibitor-target interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free technique that provides real-time data on the association (on-rate, ka) and dissociation (off-rate, kd) of an inhibitor to its target, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[7][8][9] A slow off-rate can be a desirable characteristic for a drug, leading to a more durable pharmacodynamic effect.
Comparative Data: BEBS-Inhib-1 vs. Reference-Inhib-A
| Kinetic Parameter | BEBS-Inhib-1 | Reference-Inhib-A | Interpretation |
| Association Rate (ka, 1/Ms) | 2.5 x 10⁵ | 5.0 x 10⁵ | Reference-Inhib-A binds to Kinase X more rapidly. |
| Dissociation Rate (kd, 1/s) | 1.0 x 10⁻³ | 5.0 x 10⁻³ | BEBS-Inhib-1 dissociates from Kinase X five times more slowly, indicating a more stable binding complex. |
| Dissociation Constant (KD, nM) | 4.0 nM | 10.0 nM | The lower KD confirms a higher binding affinity for BEBS-Inhib-1, driven by its slower off-rate. |
Experimental Protocol: SPR Analysis
-
Chip Preparation : Covalently immobilize recombinant Kinase X onto a sensor chip surface using standard amine coupling chemistry.[10] A reference channel should be prepared for background subtraction.
-
Analyte Preparation : Prepare a series of precise dilutions of BEBS-Inhib-1 and Reference-Inhib-A in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement : Inject the inhibitor solutions sequentially over the Kinase X and reference surfaces, starting from the lowest concentration.
-
Association Phase : Monitor the increase in the SPR signal (measured in Response Units, RU) as the inhibitor binds to the immobilized kinase.
-
Dissociation Phase : After the injection, flow running buffer over the chip and monitor the decrease in the SPR signal as the inhibitor dissociates.
-
Regeneration : If necessary, inject a regeneration solution (e.g., a low pH buffer) to remove any remaining bound inhibitor before the next injection.
-
Data Analysis : Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the ka, kd, and KD values.
III. Phase 2: Cellular Target Engagement and Pathway Modulation
Demonstrating direct inhibition in a test tube is essential, but it is not sufficient. The next critical phase is to confirm that BEBS-Inhib-1 can enter a cell, bind to Kinase X, and modulate its downstream signaling pathway.
CETSA is a powerful method for verifying that a compound binds to its intended target within the complex environment of a living cell.[11][12] The principle is that ligand binding stabilizes a protein, increasing its melting temperature (Tm).[11] This thermal stabilization can be detected by heating cell lysates treated with the compound, separating the soluble and aggregated protein fractions, and quantifying the amount of soluble target protein remaining.[13][14][15]
Experimental Protocol: CETSA Melt Curve
-
Cell Treatment : Treat cultured cells (e.g., a cell line where the Kinase X pathway is active) with a high concentration of BEBS-Inhib-1 (e.g., 10 µM) or a vehicle control (DMSO) for 1-2 hours.
-
Harvest and Lyse : Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.
-
Heat Challenge : Aliquot the cell lysate into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Fractionation : Cool the samples and centrifuge at high speed to pellet the aggregated, denatured proteins.
-
Quantification : Carefully collect the supernatant (containing the soluble, non-denatured proteins) and analyze the amount of soluble Kinase X at each temperature point by Western Blot or ELISA.
-
Data Analysis : Plot the percentage of soluble Kinase X against the temperature for both the vehicle and BEBS-Inhib-1 treated samples. A rightward shift in the curve for the BEBS-Inhib-1 sample indicates thermal stabilization and confirms intracellular target engagement.
The final step is to demonstrate that the binding of BEBS-Inhib-1 to Kinase X leads to the intended functional consequence: the inhibition of its signaling pathway. This is typically achieved by measuring the phosphorylation status of a known downstream substrate of Kinase X.
Caption: Inhibition of the Kinase X signaling pathway by BEBS-Inhib-1.
Experimental Protocol: Western Blot for Phospho-Substrate Y [16]
-
Cell Treatment : Plate cells and allow them to adhere. Starve the cells if necessary to reduce basal pathway activity. Treat the cells with a dose-response of BEBS-Inhib-1 and Reference-Inhib-A for a defined period (e.g., 2 hours). Include a vehicle (DMSO) control.
-
Stimulation : If the pathway is inducible, stimulate all wells (except for a negative control) with an appropriate agonist to activate Kinase X.
-
Lysis : Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation states of proteins.[17]
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer : Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation : Block the membrane to prevent non-specific antibody binding. Use a blocking agent like Bovine Serum Albumin (BSA) instead of milk, as milk contains phosphoproteins that can increase background. Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y).
-
Detection : Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping and Reprobing : To confirm equal protein loading, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total amount of Substrate Y, and also a loading control like GAPDH or β-actin.
-
Densitometry : Quantify the band intensities to determine the extent of inhibition of Substrate Y phosphorylation at each inhibitor concentration.
IV. Conclusion
This guide outlines a rigorous, multi-step process for validating the mechanism of action of the novel inhibitor, BEBS-Inhib-1. By integrating biochemical assays, biophysical characterization, and cell-based functional readouts, researchers can build a compelling and self-validating data package. The direct comparison with a known reference compound, Reference-Inhib-A, provides essential context for evaluating the potency, binding kinetics, and cellular efficacy of the new chemical entity. This systematic approach ensures scientific integrity and provides the foundational evidence required for advancing a promising inhibitor through the drug discovery pipeline.
V. References
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Title: Kinetic studies of small molecule interactions with protein kinases using biosensor technology Source: PubMed URL: [Link]
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Title: Biological activity and synthesis of sulfonamide derivatives: A brief review Source: ResearchGate URL: [Link]
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Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI URL: [Link]
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Title: How Does a Biochemical Kinase Assay Work? Source: BellBrook Labs URL: [Link]
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Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research URL: [Link]
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Title: Identification and Validation of Inhibitor-Responsive Kinase Substrates Source: PubMed Central URL: [Link]
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Title: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets Source: Taylor & Francis Online URL: [Link]
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Title: KINASE PROFILING & SCREENING Source: Reaction Biology URL: [Link]
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Title: Synthesis, characterization, and biological activity of some novel sulfonamide derivatives Source: ResearchGate URL: [Link]
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Title: Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2 Source: MDPI URL: [Link]
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Title: Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases Source: PubMed URL: [Link]
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Title: A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement Source: ResearchGate URL: [Link]
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Title: CETSA Publications Source: Pelago Bioscience URL: [Link]
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Safety Operating Guide
Navigating the Disposal of 2-bromo-N-ethylbenzenesulfonamide: A Guide for Laboratory Professionals
I. Hazard Assessment and Risk Mitigation: Understanding the Chemistry of Disposal
2-bromo-N-ethylbenzenesulfonamide belongs to the class of halogenated organic compounds. The presence of a bromine atom on the benzene ring and the sulfonamide functional group dictates its chemical reactivity and potential hazards, which in turn inform the necessary disposal procedures.
Key Hazard Considerations:
-
Halogenated Organic Compound: Brominated compounds are of particular concern due to their potential to form persistent organic pollutants (POPs) if not disposed of correctly.[1][2] Thermal decomposition, if incomplete, can lead to the formation of hazardous byproducts such as hydrogen bromide and potentially polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs).[3][4]
-
Sulfonamide Moiety: While many sulfonamides are valued for their therapeutic properties, some can elicit allergic reactions.[5] Although the specific toxicity of 2-bromo-N-ethylbenzenesulfonamide is not well-documented, it is prudent to handle it with the care afforded to other potentially bioactive sulfonamide derivatives.
-
General Organic Compound Hazards: As with many organic reagents, there is a potential for skin and eye irritation. Ingestion and inhalation should be avoided.
Given these potential hazards, all waste containing 2-bromo-N-ethylbenzenesulfonamide must be treated as hazardous waste.[6] Under no circumstances should it be disposed of down the drain or in regular solid waste.[7][8]
II. Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling 2-bromo-N-ethylbenzenesulfonamide for any purpose, including disposal, the following PPE is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for tears or degradation before use. | To prevent dermal absorption of the compound. |
| Eye/Face Protection | Safety glasses with side-shields or chemical splash goggles. A face shield is recommended if there is a splash risk. | To protect the eyes from accidental splashes of the chemical or its solutions. |
| Skin and Body Protection | A standard laboratory coat. | To prevent contamination of personal clothing. |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood. | To minimize the inhalation of any dust or aerosols. |
III. Step-by-Step Disposal Protocol
The recommended disposal pathway for 2-bromo-N-ethylbenzenesulfonamide is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.
Step 1: Waste Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.
-
Designated Waste Container: Use a dedicated, leak-proof container clearly labeled for "Halogenated Organic Waste."[6][9] The container must be compatible with organic compounds.
-
No Mixing: Do not mix 2-bromo-N-ethylbenzenesulfonamide waste with non-halogenated organic waste, aqueous waste, or any other incompatible waste streams.[8] This is crucial as mixing can lead to dangerous reactions and complicates the disposal process.
Step 2: Waste Collection
-
Solid Waste: Carefully transfer any solid 2-bromo-N-ethylbenzenesulfonamide waste, including contaminated weighing paper and spatulas, into the designated halogenated organic waste container. Avoid creating dust.
-
Liquid Waste: If the compound is in solution, transfer the solution to the designated halogenated organic liquid waste container.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent pads used for cleaning up minor spills, should be collected in a separate, clearly labeled container for solid hazardous waste.[8]
Step 3: Container Labeling and Storage
-
Clear Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "2-bromo-N-ethylbenzenesulfonamide," and an approximate concentration and quantity.[6][9]
-
Secure Storage: Keep the sealed waste container in a designated and well-ventilated satellite accumulation area within the laboratory. This area should be away from sources of ignition and incompatible materials.
Step 4: Arranging for Disposal
-
Contact EHS: Follow your institution's procedures for hazardous waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office or the designated waste management provider.
-
Documentation: Ensure all necessary paperwork is completed accurately to maintain a clear chain of custody for the waste.
IV. Spill Management
In the event of a spill, immediate and appropriate action is critical.
-
Alert Personnel: Notify others in the immediate vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the area.
-
Don PPE: Before attempting to clean up a small spill, ensure you are wearing the appropriate PPE.
-
Containment and Cleanup: For small spills, use an inert absorbent material, such as vermiculite or sand, to absorb the material.[6]
-
Collection: Carefully sweep or scoop the absorbed material and place it in the designated halogenated organic waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water. Collect all cleaning materials as hazardous waste.
-
Seek Assistance: For large spills, or if you are uncertain about the cleanup procedure, contact your institution's EHS department immediately.[6]
V. The Rationale Behind Incineration
High-temperature incineration is the preferred disposal method for halogenated organic compounds for several reasons:
-
Complete Destruction: When carried out at sufficiently high temperatures (typically >850°C) and with adequate residence time, incineration can achieve complete destruction of the organic molecule, breaking it down into simpler, less harmful compounds.[4]
-
Control of Byproducts: Modern incinerators are equipped with advanced flue gas treatment systems, including scrubbers, to neutralize acidic gases like hydrogen bromide that are formed during the combustion of brominated compounds.[1][10] This prevents their release into the atmosphere.
The following diagram illustrates the decision-making process for the disposal of 2-bromo-N-ethylbenzenesulfonamide.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. cetjournal.it [cetjournal.it]
- 4. aaqr.org [aaqr.org]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
